5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
Description
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Properties
IUPAC Name |
5-bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN3/c1-3-11-6(9)5-4(8)2-10-7(5)12-3/h2H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBXHIJPFPEGBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=CN2)Br)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60732032 | |
| Record name | 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60732032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111237-76-3 | |
| Record name | 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60732032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine: A Core Intermediate in Modern Drug Discovery
Abstract
5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine stands as a pivotal heterocyclic intermediate, strategically positioned at the confluence of synthetic versatility and biological relevance. As a derivative of the 7-deazapurine scaffold, it serves as a privileged structure in medicinal chemistry, primarily in the development of targeted kinase inhibitors. This technical guide provides an in-depth analysis of its physicochemical properties, a proposed, robust synthetic pathway based on established chemical transformations, its reactivity profile, and its profound applications in the design of next-generation therapeutics. Methodologies are presented with an emphasis on the underlying chemical principles, providing researchers and drug development professionals with a practical and scientifically grounded resource for leveraging this potent building block.
The Strategic Importance of the Pyrrolo[2,3-d]pyrimidine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, is a cornerstone of numerous FDA-approved therapeutics. Its structure is adept at targeting the ATP-binding sites of protein kinases, enzymes that play a central role in cellular signaling pathways.[1][2] Dysregulation of these kinases is a hallmark of many diseases, most notably cancer. The value of this scaffold lies in its ability to present key hydrogen bond donors and acceptors that mimic the natural interactions of adenine with the kinase "hinge" region, providing a reliable anchor for inhibitor binding.[1]
The subject of this guide, this compound (CAS No. 1111237-76-3), is a highly functionalized derivative designed for maximum synthetic utility.[3] The strategic placement of three distinct functional handles—a reactive chlorine at C4, a versatile bromine at C5, and a methyl group at C2—provides chemists with orthogonal control for building molecular complexity and fine-tuning pharmacological properties.
Physicochemical and Structural Properties
A comprehensive understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1111237-76-3 | [3] |
| Molecular Formula | C₇H₅BrClN₃ | [3] |
| Molecular Weight | 246.49 g/mol | [3] |
| Appearance | Predicted to be an off-white to light-colored solid | - |
| Predicted Density | 1.857 ± 0.06 g/cm³ | [3] |
| Solubility | Expected to be soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (DCM, Chloroform); sparingly soluble in water. | [4] |
Proposed Synthetic Pathway
Caption: Proposed three-step synthesis of the target compound.
3.1 Step 1: Synthesis of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
The foundational step is the construction of the core heterocyclic system. This is classically achieved via a cyclocondensation reaction.
-
Principle: The reaction between a β-ketoester (ethyl acetoacetate) and a source of the pyrimidine ring's N-C-N fragment (formamidine) is a standard method for constructing substituted pyrimidin-4-ol rings. The subsequent steps to form the fused pyrrole ring are complex but well-precedented.
-
Methodology:
-
To a solution of sodium ethoxide (prepared by dissolving 1.1 eq of sodium metal in absolute ethanol), add ethyl acetoacetate (1.0 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add formamidine acetate (1.0 eq) and heat the reaction mixture to reflux for 8-12 hours, monitoring by TLC for the disappearance of the starting materials.
-
Cool the reaction mixture and neutralize with acetic acid or dilute HCl, causing the product to precipitate.
-
Collect the solid by filtration, wash with cold ethanol and diethyl ether, and dry under vacuum to yield 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol.
-
3.2 Step 2: Chlorination to 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
The conversion of the C4-hydroxyl group (or its keto tautomer) to a reactive chloro group is a critical activation step. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[5][6][7]
-
Causality: The lone pair on the oxygen of the pyrimidin-4-ol attacks the electrophilic phosphorus atom of POCl₃. Subsequent elimination steps, often facilitated by a base or solvent, result in the replacement of the hydroxyl group with a chlorine atom. This conversion is crucial as the chloro group is an excellent leaving group for subsequent nucleophilic aromatic substitution (SₙAr) reactions.
-
Protocol:
-
Safety First: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.
-
In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (1.0 eq) in phosphorus oxychloride (5-10 eq).
-
Add N,N-diisopropylethylamine (DIPEA) or N,N-dimethylaniline (1.2 eq) dropwise to the suspension. This tertiary amine base acts as an HCl scavenger, driving the reaction to completion.[5]
-
Heat the mixture to reflux (approx. 105-110 °C) for 3-5 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate), observing the formation of a new, less polar spot.
-
After completion, cool the reaction mixture to room temperature. Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator equipped with a base trap.[5]
-
Critical Workup: Slowly and cautiously add the cooled, concentrated reaction mixture to a beaker of crushed ice with vigorous stirring (reverse quench). This is a highly exothermic step and must be performed with extreme care.[5]
-
Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution or aqueous ammonia until the pH is ~7-8.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine, which can be purified by column chromatography on silica gel.
-
3.3 Step 3: Electrophilic Bromination to Yield the Target Compound
The final step involves the regioselective bromination at the C5 position of the pyrrole ring. N-Bromosuccinimide (NBS) is the ideal reagent for this electrophilic aromatic substitution.[8][9]
-
Causality: The pyrrole ring within the 7-deazapurine scaffold is electron-rich and susceptible to electrophilic attack. The C5 position is the most electronically activated site for this substitution. NBS serves as a source of an electrophilic bromine species (Br⁺), which reacts readily with the pyrrole ring.[8][10]
-
Protocol:
-
Dissolve the 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05-1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Allow the reaction to stir at room temperature overnight. Monitor progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice water. The product will typically precipitate out of solution.
-
Collect the solid by vacuum filtration. Wash the filter cake thoroughly with water and then with a small amount of cold diethyl ether or hexane to remove any succinimide byproduct.
-
Dry the product under high vacuum to yield this compound.
-
Chemical Reactivity and Applications in Drug Discovery
The synthetic power of this compound lies in the distinct reactivity of its halogen substituents, enabling sequential and regioselective modifications.
Caption: Key reactive sites and transformations of the title compound.
-
C4-Chloro Group (SₙAr Reactions): The chlorine atom at the C4 position is highly activated towards nucleophilic aromatic substitution (SₙAr).[6] This allows for the straightforward introduction of various amines, alcohols, and thiols, which are critical for modulating a drug candidate's potency, selectivity, and pharmacokinetic properties (ADME). This reaction is the cornerstone of synthesizing many kinase inhibitors where an amino group at this position interacts with the kinase hinge region.[11]
-
C5-Bromo Group (Cross-Coupling): The bromine atom at the C5 position is an ideal handle for palladium-catalyzed cross-coupling reactions.[12] This opens a vast chemical space for introducing aryl, heteroaryl, or alkyl groups through Suzuki, Stille, or Negishi couplings, or alkynes via Sonogashira coupling. These modifications are often used to target regions outside the primary ATP binding pocket, enhancing selectivity and potency.
-
N7-Pyrrole Nitrogen: The proton on the pyrrole nitrogen can be removed by a base, allowing for N-alkylation or the introduction of a protecting group. Protecting this nitrogen is often a necessary strategic step to prevent side reactions during subsequent modifications at other positions.
This orthogonal reactivity allows for a modular approach to library synthesis, making it an invaluable tool for structure-activity relationship (SAR) studies in drug discovery programs.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a robust safety assessment can be made based on its structure and the known hazards of its precursors and related halogenated heterocyclic compounds.
| Hazard Category | Description and Precautionary Measures |
| Acute Toxicity | Halogenated pyrimidines can be harmful if swallowed, inhaled, or absorbed through the skin. Assume the compound is toxic and handle with care.[4] |
| Irritation | Causes skin and serious eye irritation. Avoid all contact with eyes, skin, and mucous membranes.[4] |
| Handling | Always handle within a certified chemical fume hood. Wear appropriate PPE: nitrile gloves, chemical safety goggles, and a flame-retardant lab coat. Avoid generating dust. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and moisture to prevent degradation. |
| Disposal | Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment. |
Conclusion
This compound is more than a mere chemical intermediate; it is a testament to rational design in medicinal chemistry. Its trifecta of functional groups provides a pre-activated, versatile scaffold ready for elaboration into complex molecular architectures. For researchers in oncology, immunology, and other fields driven by kinase signaling, this compound represents a powerful starting point for the discovery of novel, targeted therapeutics. The synthetic pathways and chemical principles outlined in this guide are intended to empower scientists to fully exploit the potential of this valuable building block in their research and development endeavors.
References
- 1. sci-hub.box [sci-hub.box]
- 2. Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 3. chembk.com [chembk.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. N-bromobutanimide | C4H4BrNO2 | CID 67184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Structure Elucidation of 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the structural elucidation of 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. Moving beyond a simple recitation of methods, we delve into the causality behind experimental choices, offering field-proven insights to ensure confidence and accuracy in characterization.
Introduction: The Strategic Importance of a Privileged Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine core, often referred to as 7-deazapurine, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the native purine bases allows it to effectively interact with a multitude of biological targets, most notably protein kinases. This has led to its incorporation into numerous approved drugs and clinical candidates.[1][2][3][4]
The subject of this guide, this compound (CAS: 1111237-76-3), is a strategically functionalized derivative.[5] Each substituent is deliberately placed:
-
4-Chloro: Provides a reactive site for nucleophilic aromatic substitution, enabling the introduction of various amine-containing fragments crucial for kinase hinge-binding.
-
5-Bromo: Serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for extensive exploration of the surrounding chemical space.[6]
-
2-Methyl: Modulates the electronic properties and steric profile of the molecule, influencing binding affinity and selectivity.
Given its role as a critical building block, unambiguous structural confirmation is paramount. An error in characterization at this stage can compromise entire downstream research and development efforts. This guide establishes a self-validating system of analysis to ensure the identity and purity of the material.
Molecular Profile and Physicochemical Properties
A foundational understanding begins with the molecule's basic properties.
| Property | Value | Source |
| Chemical Structure | ![]() | |
| Molecular Formula | C₇H₅BrClN₃ | [5][7] |
| Molecular Weight | 246.49 g/mol | [5][8] |
| CAS Number | 1111237-76-3 | [5] |
| Predicted Density | 1.857 ± 0.06 g/cm³ | [5] |
Synthesis Context: The Origin of Analytical Necessity
This compound is typically synthesized via electrophilic bromination of a 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine precursor. A common method involves using N-Bromosuccinimide (NBS) in a suitable solvent.[9][10] Understanding this synthetic origin is critical because it informs the potential impurity profile. Possible impurities could include the starting material, over-brominated species, or regioisomers. Therefore, the analytical workflow must be designed not only to confirm the desired structure but also to rigorously exclude these potential contaminants.
The Analytical Gauntlet: A Multi-Technique Approach
No single technique is sufficient for complete structure elucidation. We employ a synergistic combination of spectroscopic methods, where each provides a unique and complementary piece of the structural puzzle.
Mass Spectrometry (MS)
Causality: MS serves as the first checkpoint, providing two vital pieces of information: the molecular weight and the elemental composition, specifically confirming the presence of the unique isotopic signatures of bromine and chlorine.
Predicted Data:
| Ion | Predicted m/z | Key Feature |
|---|---|---|
| [M+H]⁺ | 245.94, 247.94, 249.94 | A characteristic isotopic cluster pattern confirming the presence of one Br and one Cl atom. |
| Isotopic Pattern | The relative intensities of the [M+H]⁺, [M+H+2]⁺, and [M+H+4]⁺ peaks will be dictated by the natural abundance of ³⁵Cl (75.8%), ³⁷Cl (24.2%), ⁷⁹Br (50.7%), and ⁸¹Br (49.3%). This creates a unique and definitive fingerprint. |
Experimental Protocol: Electrospray Ionization (ESI-MS)
-
Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Acquisition Parameters (Positive Ion Mode):
-
Infusion Flow Rate: 5-10 µL/min.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 100 - 150 °C.
-
Mass Range: Scan from m/z 100 to 500.
-
-
Data Analysis: Verify the accurate mass of the molecular ion ([M+H]⁺) against the calculated value (245.94283). Critically, compare the observed isotopic pattern with the theoretical pattern for a C₇H₅BrClN₃ species.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework. It allows us to "see" the connectivity and chemical environment of each atom. For this molecule, we expect 3 distinct proton signals and 7 distinct carbon signals.
Predicted Data (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~12.5 - 13.0 | Broad Singlet | 1H | N₇-H | The acidic proton on the pyrrole nitrogen is typically broad and significantly downfield. |
| ~8.0 - 8.2 | Singlet | 1H | C₆-H | Aromatic proton on the pyrrole ring, deshielded by the adjacent pyrimidine ring. |
| ~2.5 - 2.6 | Singlet | 3H | C₂-CH₃ | Aliphatic protons of the methyl group, appearing in the upfield region. |
Predicted Data (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~158 | C₂ | Carbon attached to two nitrogen atoms and the methyl group. |
| ~152 | C₄ | Carbon in the pyrimidine ring attached to both chlorine and nitrogen. |
| ~151 | C₇ₐ | Quaternary carbon at the fusion of the two rings. |
| ~128 | C₆ | The only carbon in the pyrrole ring bearing a proton. |
| ~115 | C₅ | Carbon bearing the bromine atom, shifted downfield due to the halogen effect. |
| ~100 | C₄ₐ | Quaternary carbon at the ring fusion, adjacent to the N-H group. |
| ~25 | -CH₃ | Methyl carbon, appearing significantly upfield. |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated solvent (DMSO-d₆ is recommended due to the N-H proton). Ensure complete dissolution.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Number of Scans: 16-64.
-
Referencing: Reference the spectrum to the residual solvent peak (DMSO at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Pulse Program: Use a standard proton-decoupled pulse sequence.
-
Number of Scans: 1024-4096 (or more, as needed for adequate signal-to-noise).
-
Relaxation Delay (d1): 2-5 seconds.
-
Referencing: Reference the spectrum to the solvent peak (DMSO-d₆ at 39.52 ppm).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR spectroscopy probes the vibrational modes of functional groups, serving as a rapid and effective method to confirm their presence.
Predicted Data:
| Wavenumber (cm⁻¹) | Vibration Type | Assignment |
|---|---|---|
| 3100 - 3400 | N-H Stretch | Pyrrole N-H group. Often appears as a broad band. |
| 2950 - 3100 | C-H Stretch | Aromatic (C₆-H) and Aliphatic (-CH₃) C-H bonds. |
| 1550 - 1650 | C=N / C=C Stretch | Ring stretching vibrations from the fused pyrimidine and pyrrole systems. |
| < 800 | C-Cl / C-Br Stretch | Carbon-halogen bond vibrations, found in the fingerprint region. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically by co-adding 16-32 scans.
-
Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.
-
Analysis: Identify the key vibrational bands and correlate them with the expected functional groups.
Data Synthesis and Visualization
The power of this approach lies in integrating the data from all techniques. The flowchart below illustrates the logical workflow for a confident structural assignment.
Caption: Workflow from synthesis to structural confirmation.
The convergence of evidence is key. The mass spectrum confirms the elemental formula, the NMR spectra map the exact atomic arrangement, and the FTIR confirms the presence of the core functional groups.
Caption: A logical decision tree for data validation.
Conclusion: An Indispensable Tool for Drug Discovery
This compound is more than just a chemical compound; it is a key that unlocks vast areas of chemical space for the development of targeted therapeutics.[11] The rigorous, multi-faceted analytical approach detailed in this guide ensures that researchers are starting their journey with a well-defined, structurally pure, and reliable tool. By understanding the "why" behind each analytical step, scientists can proceed with the highest degree of confidence, accelerating the path from chemical synthesis to biological discovery.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. nbinno.com [nbinno.com]
- 7. PubChemLite - this compound (C7H5BrClN3) [pubchemlite.lcsb.uni.lu]
- 8. 5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 22276-95-5 [chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
biological activity of 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives
An In-depth Technical Guide to the Biological Activity of 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives
Introduction: The 7-Deazapurine Scaffold as a Privileged Structure in Drug Discovery
The 7H-pyrrolo[2,3-d]pyrimidine nucleus, a deaza-isostere of adenine, represents a cornerstone scaffold in modern medicinal chemistry.[1] Its structural analogy to the purine core of adenosine triphosphate (ATP) allows derivatives to function as highly effective ATP-competitive inhibitors for a vast array of enzymes, most notably protein kinases.[1] Kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous pathologies, including cancer and inflammatory diseases. Consequently, the pyrrolo[2,3-d]pyrimidine framework is present in several approved drugs and numerous candidates in clinical trials.[1]
The specific intermediate, This compound , serves as a highly versatile starting point for chemical library synthesis. The strategic placement of its substituents is key to its utility:
-
4-Chloro Group: This position is highly activated towards nucleophilic aromatic substitution. This provides a reliable chemical handle for introducing a wide diversity of amines and other nucleophiles, enabling the systematic exploration of the structure-activity relationship (SAR) and the fine-tuning of target specificity and potency.[2]
-
5-Bromo Group: The presence of a halogen at this position significantly influences the electronic properties of the ring system. Halogenation is a well-established strategy in drug design to enhance binding affinity through halogen bonding and other interactions.[3] It also offers an additional site for further chemical modification.
-
2-Methyl Group: This group can contribute to the steric and electronic profile of the molecule, influencing its fit within the target's active site and potentially enhancing selectivity.
This guide provides a comprehensive overview of the biological activities of derivatives originating from this core structure, focusing on their mechanisms of action, therapeutic potential, and the experimental methodologies used for their evaluation.
Core Biological Activities and Therapeutic Applications
Derivatives of the this compound scaffold have demonstrated a remarkable breadth of biological activity, primarily centered on anticancer and antiviral applications.
A. Anticancer Activity: A Focus on Kinase Inhibition
The most extensively documented application of these derivatives is in oncology, where they function as potent inhibitors of various protein kinases implicated in tumor growth, proliferation, and survival.
1. Mechanism of Action: Competitive ATP Inhibition
The primary anticancer mechanism involves the pyrrolo[2,3-d]pyrimidine core mimicking the adenine moiety of ATP, allowing it to bind within the ATP-binding pocket of a target kinase. This competitive inhibition prevents the kinase from binding its natural substrate, ATP, thereby blocking the downstream phosphorylation events that drive oncogenic signaling pathways.
2. Key Kinase Targets and Cellular Outcomes
-
Epidermal Growth Factor Receptor (EGFR): Mutations in EGFR are a known driver in non-small-cell lung cancer (NSCLC).[4] Pyrrolo[2,3-d]pyrimidine derivatives have been synthesized as potent, covalent EGFR tyrosine kinase inhibitors (TKIs). Notably, certain compounds show high selectivity and efficacy against activating EGFR mutants (like T790M) while sparing the wild-type receptor, a crucial feature for minimizing off-target effects.[4] One such derivative demonstrated an IC₅₀ value of just 0.21 nM against the T790M mutant, which is over 100-fold more potent than its effect on wild-type EGFR.[4]
-
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth. Derivatives of this scaffold have been developed as powerful VEGFR-2 inhibitors, thereby functioning as anti-angiogenic agents to starve tumors of their blood supply.[5]
-
Multi-Targeted Kinase Inhibition: A prevailing strategy in modern oncology is the development of inhibitors that target multiple oncogenic kinases simultaneously. This approach can overcome drug resistance and provide a broader spectrum of antitumor activity. Halogenated pyrrolo[2,3-d]pyrimidine derivatives have been successfully designed to inhibit a panel of kinases including EGFR, Her2, VEGFR2, and CDK2.[3][6]
-
p21-Activated Kinase 4 (PAK4): Overexpression of PAK4 is linked to a variety of cancers.[7] Molecular dynamics simulations have confirmed that 7H-pyrrolo[2,3-d]pyrimidine derivatives can act as competitive inhibitors of PAK4, with strong interactions in the hinge region of the kinase.[7][8]
3. Induction of Apoptosis and Cell Cycle Arrest
Beyond direct enzyme inhibition, the downstream cellular effects of these compounds are profound. Mechanistic studies have shown that potent derivatives can induce apoptosis (programmed cell death) in cancer cells.[6] This is often accompanied by an increase in pro-apoptotic proteins like caspase-3 and Bax, and a corresponding decrease in the anti-apoptotic protein Bcl-2.[6] Furthermore, by inhibiting cell cycle-related kinases such as CDK2, these compounds can induce cell cycle arrest, halting the uncontrolled proliferation of cancer cells.[6]
Table 1: Representative Anticancer Activity of Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound Class | Target Kinase(s) | Reported IC₅₀ Values | Cellular Effect | Reference |
| Covalent Pyrrolo[2,3-d]pyrimidines | EGFR (T790M mutant) | 0.21 nM | Inhibition of proliferation in NSCLC cells | [4] |
| Halogenated Benzohydrazides | EGFR, Her2, VEGFR2, CDK2 | 40 - 204 nM | Cytotoxicity, Apoptosis Induction | [3][6] |
| Disubstituted Anilino Derivatives | VEGFR-2 | ~100x more potent than Semaxanib | Anti-angiogenic | [5] |
| General 7H-Pyrrolo[2,3-d]pyrimidines | PAK4 | Varies | Inhibition of oncogenic signaling | [7][8] |
B. Antiviral Activity
The 7-deazapurine core is also a valuable pharmacophore for the development of antiviral agents, leveraging its ability to interfere with viral replication machinery.
-
Flaviviruses (Zika and Dengue): Studies have identified 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines as a promising new class of antiviral agents against flaviviruses, including Zika virus (ZIKV) and Dengue virus (DENV).[9][10] The discovery of these novel chemotypes opens new avenues for combating these significant human pathogens.[9]
-
Herpesviruses: 4-amino-5-halogenated derivatives have shown significant activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1).[11] Specifically, 4-amino-5-bromo and 4-amino-5-iodo derivatives were able to reduce virus titers by over five logs at concentrations between 10-100 µM.[11]
-
Gastroenteric Viruses: Novel pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and tested for activity against common causes of viral gastroenteritis, including Rotavirus and Coxsackievirus B4, with several compounds showing significant antiviral effects.[12] Molecular docking studies suggest these compounds may act by inhibiting viral polymerase enzymes.[12]
C. Other Potential Biological Activities
While less explored, the scaffold has shown potential in other areas. Some derivatives have been reported to possess antimicrobial activity against certain bacterial and fungal strains, as well as potential antidepressant properties, though further research is required to validate these findings.[2]
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of biological data, standardized and well-validated assays are critical. The following protocol for the MTT assay is a cornerstone for evaluating the cytotoxic (cell-killing) effects of novel compounds against cancer cell lines.
Protocol: MTT Assay for In Vitro Cytotoxicity Evaluation
Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can cleave the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. By measuring the absorbance of the dissolved formazan, we can quantify the reduction in cell viability caused by a test compound.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells (e.g., HepG2, MCF-7) to ~80% confluency in an appropriate growth medium.
-
Trypsinize, count, and resuspend the cells to a final concentration of 5 x 10⁴ cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well microtiter plate and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in DMSO.
-
Perform serial dilutions of the stock solution in the cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the various compound concentrations to the respective wells. Include wells with medium-only (blank) and vehicle-only (DMSO control) as controls.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Gently agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Conclusion
The this compound scaffold and its derivatives represent a highly productive platform for the discovery of potent and selective therapeutic agents. Their proven success as kinase inhibitors has yielded numerous promising anticancer candidates with clear mechanisms of action, including the induction of apoptosis and cell cycle arrest. Furthermore, emerging research highlights their significant potential as a new class of antiviral agents against a range of challenging viral pathogens. The synthetic tractability of the core, particularly at the C4 position, ensures that this scaffold will remain a focus of research, enabling further refinement of potency, selectivity, and pharmacokinetic properties for the development of next-generation targeted therapies.
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy 5-Bromo-4-chloro-2-(methylthio)-7h-pyrrolo[2,3-d]pyrimidine | 183274-54-6 [smolecule.com]
- 3. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers | Semantic Scholar [semanticscholar.org]
- 7. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: Deconvoluting the Therapeutic Landscape of the 7H-Pyrrolo[2,3-d]pyrimidine Scaffold: A Strategy for Target Identification and Validation
An in-depth technical guide on the core.
Authored For: Drug Discovery and Development Professionals From: Senior Application Scientist, Advanced Biochemical Assays
Executive Summary: The 7H-pyrrolo[2,3-d]pyrimidine core is a renowned "privileged scaffold" in medicinal chemistry, forming the backbone of numerous clinically successful kinase inhibitors. Its intrinsic ability to mimic the purine structure of ATP allows it to effectively compete for the ATP-binding site of a wide array of protein and lipid kinases. This guide moves beyond a singular focus on the novel derivative, 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine, to present a comprehensive strategic framework for identifying and validating the therapeutic targets of any novel compound built upon this versatile scaffold. We will detail the causal logic behind experimental choices, provide validated protocols for target deconvolution, and offer insights into interpreting the resulting data to accelerate the transition from a promising molecule to a viable drug candidate.
Part 1: The 7H-Pyrrolo[2,3-d]pyrimidine Core: A Foundation for Kinase Inhibition
The power of the 7H-pyrrolo[2,3-d]pyrimidine scaffold lies in its structural analogy to adenine, the core component of ATP. This mimicry grants it broad potential to interact with the ATP-binding pockets of kinases, which are a large family of enzymes that play critical roles in cellular signaling. The nitrogen at position 7 (N7) of the pyrrolo[2,3-d]pyrimidine core can act as a key hydrogen bond acceptor, interacting with the "hinge region" of the kinase domain—a conserved structural motif that is crucial for ATP binding. This fundamental interaction anchors the inhibitor, allowing substitutions at other positions (like C2, C4, and C5) to confer selectivity and potency for specific kinases.
For a novel, uncharacterized derivative such as this compound, the substituents suggest a starting point for investigation:
-
4-Chloro group: This position is often a key site for modification. The chlorine atom can be displaced by nucleophiles, making it a reactive handle for creating libraries of compounds with different substituents at this position to explore the kinase binding pocket.
-
5-Bromo group: The bromine atom can introduce steric bulk and electronic changes that may favor binding to certain kinases over others. It can also serve as a point for further chemical modification through cross-coupling reactions.
-
2-Methyl group: This small alkyl group can influence the compound's solubility and interactions within the hydrophobic regions of the ATP-binding site.
Given this structure, it is highly probable that the compound will exhibit inhibitory activity against one or more protein kinases. The primary challenge is to identify which of the 500+ kinases in the human kinome are its principal targets.
Part 2: A Stepwise Strategy for Target Identification and Validation
A robust target identification strategy must be systematic, moving from broad, unbiased screening to specific, hypothesis-driven validation. This ensures that resources are used efficiently and that the resulting data is reliable and actionable.
Phase 1: Broad, Unbiased Kinome Profiling
Rationale: The first step is to cast a wide net to understand the compound's selectivity profile across the human kinome. This is most efficiently achieved through large-scale in vitro kinase profiling panels. These assays quantify the compound's ability to inhibit the activity of hundreds of purified kinases at a fixed concentration.
Experimental Protocol: In Vitro Kinase Panel Screen
-
Compound Preparation: Solubilize this compound in 100% DMSO to create a 10 mM stock solution.
-
Assay Concentration: Prepare a working solution for an initial screening concentration, typically 1 µM or 10 µM, to identify potent interactions.
-
Kinase Reaction: The profiling service (e.g., Eurofins DiscoverX, Promega) will typically perform the following steps:
-
Dispense a panel of purified, recombinant human kinases into individual wells of a multi-well plate.
-
Add the test compound at the final screening concentration.
-
Initiate the kinase reaction by adding the appropriate peptide substrate and ATP. The ATP concentration is usually set near the Km value for each specific kinase to ensure competitive inhibitors can be detected effectively.
-
Incubate for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Detection: Quantify the remaining kinase activity. A common method is to measure the amount of ADP produced, which is directly proportional to kinase activity, using a luminescence-based assay.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to a DMSO vehicle control.
-
% Inhibition = 100 * (1 - (Signal_Compound / Signal_DMSO))
-
Data Presentation: The results should be summarized in a table, highlighting the kinases that are most strongly inhibited.
| Target Kinase | Family | % Inhibition @ 1 µM |
| JAK2 | Tyrosine Kinase | 98% |
| FLT3 | Tyrosine Kinase | 95% |
| AURKA | Serine/Threonine Kinase | 85% |
| ... | ... | ... |
| CDK2 | Serine/Threonine Kinase | 15% |
This is a representative table. Actual results would be populated from the screen.
Phase 2: Determining Potency and Selectivity
Rationale: After identifying initial "hits" from the broad screen, the next critical step is to determine the compound's potency (how much is needed to inhibit the target) and selectivity (how well it distinguishes between its primary target and other kinases). This is achieved by generating dose-response curves to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Experimental Protocol: IC50 Determination Assay
-
Compound Dilution Series: Prepare a serial dilution of the compound in DMSO, typically starting from 100 µM down to the low nanomolar range.
-
Kinase Reaction: For each "hit" kinase identified in Phase 1, set up the kinase reaction as described previously.
-
Dose-Response: Add the compound across the range of concentrations to the kinase reactions. Include a DMSO-only control (0% inhibition) and a control with a known potent inhibitor for that kinase (100% inhibition).
-
Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Workflow Visualization:
Caption: A systematic workflow for identifying and validating kinase targets.
Phase 3: Confirming Target Engagement in a Cellular Context
Rationale: An in vitro IC50 value demonstrates biochemical potency, but it does not prove that the compound can enter a cell and bind to its intended target in a complex cellular environment. Cellular target engagement assays are essential for confirming this interaction. The Cellular Thermal Shift Assay (CETSA) is a powerful technique that measures the change in thermal stability of a protein upon ligand binding.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture: Grow a relevant cell line (e.g., a cancer cell line known to be dependent on the target kinase) to ~80% confluency.
-
Compound Treatment: Treat the cells with the test compound (e.g., at 10x the biochemical IC50) or DMSO vehicle for 1-2 hours.
-
Thermal Challenge: Aliquot the cell lysates into different tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes. This creates a "melt curve." Ligand-bound proteins are typically more stable and will not denature until higher temperatures.
-
Protein Separation: Cool the samples on ice and centrifuge to pellet the aggregated, denatured proteins. The supernatant contains the soluble, stable protein fraction.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or another protein quantification method like mass spectrometry.
-
Data Analysis: Plot the fraction of soluble protein against temperature. A shift in the melt curve to the right for the compound-treated sample compared to the DMSO control indicates target engagement.
Signaling Pathway Analysis:
Following confirmation of target engagement, the functional consequences of this binding must be assessed. If the primary target is a kinase like JAK2, its inhibition should lead to a measurable decrease in the phosphorylation of its downstream substrates, such as STAT3.
Experimental Protocol: Western Blot for Downstream Signaling
-
Cell Treatment: Treat cells with a dose-response of the compound for a relevant time period (e.g., 2-4 hours).
-
Protein Lysis: Lyse the cells and quantify total protein concentration.
-
Electrophoresis & Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated form of the downstream substrate (e.g., anti-phospho-STAT3) and the total form of the substrate (anti-total-STAT3). A loading control (e.g., anti-GAPDH) is also required.
-
Detection: Use secondary antibodies conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein confirms that the compound is inhibiting the signaling pathway as expected.
Part 3: Conclusion and Future Directions
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a powerful starting point for the development of targeted therapies. For a novel derivative like this compound, the systematic approach outlined in this guide—progressing from broad kinome screening to specific cellular target validation—provides a clear and reliable path to deconvolute its mechanism of action. By rigorously validating the link between compound, target, and cellular phenotype, researchers can build a strong, data-driven case for advancing a promising molecule into the next phase of drug development.
An In-depth Technical Guide to 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine: A Cornerstone Intermediate for Kinase Inhibitors
Abstract
5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug development. Its pyrrolo[2,3-d]pyrimidine core, an isostere of the purine nucleobase adenine, makes it an ideal scaffold for targeting ATP-binding sites in enzymes, particularly protein kinases.[1][2] The strategic placement of two distinct halogen atoms—a chlorine at the C4 position and a bromine at the C5 position—provides orthogonal chemical handles for sequential, selective functionalization. This guide provides an in-depth review of the synthesis, chemical reactivity, and application of this pivotal intermediate, with a focus on its role in the construction of potent kinase inhibitors such as Tofacitinib and Ruxolitinib. We will explore the causality behind synthetic strategies and provide detailed, field-proven experimental protocols for its synthesis and key transformations.
Physicochemical Properties
A foundational understanding of the compound's physical and chemical characteristics is essential for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₇H₅BrClN₃ | [3][4] |
| Molar Mass | 246.49 g/mol | [3] |
| Appearance | Typically an off-white to light yellow solid | - |
| CAS Number | 1111237-76-3 | [3] |
| Solubility | Generally soluble in polar aprotic solvents like DMF, DMSO, and THF; slightly soluble in water. | [5][6] |
| XlogP (Predicted) | 2.7 | [4] |
Synthesis of the Core Intermediate
The preparation of this compound is a multi-step process that begins with the construction of the core heterocyclic system, followed by selective halogenation.
Assembly of the 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine Scaffold
The synthesis of the parent scaffold, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, has been approached through various routes.[7] A common strategy involves the construction of the pyrimidine ring followed by the annulation of the pyrrole ring.
Regioselective Bromination
With the core scaffold in hand, the critical step is the regioselective introduction of a bromine atom at the C5 position of the pyrrole ring. This is typically achieved via electrophilic aromatic substitution. The electron-rich nature of the pyrrole ring directs the incoming electrophile (Br⁺) to this position. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation due to its mild nature and ease of handling.[5] The reaction proceeds efficiently in a polar aprotic solvent like chloroform or N,N-dimethylformamide (DMF).
Caption: Synthetic route to the target compound via electrophilic bromination.
Chemical Reactivity: A Tale of Two Halogens
The synthetic utility of this intermediate stems from the differential reactivity of its two halogen substituents. This orthogonality is the key to its role as a versatile building block.
-
C4-Position (Chlorine): The chlorine atom is attached to an electron-deficient pyrimidine ring. This makes the C4 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . Strong nucleophiles, particularly amines, can readily displace the chloride.[8] This reaction is fundamental to the synthesis of drugs like Tofacitinib.
-
C5-Position (Bromine): The bromine atom is attached to the electron-rich pyrrole ring. While less reactive towards SNAr, the C-Br bond is significantly more reactive than the C-Cl bond in Palladium-Catalyzed Cross-Coupling Reactions such as Suzuki-Miyaura and Sonogashira couplings.[9][10][11] The general reactivity order for halides in these reactions is I > Br > Cl, allowing for selective functionalization at the C5 position while leaving the C4-chloro group intact for subsequent transformations.[9][10]
Caption: Differential reactivity of the C4-Cl and C5-Br positions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds, particularly for creating biaryl structures common in pharmaceuticals.[9][12] In this context, it is used to selectively functionalize the C5-position.
Mechanism Insight: The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond, which is more facile than insertion into the C-Cl bond.[9]
-
Transmetalation: An organoboron species (activated by a base) transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic groups on palladium couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
The choice of catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃, K₃PO₄), and solvent (e.g., 1,4-dioxane, DMF) is critical for achieving high yields.[10][13]
Sonogashira Coupling
The Sonogashira coupling is the method of choice for introducing alkynyl moieties onto the scaffold.[14] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[14] The mechanism involves the formation of a copper acetylide, which then undergoes transmetalation with the Pd(II)-complex formed after oxidative addition into the C-Br bond.[14] This transformation is valuable for creating rigid linkers or for further elaboration of the alkynyl group.
Application in Medicinal Chemistry: A Kinase Inhibitor Keystone
The pyrrolo[2,3-d]pyrimidine scaffold is a "privileged structure" for kinase inhibitors because it mimics the adenine core of ATP, enabling it to bind competitively to the kinase ATP-binding site.[1][2][15] The 5-bromo-4-chloro-2-methyl derivative is a key intermediate in the synthesis of several FDA-approved Janus kinase (JAK) inhibitors.
Caption: General workflow for kinase inhibitor synthesis.
-
Tofacitinib (Xeljanz®): The synthesis of Tofacitinib involves the nucleophilic aromatic substitution of the C4-chloro group on a related pyrrolo[2,3-d]pyrimidine core with the chiral piperidine side chain.[8][16] While the commercial synthesis may start from a non-brominated precursor, the chemistry highlights the critical reactivity of the C4-Cl position.
-
Ruxolitinib (Jakafi®): The synthesis of Ruxolitinib showcases the power of cross-coupling chemistry. The pyrrolo[2,3-d]pyrimidine core is coupled to a pyrazole fragment, often via a Suzuki or related coupling reaction, demonstrating the utility of activating the C4 or C5 position for C-C bond formation.[17][18][19]
Detailed Experimental Protocols
The following protocols are provided as self-validating systems, grounded in established chemical principles.
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of the analogous 2-unsubstituted compound.[5]
-
Preparation: To a solution of 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in chloroform (15 mL per gram of starting material), add N-Bromosuccinimide (NBS) (1.05 eq) in one portion at room temperature.
-
Reaction: Stir the resulting mixture at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture in an ice bath. The precipitate is collected by filtration.
-
Purification: Wash the collected solid with cold chloroform and dry under reduced pressure to afford the title compound as a solid. Further purification is typically not necessary.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling at the C5-Position
This is a representative protocol based on common literature procedures for halopyrimidines.[9][10]
-
Preparation: In an oven-dried Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃) (2.0 eq).
-
Inerting: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask. Then, add anhydrous, degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the 5-aryl product.
Protocol 3: General Procedure for Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
This protocol is based on the chemistry used in Tofacitinib synthesis.[8][16]
-
Preparation: In a reaction vessel, dissolve the 5-substituted-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a polar aprotic solvent such as dioxane or DMF.
-
Reagent Addition: Add the desired amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Reaction: Heat the mixture to 60-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Work-up: Cool the reaction mixture and evaporate the solvent under reduced pressure. Partition the residue between ethyl acetate and water.
-
Purification: Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the 4-amino substituted product.
Conclusion
This compound is more than a mere chemical intermediate; it is a testament to the power of strategic molecular design. The orthogonal reactivity of its C4-chloro and C5-bromo substituents provides a robust and flexible platform for the synthesis of complex, biologically active molecules. Its foundational role in the development of targeted kinase inhibitors has cemented its importance in modern medicinal chemistry. The protocols and insights provided in this guide serve to empower researchers and drug development professionals to effectively harness the synthetic potential of this invaluable molecular scaffold.
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. PubChemLite - this compound (C7H5BrClN3) [pubchemlite.lcsb.uni.lu]
- 5. 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 22276-95-5 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. research.unl.pt [research.unl.pt]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. nbinno.com [nbinno.com]
- 16. Synthesis of Tofacitinib [cjph.com.cn]
- 17. Ruxolitinib synthesis - chemicalbook [chemicalbook.com]
- 18. nbinno.com [nbinno.com]
- 19. Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrrolo[2,3-d]pyrimidine Core: A Technical Guide to its Discovery, History, and Significance in Modern Drug Development
Abstract
The pyrrolo[2,3-d]pyrimidine scaffold, a purine isostere often referred to as 7-deazapurine, has emerged as a "privileged" structure in medicinal chemistry. Its unique electronic properties and steric profile have made it a cornerstone in the development of a diverse range of therapeutics, most notably in the realm of kinase inhibitors. This in-depth technical guide provides a comprehensive overview of the discovery and history of this remarkable heterocyclic system. We will traverse its initial synthesis, the pivotal discovery of naturally occurring derivatives that ignited scientific interest, and its evolution into a highly sought-after pharmacophore in contemporary drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, contextual understanding of the pyrrolo[2,3-d]pyrimidine core.
The Genesis of a Scaffold: Early Synthesis and Discovery
The story of pyrrolo[2,3-d]pyrimidines is a compelling narrative of fundamental organic synthesis paving the way for profound biological discoveries. While the naturally occurring nucleoside antibiotics containing this scaffold were isolated in the mid-20th century, the first synthesis of the parent heterocycle predates their structural elucidation.
The First Synthesis: A Foundational Achievement
The first recorded synthesis of the parent pyrrolo[2,3-d]pyrimidine was reported by J. Davoll in 1960 .[1][2] Working to create novel purine analogs, Davoll developed a straightforward and elegant method starting from 4-amino-6-chloro-5-formamidopyrimidine. This foundational work laid the chemical groundwork for future explorations of this heterocyclic system.
The initial synthetic approaches were focused on the construction of the pyrrole ring onto a pre-existing pyrimidine core. These early methods, while groundbreaking, often required harsh conditions and offered limited substituent diversity.
Nature's Blueprint: The Discovery of Pyrrolo[2,3-d]pyrimidine Antibiotics
The true potential of the pyrrolo[2,3-d]pyrimidine scaffold was unveiled through the discovery of a series of naturally occurring nucleoside antibiotics. These compounds, isolated from various Streptomyces species, demonstrated potent biological activity and served as a catalyst for extensive research into this chemical class.
| Natural Product | Year of Discovery | Producing Organism | Key Structural Feature |
| Tubercidin | 1956 | Streptomyces tubercidicus | 4-amino-7-(β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine |
| Toyocamycin | 1956 | Streptomyces toyocaensis | Tubercidin with a C5-nitrile group |
| Sangivamycin | 1964 | Streptomyces rimosus | Tubercidin with a C5-carboxamide group |
The discovery of these potent antibiotics, particularly Tubercidin , sparked a wave of synthetic efforts aimed at their total synthesis and the preparation of novel analogs.[3][4][5] The pioneering work of Roland K. Robins and his collaborators was instrumental in developing synthetic routes to these complex molecules and in establishing the structure-activity relationships within this class of compounds.[3][5]
From Natural Products to Privileged Scaffolds: The Rise in Medicinal Chemistry
The structural resemblance of pyrrolo[2,3-d]pyrimidines to endogenous purines allows them to act as effective mimics in biological systems, leading to their designation as a "privileged scaffold." This structural feature enables them to interact with a wide array of biological targets, particularly ATP-binding sites in kinases.
The development of synthetic methodologies that allowed for the versatile functionalization of the pyrrolo[2,3-d]pyrimidine core was a critical turning point. The ability to introduce a variety of substituents at different positions of the ring system enabled medicinal chemists to fine-tune the pharmacological properties of these compounds, leading to the discovery of highly potent and selective drug candidates.
Mechanism of Action: Targeting Kinase Signaling Pathways
A significant proportion of pyrrolo[2,3-d]pyrimidine-based drugs exert their therapeutic effects by inhibiting protein kinases. One of the most prominent examples is their application as inhibitors of the Janus kinases (JAKs), a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling.
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a crucial signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to changes in gene expression.[6][7] This pathway is integral to a multitude of cellular processes, including inflammation, immunity, and hematopoiesis.[7][8]
Below is a diagram illustrating the canonical JAK-STAT signaling pathway:
Caption: The JAK-STAT signaling pathway.
Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including autoimmune disorders and myeloproliferative neoplasms. Pyrrolo[2,3-d]pyrimidine-based JAK inhibitors, such as Tofacitinib and Ruxolitinib, function by competitively binding to the ATP-binding site of JAKs, thereby blocking the downstream signaling cascade.[4][9]
Representative Experimental Protocol: Synthesis of a Key Intermediate
The synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a crucial step in the preparation of many biologically active derivatives. The following protocol is a representative method for its synthesis from the commercially available 7H-pyrrolo[2,3-d]pyrimidin-4-one.
Reaction: Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one
Materials:
-
7H-pyrrolo[2,3-d]pyrimidin-4-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
Toluene
-
Crushed ice
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 7H-pyrrolo[2,3-d]pyrimidin-4-one (1.0 eq).
-
Add toluene to the flask, followed by phosphorus oxychloride (3.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add N,N-diisopropylethylamine (1.5 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, warm the reaction mixture to 50 °C and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto a vigorously stirred beaker of crushed ice.
-
Neutralize the aqueous mixture to a pH of 7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude 4-chloro-7H-pyrrolo[2,3-d]pyrimidine by recrystallization from a suitable solvent (e.g., toluene or ethyl acetate/hexanes).[10]
Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should also be compared to the literature value.
Conclusion
The journey of the pyrrolo[2,3-d]pyrimidine scaffold from its initial synthesis to its current status as a cornerstone of modern medicinal chemistry is a testament to the interplay of fundamental organic chemistry and the exploration of natural products. Its inherent drug-like properties and synthetic tractability have cemented its place in the arsenal of drug discovery professionals. As our understanding of disease biology continues to evolve, the versatile and privileged nature of the pyrrolo[2,3-d]pyrimidine core ensures its continued relevance in the development of novel therapeutics for years to come.
References
- 1. scispace.com [scispace.com]
- 2. 26. Pyrrolo[2,3-d]pyrimidines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. Ruxolitinib - Wikipedia [en.wikipedia.org]
- 4. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 6. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 7. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ptmasterguide.com [ptmasterguide.com]
- 10. benchchem.com [benchchem.com]
Unveiling the Enigma: A Mechanistic Speculation on 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Privileged Scaffold of Pyrrolo[2,3-d]pyrimidine
The 7H-pyrrolo[2,3-d]pyrimidine core, a notable isostere of purine, represents a "privileged scaffold" in medicinal chemistry. Its structural mimicry of endogenous purines allows it to interact with a wide array of biological targets, particularly ATP-binding sites within enzymes.[1] This has led to the successful development of numerous therapeutics, with derivatives of this scaffold demonstrating potent activity as kinase inhibitors, antiviral agents, and antitumor compounds.[2][3] The versatility of the pyrrolo[2,3-d]pyrimidine ring system, which allows for substitution at multiple positions, provides a rich landscape for fine-tuning pharmacological properties.
This guide delves into a speculative mechanism of action for a specific, less-characterized derivative: 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine . By leveraging the extensive knowledge base of the broader pyrrolo[2,3-d]pyrimidine class and analyzing its unique structural features, we can construct a robust hypothesis for its biological activity and outline a clear experimental path for its validation.
Core Mechanistic Hypothesis: A Multi-Targeted Kinase Inhibitor
Based on extensive precedent, the most probable mechanism of action for this compound is the inhibition of one or more protein kinases.[3][4] The pyrrolo[2,3-d]pyrimidine core is a well-established hinge-binding motif for many kinase inhibitors.[2] The specific substitutions on the ring—a bromine at position 5, a chlorine at position 4, and a methyl group at position 2—are anticipated to modulate the compound's selectivity and potency against a specific subset of the human kinome.
Structural Rationale for Kinase Inhibition:
-
Pyrrolo[2,3-d]pyrimidine Core: Functions as the primary anchor, forming hydrogen bonds with the hinge region of the kinase ATP-binding pocket.
-
4-Chloro Substituent: This electron-withdrawing group can influence the electronics of the pyrimidine ring and may also serve as a key interaction point within the ATP-binding site. The chlorine atom can be a site for nucleophilic substitution, allowing for the synthesis of derivatives with potentially varied biological activities.[5]
-
5-Bromo Substituent: Halogen atoms, particularly bromine, are known to be involved in halogen bonding and can enhance binding affinity and selectivity for specific kinases.[6] This substitution could direct the compound towards kinases with accommodating pockets.
-
2-Methyl Substituent: The small methyl group at this position can provide beneficial steric interactions and enhance hydrophobic contacts within the active site, contributing to overall binding affinity.
Given the common targeting of this scaffold, we can speculate that this compound may exhibit inhibitory activity against kinases implicated in cancer cell proliferation and survival, such as:
-
Tyrosine Kinases: Including Epidermal Growth Factor Receptor (EGFR), Rearranged during Transfection (RET), and Axl receptor tyrosine kinase.[7][8][9]
-
Serine/Threonine Kinases: Such as p21-activated kinase 4 (PAK4).[2]
The following diagram illustrates the hypothetical binding mode of this compound within a generic kinase ATP-binding pocket.
References
- 1. nbinno.com [nbinno.com]
- 2. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy 5-Bromo-4-chloro-2-(methylthio)-7h-pyrrolo[2,3-d]pyrimidine | 183274-54-6 [smolecule.com]
- 6. mdpi.com [mdpi.com]
- 7. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Spectroscopic Analysis of 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed spectroscopic analysis of 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS No: 1111237-76-3), a key heterocyclic intermediate in pharmaceutical synthesis.[1] Leveraging foundational spectroscopic principles and comparative data from related structural analogs, this document offers an in-depth exploration of the compound's characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide is designed to serve as an essential reference for researchers in medicinal chemistry and drug development, providing the technical insights necessary for unambiguous structural confirmation and quality control.
Molecular Structure and Spectroscopic Overview
This compound is a bicyclic heteroaromatic compound with the molecular formula C₇H₅BrClN₃.[2] Its structure features a pyrimidine ring fused to a pyrrole ring, with bromine, chlorine, and methyl substituents. This specific arrangement of atoms and functional groups gives rise to a unique spectroscopic fingerprint, which is essential for its identification and characterization.
An integrated analytical approach, combining NMR, IR, and MS, is required for complete structural elucidation.
-
NMR Spectroscopy provides detailed information about the carbon-hydrogen framework, including the chemical environment and connectivity of each proton and carbon atom.
-
IR Spectroscopy identifies the functional groups present in the molecule by probing their characteristic vibrational frequencies.
-
Mass Spectrometry determines the molecular weight and elemental composition and can reveal structural information through analysis of fragmentation patterns.
References
Methodological & Application
Application Note and Protocol: A Comprehensive Guide to the Synthesis of 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
Introduction
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deazapurine analog, is a privileged heterocyclic system in medicinal chemistry and drug discovery.[1] Its structural resemblance to purines allows for interaction with a wide range of biological targets, leading to the development of potent inhibitors for various kinases and other enzymes.[2] The title compound, 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine, is a key building block for the synthesis of more complex molecules, including potent kinase inhibitors. The bromo and chloro substituents provide versatile handles for further functionalization through cross-coupling reactions, while the methyl group can influence binding affinity and metabolic stability.
This application note provides a detailed, three-step protocol for the synthesis of this compound, starting from commercially available reagents. The protocol is designed for researchers, scientists, and drug development professionals, with a focus on explaining the rationale behind the experimental choices and ensuring a self-validating and reproducible process.
Overall Synthetic Scheme
The synthesis of this compound is accomplished through a three-step sequence:
-
Condensation to form the pyrrolo[2,3-d]pyrimidine core.
-
Electrophilic Bromination of the pyrrole ring at the C5 position.
-
Chlorination of the pyrimidin-4-ol to the final product.
Figure 1: Three-step synthesis of the target compound.
Experimental Protocols
Part 1: Synthesis of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
This initial step involves the construction of the core heterocyclic system through a condensation reaction.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 6-Amino-2-methylpyrimidin-4-ol | ReagentPlus®, ≥99% | Sigma-Aldrich |
| Chloroacetaldehyde (50 wt. % in H₂O) | Reagent grade | Sigma-Aldrich |
| Sodium hydroxide (NaOH) | ACS reagent, ≥97% | Fisher Scientific |
| Hydrochloric acid (HCl), concentrated | ACS reagent, 37% | VWR Chemicals |
| Ethanol (EtOH) | Anhydrous, ≥99.5% | J.T.Baker |
| Deionized water (DI H₂O) | N/A | In-house |
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 6-amino-2-methylpyrimidin-4-ol (10.0 g, 79.9 mmol) and deionized water (100 mL).
-
Add a 2 M aqueous solution of sodium hydroxide to adjust the pH to approximately 10-11, ensuring the starting material dissolves.
-
To the stirred solution, add chloroacetaldehyde (50 wt. % in H₂O, 14.1 mL, 87.9 mmol) dropwise over 15 minutes at room temperature.
-
Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of 10% methanol in dichloromethane).
-
After completion, cool the reaction mixture to room temperature and then further to 0-5 °C in an ice bath.
-
Neutralize the mixture by the slow addition of concentrated hydrochloric acid until the pH is approximately 7. A precipitate will form.
-
Stir the slurry for 30 minutes in the ice bath, then collect the solid by vacuum filtration.
-
Wash the filter cake with cold deionized water (2 x 50 mL) and then with cold ethanol (2 x 30 mL).
-
Dry the solid under vacuum at 60 °C to a constant weight to yield 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol as an off-white to pale yellow solid.
Expertise & Causality: The basic conditions (pH 10-11) are crucial for the deprotonation of the pyrimidine amine, enhancing its nucleophilicity to attack the chloroacetaldehyde. The subsequent intramolecular cyclization and dehydration under reflux conditions drives the formation of the pyrrole ring.[3] Neutralization to pH 7 is critical as it corresponds to the isoelectric point of the product, minimizing its solubility and maximizing the yield of the precipitate.
Part 2: Synthesis of 5-Bromo-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
This step involves the regioselective bromination of the electron-rich pyrrole ring using N-Bromosuccinimide (NBS).
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol | From Step 1 | N/A |
| N-Bromosuccinimide (NBS) | ReagentPlus®, 99% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Acros Organics |
| Deionized water (DI H₂O) | N/A | In-house |
Protocol:
-
In a 500 mL round-bottom flask protected from light, dissolve 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (10.0 g, 66.2 mmol) in anhydrous N,N-dimethylformamide (200 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (12.4 g, 69.5 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, slowly pour the reaction mixture into 500 mL of ice-cold deionized water with vigorous stirring. A precipitate will form.
-
Continue stirring the slurry for 30 minutes in the ice bath.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water (3 x 100 mL) to remove residual DMF and succinimide.
-
Dry the solid under vacuum at 60 °C to yield 5-bromo-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol as a solid.
Expertise & Causality: The pyrrole ring of the pyrrolo[2,3-d]pyrimidine system is electron-rich and highly activated towards electrophilic aromatic substitution.[4][5] Bromination occurs preferentially at the C5 position due to the directing effects of the fused pyrimidine ring and the pyrrole nitrogen. NBS is used as a mild and selective source of electrophilic bromine (Br+), which minimizes over-bromination that can occur with harsher reagents like liquid bromine.[6][7] Performing the reaction at low temperature enhances the regioselectivity and prevents potential side reactions.
Figure 2: Mechanism of electrophilic bromination at C5.
Part 3: Synthesis of this compound
The final step is the conversion of the 4-hydroxy group to a chloro group using phosphorus oxychloride (POCl₃).
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 5-Bromo-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol | From Step 2 | N/A |
| Phosphorus oxychloride (POCl₃) | ReagentPlus®, ≥99% | Sigma-Aldrich |
| N,N-Diisopropylethylamine (DIPEA) | ≥99% | Sigma-Aldrich |
| Toluene | Anhydrous, 99.8% | Acros Organics |
| Ethyl acetate (EtOAc) | ACS grade | Fisher Scientific |
| Saturated sodium bicarbonate (NaHCO₃) solution | N/A | In-house |
| Brine | N/A | In-house |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS grade | VWR Chemicals |
Protocol:
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
To a dry 250 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 5-bromo-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (10.0 g, 43.7 mmol) and anhydrous toluene (100 mL).
-
Begin stirring the suspension and add phosphorus oxychloride (12.2 mL, 131.1 mmol) via syringe.
-
Cool the mixture to 0 °C and slowly add N,N-diisopropylethylamine (11.4 mL, 65.5 mmol) dropwise, keeping the internal temperature below 10 °C.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) for 3-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature. Carefully remove the excess POCl₃ and toluene under reduced pressure using a rotary evaporator.
-
Crucial Step: Slowly and carefully quench the residue by pouring it onto 200 g of crushed ice with vigorous stirring. This is a highly exothermic process.
-
Neutralize the acidic aqueous mixture to a pH of 7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water or toluene) to yield this compound as a crystalline solid.
Expertise & Causality: The conversion of a hydroxypyrimidine to a chloropyrimidine is a standard transformation that proceeds via an initial phosphorylation of the hydroxyl group by POCl₃.[8][9] This forms a highly reactive phosphate ester intermediate, which is an excellent leaving group. The chloride ion, generated from POCl₃, then acts as a nucleophile, displacing the phosphate group to yield the desired 4-chloro product.[2] The use of a non-nucleophilic base like DIPEA is to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. A careful aqueous workup is essential, as the 4-chloro product can be hydrolyzed back to the starting material under acidic conditions.[2]
Figure 3: Workflow for the chlorination step.
Product Characterization Data
| Compound | Formula | Mol. Wt. | Appearance | M.P. (°C) |
| 2-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol | C₇H₇N₃O | 149.15 | Off-white solid | >250 |
| 5-Bromo-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol | C₇H₆BrN₃O | 228.05 | Pale solid | >250 |
| This compound | C₇H₅BrClN₃ | 246.50 | Crystalline solid | 220-225 |
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.
-
N-Bromosuccinimide (NBS) is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Concentrated acids and bases are corrosive and should be handled with care.
Conclusion
This application note provides a robust and detailed three-step protocol for the synthesis of this compound. By explaining the rationale behind each step and highlighting critical procedures, this guide aims to enable researchers to reliably produce this valuable intermediate for applications in drug discovery and medicinal chemistry. The self-validating nature of the protocol, combined with clear instructions, ensures a high probability of success for scientists with a foundational knowledge of synthetic organic chemistry.
References
- 1. ijsred.com [ijsred.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyrrolo[2,3-d]pyrimidin-4-ol synthesis - chemicalbook [chemicalbook.com]
- 4. Question 3: Write out the mechanism for bromination of pyrrole shown belo.. [askfilo.com]
- 5. benchchem.com [benchchem.com]
- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 8. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application and Protocol Guide: The 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine Scaffold as a Foundation for Novel Kinase Inhibitors
Authored by a Senior Application Scientist
Introduction: The Strategic Value of the Pyrrolo[2,3-d]pyrimidine Core
In the landscape of targeted drug discovery, protein kinases remain a paramount class of therapeutic targets. Their dysregulation is a hallmark of numerous pathologies, including cancer and inflammatory diseases. The development of small-molecule kinase inhibitors has revolutionized treatment paradigms, and at the heart of many successful inhibitors lies a privileged chemical scaffold: the 7H-pyrrolo[2,3-d]pyrimidine ring system.[1][2]
This scaffold's success is rooted in its structural mimicry of adenine, the purine base of adenosine triphosphate (ATP), the universal phosphodonor for all kinase-catalyzed reactions.[3] By acting as a "deaza-isostere" of adenine, this heterocyclic system provides a robust anchor for binding within the highly conserved ATP-binding pocket of kinases, making it an ideal foundation for designing competitive inhibitors.[3][4]
This guide focuses on a specific, highly functionalized intermediate: 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine . This compound is not typically an end-stage inhibitor itself but rather a versatile chemical building block.[5][6] Its strategic importance comes from the two distinct halogen atoms—a bromine at the 5-position and a chlorine at the 4-position—which serve as orthogonal synthetic "handles." These sites allow for selective, stepwise chemical modifications, enabling medicinal chemists to rapidly generate diverse libraries of compounds to screen against various kinase targets.[6][7] This document provides a conceptual framework and detailed experimental protocols for leveraging this scaffold to discover and validate novel kinase inhibitors.
The Mechanism: An ATP-Competitive Scaffold
The fundamental principle behind the efficacy of pyrrolo[2,3-d]pyrimidine-based inhibitors is their ability to occupy the ATP binding site, thereby preventing the kinase from binding its natural substrate and catalyzing phosphorylation. The nitrogen atoms in the pyrimidine ring form critical hydrogen bonds with the "hinge region" of the kinase, an interaction that anchors the inhibitor in the active site.
From Building Block to Lead Compound: A Discovery Workflow
The journey from the starting intermediate to a validated kinase inhibitor involves a multi-stage process of synthesis, biochemical screening, and cellular validation. The this compound is ideally suited for this workflow due to the differential reactivity of its halogenated positions, which allows for controlled, sequential diversification.
Protocol 1: Biochemical Kinase Inhibition Assay for IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of newly synthesized compounds against a target kinase. This protocol describes a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced.[8]
Principle: The ADP-Glo™ Kinase Assay is a homogenous, two-step assay. First, the kinase reaction is performed, converting ATP to ADP. Second, the remaining ATP is depleted, and the newly formed ADP is converted back into ATP. This new ATP is then used in a luciferase/luciferin reaction to generate a light signal that is directly proportional to kinase activity.[8] Inhibition is measured as a decrease in the luminescence signal.
Materials:
-
Recombinant purified kinase of interest
-
Specific peptide or protein substrate
-
ATP solution (kinase grade)
-
ADP-Glo™ Kinase Assay Kit (Promega or similar)
-
Kinase reaction buffer (specific to the kinase, typically contains MgCl2, DTT, and a buffering agent like HEPES or Tris-HCl)
-
Test compounds (synthesized derivatives) dissolved in 100% DMSO
-
Solid white, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the test compounds in 100% DMSO. A typical starting concentration is 10 mM, diluted in 10-point, 3-fold steps.
-
Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of the DMSO-dissolved compounds to the wells of a 384-well plate. Include wells with DMSO only for "No Inhibition" (100% activity) and "No Enzyme" controls.
-
-
Enzyme and Substrate Preparation:
-
Prepare a 2X enzyme solution in kinase reaction buffer. The optimal enzyme concentration must be determined empirically to ensure the reaction is in the linear range (typically ~10-20% ATP consumption).
-
Prepare a 2X substrate/ATP solution in kinase reaction buffer. The ATP concentration should ideally be at its Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[8]
-
-
Kinase Reaction:
-
Add 5 µL of the 2X enzyme solution to each well containing the compounds.
-
Pre-incubate the plate for 15 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts.
-
Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution to all wells. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Signal Generation:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP by adding 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Read the luminescence on a plate reader.
-
Normalize the data: Percentage inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme)).
-
Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation:
| Compound ID | Target Kinase | IC50 (nM) | Hill Slope | R² |
| Derivative-1 | Kinase X | 45.2 | 1.1 | 0.99 |
| Derivative-2 | Kinase X | 120.7 | 0.9 | 0.98 |
| Derivative-3 | Kinase X | >10,000 | N/A | N/A |
| Staurosporine | Kinase X | 5.8 | 1.0 | 0.99 |
Protocol 2: Cellular Target Engagement via Western Blot
Objective: To confirm that a biochemically active compound can enter living cells and inhibit the target kinase, leading to a decrease in the phosphorylation of a known downstream substrate. This protocol is crucial for bridging the gap between biochemical potency and cellular efficacy.[9]
Principle: Many kinases are key nodes in signaling pathways, and their activity is directly correlated with the phosphorylation of specific downstream proteins.[10] This assay involves treating cultured cells with the inhibitor, lysing the cells, and then using Western blotting with a phospho-specific antibody to detect changes in the phosphorylation status of the target substrate. A reduction in the phospho-protein signal indicates successful target engagement and inhibition.[11]
Materials:
-
Cell line expressing the target kinase and substrate (e.g., a cancer cell line with an overactive signaling pathway).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
Test compound ("hit" from Protocol 1) and positive control inhibitor.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies:
-
Phospho-specific antibody for the kinase substrate (e.g., anti-phospho-PLC-γ1).[10]
-
Total protein antibody for the kinase substrate (loading control).
-
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
The next day, replace the medium with fresh medium containing various concentrations of the test compound (e.g., 0.1, 1, 10 µM). Include a DMSO vehicle control and a positive control inhibitor.
-
Incubate for the desired time (e.g., 2-4 hours) to allow for compound uptake and target inhibition.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Clarify the lysate by centrifuging at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples. Prepare samples for loading by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C, diluted according to the manufacturer's recommendation.
-
Wash the membrane 3 times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and acquire the chemiluminescent signal using an imager.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the substrate protein.
-
Quantify the band intensities using image analysis software. A dose-dependent decrease in the ratio of phospho-protein to total protein confirms cellular target engagement.
-
Conclusion and Future Directions
The this compound scaffold is a powerful tool in the arsenal of medicinal chemistry for the discovery of novel kinase inhibitors. Its strategic design facilitates the rapid generation of diverse chemical entities amenable to high-throughput screening. By following a logical workflow from biochemical characterization to cellular validation, researchers can effectively identify potent and cell-active lead compounds. The protocols detailed herein provide a robust framework for this discovery process, enabling the translation of a versatile chemical intermediate into promising therapeutic candidates. Further optimization of these leads would involve kinase selectivity profiling, pharmacokinetic assessment, and in vivo efficacy studies.
References
- 1. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers | MDPI [mdpi.com]
- 3. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | 1638763-37-7 | Benchchem [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Buy 5-Bromo-4-chloro-2-(methylthio)-7h-pyrrolo[2,3-d]pyrimidine | 183274-54-6 [smolecule.com]
- 8. domainex.co.uk [domainex.co.uk]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
The Strategic Utility of 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine in Modern Drug Discovery
Introduction: The Privileged Scaffold
In the landscape of medicinal chemistry, the 7H-pyrrolo[2,3-d]pyrimidine core is a "privileged scaffold" of immense value. Its structural resemblance to the purine ring of adenine allows it to function as an effective mimic of ATP, the universal energy currency of the cell.[1][2][3] This mimicry enables compounds built upon this scaffold to competitively bind to the ATP-binding sites of a vast array of protein kinases, enzymes that are critical regulators of cellular signaling.[2][3] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, as well as inflammatory and autoimmune disorders.[4][5][6] Consequently, the 7H-pyrrolo[2,3-d]pyrimidine framework has become a cornerstone in the development of targeted kinase inhibitors.[2][7]
Within this important class of compounds, 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine emerges as a particularly strategic and versatile building block for drug discovery programs. The carefully positioned bromine and chlorine atoms on the pyrrolopyrimidine core are not merely passive substituents; they are reactive handles that provide chemists with the tools for precise and differential functionalization. This allows for the systematic exploration of the chemical space around the core scaffold, a process essential for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates.[8]
This technical guide will provide an in-depth exploration of the applications of this compound in drug discovery, with a focus on its utility in the synthesis of kinase inhibitors. We will delve into the chemical logic behind its design, provide detailed experimental protocols for its derivatization, and discuss the analytical characterization of the resulting compounds.
Part 1: The Chemical Logic of a Versatile Intermediate
The power of this compound lies in the differential reactivity of its two halogen substituents. The carbon-bromine bond at the 5-position is generally more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond at the 4-position.[9] This difference in reactivity allows for a sequential and controlled introduction of various molecular fragments, a key strategy in building complex drug-like molecules.
The bromine atom at the C5 position is an excellent handle for introducing diversity through a variety of well-established and robust chemical transformations, including:
-
Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond with a wide range of aryl and heteroaryl boronic acids.[9][10][11][12] This is a powerful method for introducing substituents that can probe hydrophobic pockets or form key interactions within the target kinase's active site.
-
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond with terminal alkynes, providing a linear and rigid linker to other molecular fragments.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of a diverse array of primary and secondary amines.[13][14][15] This is a crucial transformation for installing groups that can act as hydrogen bond donors or acceptors, which are often critical for target engagement.
The chlorine atom at the C4 position, being less reactive in palladium catalysis, typically remains intact during the initial functionalization at the C5 position. This allows for a subsequent modification at C4, often through a nucleophilic aromatic substitution (SNAr) reaction with amines or other nucleophiles. This two-step, regioselective functionalization strategy is a cornerstone of the utility of this intermediate.
Part 2: Applications in the Synthesis of Kinase Inhibitors
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a key component of numerous approved and investigational kinase inhibitors, particularly those targeting the Janus kinase (JAK) family.[4][5][16] JAKs are a family of tyrosine kinases that play a critical role in cytokine signaling pathways that are central to the immune response.[4] Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune and inflammatory diseases, making JAK inhibitors a significant area of therapeutic research.[4]
This compound serves as a key starting material for the synthesis of a wide range of kinase inhibitors. The general synthetic strategy involves the initial functionalization at the C5 position via a cross-coupling reaction, followed by the introduction of a side chain at the C4 position via nucleophilic substitution.
Caption: General synthetic workflow for kinase inhibitors.
Part 3: Detailed Experimental Protocols
The following protocols are provided as a general guide for the derivatization of this compound. Researchers should always adhere to strict safety protocols when handling halogenated aromatic compounds.[17]
Protocol 1: Suzuki-Miyaura Coupling at the C5 Position
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
| Reagent | CAS Number | Molecular Weight | Amount (1.0 mmol scale) | Equivalents |
| This compound | 1111237-76-3 | 246.49 | 246.5 mg | 1.0 |
| Arylboronic Acid | Varies | Varies | 1.2 mmol | 1.2 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | 72287-26-4 | 555.67 | 27.8 mg | 0.05 |
| Sodium Carbonate (Na2CO3) | 497-19-8 | 105.99 | 212 mg | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 5 mL | - |
| Water | 7732-18-5 | 18.02 | 1 mL | - |
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and sodium carbonate (2.0 equiv.).
-
Add the palladium catalyst (0.05 equiv.).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and water.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Suzuki-Miyaura coupling workflow.
Protocol 2: Buchwald-Hartwig Amination at the C5 Position
This protocol provides a general method for the palladium-catalyzed amination of the C5 position.
Materials:
| Reagent | CAS Number | Molecular Weight | Amount (1.0 mmol scale) | Equivalents |
| This compound | 1111237-76-3 | 246.49 | 246.5 mg | 1.0 |
| Amine | Varies | Varies | 1.2 mmol | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) | 51364-51-3 | 915.72 | 23 mg | 0.025 |
| Xantphos | 161265-03-8 | 578.68 | 29 mg | 0.05 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 134 mg | 1.4 |
| Toluene | 108-88-3 | 92.14 | 5 mL | - |
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the amine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.) to a dry reaction vessel.
-
In a separate vial, prepare the catalyst solution by dissolving Pd2(dba)3 (0.025 equiv.) and Xantphos (0.05 equiv.) in toluene.
-
Add the catalyst solution to the reaction vessel.
-
Seal the vessel and heat the mixture to 100-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography.
Part 4: Analytical Characterization
The successful synthesis of derivatives of this compound must be confirmed by a suite of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compounds. The disappearance of the proton signal corresponding to the C5-H and the appearance of new signals in the aromatic or aliphatic region will confirm the success of the coupling reaction.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the product, providing an accurate mass measurement that corresponds to the expected molecular formula.
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. A single, sharp peak indicates a high degree of purity, which is crucial for subsequent biological assays.
Expected Analytical Data for a Representative C5-Aryl Derivative:
| Analytical Technique | Expected Observation |
| ¹H NMR | Disappearance of the singlet corresponding to the C5-H proton. Appearance of new aromatic signals corresponding to the coupled aryl group. |
| ¹³C NMR | Shift in the carbon signal for C5. Appearance of new carbon signals for the aryl substituent. |
| HRMS (ESI+) | A molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the C5-arylated product. The isotopic pattern should be consistent with the presence of chlorine. |
| HPLC | A single major peak with a purity of >95% is desirable for compounds intended for biological screening. |
Safety and Handling
This compound is a halogenated heterocyclic compound and should be handled with care.[17] It is classified as an irritant and is toxic if swallowed.[18] Always consult the Safety Data Sheet (SDS) before use.[19][20] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[17][19] All manipulations should be performed in a well-ventilated fume hood.[17][20]
Conclusion
This compound is a highly valuable and strategically designed intermediate for drug discovery. Its differential reactivity allows for the controlled and sequential introduction of molecular diversity, making it an ideal starting point for the synthesis of libraries of potential kinase inhibitors. The robust and well-understood chemistry associated with this scaffold, coupled with its proven success in generating clinically relevant molecules, ensures its continued importance in the quest for new and effective targeted therapies.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 15. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. echemi.com [echemi.com]
- 19. chemscene.com [chemscene.com]
- 20. keyorganics.net [keyorganics.net]
Strategic Suzuki Coupling of 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine: A Protocol for Site-Selective C-C Bond Formation
An Application Note for Medicinal and Process Chemistry Professionals
This application note provides a detailed experimental protocol and scientific rationale for performing a site-selective Suzuki-Miyaura cross-coupling reaction on the dihalogenated 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold. This 7-deazapurine core is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors and other therapeutic agents.[1] Mastering its selective functionalization is a critical skill for drug development professionals.
This guide moves beyond a simple recitation of steps to explain the critical parameters and mechanistic considerations that ensure a successful and reproducible outcome.
The Synthetic Challenge: Harnessing Differential Reactivity
The primary challenge presented by the substrate, this compound, is the presence of two distinct halogen atoms at electronically different positions. A successful protocol must selectively activate the C-Br bond at the 5-position while leaving the C-Cl bond at the 4-position intact for potential subsequent transformations.
This selectivity is achievable due to the inherent reactivity differences of organohalides in palladium-catalyzed cross-coupling reactions. The rate of the initial, and often rate-determining, oxidative addition step generally follows the trend of bond dissociation energy: C–I > C–Br > C–Cl.[2] By carefully selecting the catalyst, ligand, and reaction temperature, we can exploit the greater reactivity of the C-Br bond to achieve highly selective mono-arylation at the C5 position.[3][4]
The Catalytic Heart: The Suzuki-Miyaura Cycle
The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that forges a carbon-carbon bond between an organohalide and an organoboron species, typically a boronic acid or ester, using a palladium catalyst.[5] The reaction proceeds through a well-defined catalytic cycle consisting of three key steps:[6][7]
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halogen bond (preferentially the C-Br bond in our substrate) to form a Palladium(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (which is activated by a base to form a more nucleophilic boronate species) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are ejected as the final product. This step regenerates the active Palladium(0) catalyst, allowing the cycle to continue.
// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; R_X [label="Ar¹-X\n(5-Bromo-Pyrrolopyrimidine)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ar¹-Ar²\n(Coupled Product)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; OxAdd [label="[Ar¹-Pd(II)L₂-X]", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="[Ar¹-Pd(II)L₂-Ar²]", fillcolor="#F1F3F4", fontcolor="#202124"]; Boronate [label="Ar²-B(OR)₃⁻\n(Activated Boronic Acid)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base (e.g., K₂CO₃)", shape=plaintext, fontcolor="#202124"]; BoronicAcid [label="Ar²-B(OH)₂", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges R_X -> OxAdd [label=" Oxidative\n Addition", color="#4285F4", fontcolor="#202124"]; Pd0 -> OxAdd [color="#4285F4"]; OxAdd -> Transmetalation [label=" Transmetalation", color="#EA4335", fontcolor="#202124"]; Boronate -> Transmetalation [color="#EA4335"]; Transmetalation -> Product [label=" Reductive\n Elimination", color="#34A853", fontcolor="#202124"]; Transmetalation -> Pd0 [color="#34A853"]; BoronicAcid -> Boronate [label=" Activation", color="#FBBC05", fontcolor="#202124"]; Base -> BoronicAcid [style=invis]; } }
A simplified representation of the Suzuki-Miyaura catalytic cycle.
Optimizing Key Reaction Parameters
The success of this selective coupling hinges on the judicious choice of reagents and conditions. Each component plays a critical role in promoting the desired reactivity while minimizing side reactions.
| Parameter | Recommended Choice | Rationale & Justification |
| Palladium Pre-catalyst | Pd(dppf)Cl₂ (or Pd(PPh₃)₄) | Expertise: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, Pd(dppf)Cl₂, is an excellent choice for coupling heteroaryl halides. The dppf ligand is both electron-rich and has a large bite angle, which promotes the reductive elimination step and stabilizes the catalyst.[8] Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is also a reliable, classic choice for its versatility.[9] |
| Boronic Acid | Aryl- or Heteroarylboronic Acid | Stoichiometry: A slight excess (1.1-1.2 equivalents) is recommended to drive the reaction to completion, accounting for potential homo-coupling or protodeboronation side reactions. |
| Base | K₂CO₃ (or K₃PO₄) | Function: The base is essential for activating the boronic acid to form a more nucleophilic boronate complex, which facilitates the transmetalation step.[10] K₂CO₃ is a moderately strong base suitable for many substrates. K₃PO₄ can be used for more challenging couplings.[10][11] |
| Solvent System | 1,4-Dioxane / H₂O (4:1) | Trustworthiness: A mixture of an organic solvent and water is standard. Water aids in dissolving the inorganic base and facilitates the formation of the active boronate species. 1,4-Dioxane is a common, effective solvent for Suzuki reactions.[7][12] Crucially, the solvent must be degassed to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. |
| Temperature | 80-90 °C | Selectivity: Moderate heating is required to drive the oxidative addition to the C-Br bond. Excessively high temperatures (>100-110 °C) could begin to promote the slower oxidative addition to the more robust C-Cl bond, compromising selectivity. |
Detailed Experimental Protocol
4.1 Materials and Reagents
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ · CH₂Cl₂ (0.03 equiv, 3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Ethyl acetate (for work-up)
-
Brine (for work-up)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
4.2 Equipment
-
Schlenk flask or thick-walled reaction vial with a screw cap and septum
-
Magnetic stir plate and stir bar
-
Inert gas line (Argon or Nitrogen) with a manifold
-
Syringes and needles
-
Heating mantle or oil bath with temperature controller
-
Rotary evaporator
-
Standard laboratory glassware for work-up and purification
4.3 Step-by-Step Procedure
-
Reaction Setup (Inert Atmosphere):
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and anhydrous K₂CO₃ (2.5 equiv).
-
Add the palladium pre-catalyst, Pd(dppf)Cl₂ (0.03 equiv), to the flask.
-
Seal the flask with a rubber septum.
-
Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a completely oxygen-free atmosphere.
-
-
Solvent Addition:
-
Prepare a degassed 4:1 mixture of 1,4-Dioxane and water by bubbling Argon or Nitrogen through the solvent mixture for 15-20 minutes.
-
Using a syringe, add the degassed solvent mixture to the reaction flask under a positive pressure of inert gas. The typical concentration is 0.1 M with respect to the starting pyrimidine.
-
-
Reaction:
-
Place the sealed flask in a preheated oil bath or heating mantle set to 85 °C.
-
Stir the reaction mixture vigorously. The mixture will typically be a heterogeneous slurry.
-
Monitor the reaction progress using TLC or LC-MS. A typical reaction time is 4-12 hours. Check for the consumption of the starting material.
-
-
Work-up:
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the reaction mixture with ethyl acetate (approx. 10 volumes).
-
Pour the mixture into a separatory funnel and wash with water (2x) and then with brine (1x).
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude residue can be purified by flash column chromatography on silica gel. The appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) should be determined by TLC analysis.
-
Combine the fractions containing the pure product and concentrate to yield the 5-aryl-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine.
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Poor quality boronic acid. | 1. Ensure a robust inert atmosphere throughout setup and reaction.2. Use freshly prepared, thoroughly degassed solvents.3. Use fresh, high-purity boronic acid; consider using the corresponding pinacol boronate ester. |
| Formation of Di-coupled Product | 1. Reaction temperature is too high.2. Extended reaction time. | 1. Lower the temperature to 80 °C.2. Monitor the reaction closely and stop it once the starting material is consumed to avoid coupling at the C4-Cl position. |
| Protodeboronation (Side Product) | Boronic acid decomposition. | 1. Ensure a robust inert atmosphere.2. Use a slightly larger excess of boronic acid (e.g., 1.3 equiv). |
| Homocoupling of Boronic Acid | Presence of oxygen. | Improve degassing procedure and maintain a positive pressure of inert gas. |
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Strategic Derivatization of 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine for Structure-Activity Relationship (SAR) Studies
Introduction: The Privileged 7-Deazapurine Scaffold in Modern Drug Discovery
The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a cornerstone in contemporary medicinal chemistry. Its structural resemblance to the native purine core allows it to function as a "hinge-binding" motif for a multitude of protein kinases, which are pivotal targets in oncology, immunology, and inflammatory diseases.[1] Strategic functionalization of this privileged core is paramount for modulating potency, selectivity, and pharmacokinetic properties. The subject of this guide, 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine , is a highly versatile starting material, offering three distinct points for chemical elaboration: the C4-chloro, C5-bromo, and N7-pyrrole positions.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this key intermediate for the purpose of generating compound libraries for Structure-Activity Relationship (SAR) studies. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols for key transformations, and offer insights gleaned from extensive field experience.
Strategic Considerations for Derivatization
The inherent reactivity differences between the C4-chloro and C5-bromo positions on the pyrrolo[2,3-d]pyrimidine core allow for a controlled and sequential derivatization strategy. Generally, the C-Br bond is more reactive towards palladium-catalyzed cross-coupling reactions than the C-Cl bond.[2] This differential reactivity is the cornerstone of a logical synthetic approach to building molecular complexity. Furthermore, the pyrrole N7-H can be readily substituted or protected to prevent side reactions and to introduce another vector for SAR exploration.
Part 1: Protection of the N7-Pyrrole Nitrogen
While direct derivatization of the N7-H is possible, protection is often advisable to improve solubility and prevent undesired side reactions, particularly when strong bases are employed in subsequent steps. Common protecting groups include sulfonyls (tosyl, benzenesulfonyl) or [2-(trimethylsilyl)ethoxy]methyl (SEM).
Protocol 1: N7-Benzenesulfonyl Protection
Rationale: The benzenesulfonyl (Bs) group is a robust protecting group that enhances the acidity of the remaining pyrrole proton, which can be advantageous in certain subsequent reactions. It is stable to a wide range of reaction conditions and can be removed under basic conditions.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzenesulfonyl chloride (Bs-Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise. Effervescence will be observed.
-
Stir the mixture at 0 °C for 30 minutes.
-
Slowly add benzenesulfonyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N7-benzenesulfonyl protected product.
Part 2: C5-Position Functionalization via Palladium-Catalyzed Cross-Coupling
With the N7-position protected, the more reactive C5-bromo position can be selectively functionalized. The Suzuki-Miyaura and Sonogashira couplings are powerful methods for introducing aryl/heteroaryl and alkynyl groups, respectively, which are crucial for probing steric and electronic interactions in SAR studies.
Protocol 2: Suzuki-Miyaura Coupling at C5
Rationale: The Suzuki-Miyaura coupling is a highly versatile and functional group tolerant method for forming C-C bonds. The choice of palladium catalyst and ligand is critical for achieving high yields and preventing side reactions.
Materials:
-
N7-Protected-5-bromo-4-chloro-2-methyl-pyrrolo[2,3-d]pyrimidine
-
Aryl or heteroaryl boronic acid or pinacol ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or PdCl₂(dppf), 5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq)
-
Solvent system (e.g., 1,4-Dioxane/water, Toluene/water, or DME/water)
Procedure:
-
In a reaction vessel, combine the N7-protected starting material (1.0 eq), the boronic acid/ester (1.2 eq), and the base (2.0 eq).
-
Add the palladium catalyst (e.g., PdCl₂(dppf), 0.05 eq).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water, then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product via column chromatography.
| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 85 |
| 2 | 3-Pyridylboronic acid | PdCl₂(dppf) | Na₂CO₃ | 1,4-Dioxane/H₂O | 100 | 91 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O | 85 | 88 |
Yields are representative and may vary based on the specific substrate and reaction scale.
Protocol 3: Sonogashira Coupling at C5
Rationale: The Sonogashira coupling introduces a linear alkyne linker, which can be valuable for probing deeper pockets in a binding site or for serving as a handle for further "click" chemistry functionalization. The reaction is co-catalyzed by palladium and copper(I).
Materials:
-
N7-Protected-5-bromo-4-chloro-2-methyl-pyrrolo[2,3-d]pyrimidine
-
Terminal alkyne (1.2-1.5 eq)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask, add the N7-protected starting material (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF or DMF, followed by the amine base (e.g., Et₃N, 3.0 eq).
-
Add the terminal alkyne (1.2 eq) dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC/LC-MS).
-
Once complete, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
Part 3: C4-Position Functionalization
Following successful derivatization at C5, the C4-chloro position becomes the next target. Nucleophilic aromatic substitution (SₙAr) is a common and effective method, particularly with amine and alcohol nucleophiles. For less reactive amines or to achieve higher yields, the Buchwald-Hartwig amination can be employed.
Protocol 4: Nucleophilic Aromatic Substitution (SₙAr) at C4
Rationale: The electron-deficient nature of the pyrimidine ring activates the C4-chloro position towards nucleophilic attack. This reaction is often thermally driven and can be base-catalyzed.
Materials:
-
C5-substituted-N7-protected-4-chloro-2-methyl-pyrrolo[2,3-d]pyrimidine
-
Amine or alcohol nucleophile (2-5 eq)
-
Base (optional, e.g., K₂CO₃, DIPEA)
-
Solvent (e.g., n-Butanol, Dioxane, DMSO)
Procedure:
-
In a sealed tube or microwave vial, combine the C5-substituted starting material (1.0 eq) and the amine or alcohol nucleophile (3.0 eq).
-
Add the solvent (e.g., n-butanol). For less reactive nucleophiles, a base such as DIPEA (2.0 eq) can be added.
-
Seal the vessel and heat to 100-150 °C (conventional heating) or 150-180 °C (microwave irradiation).
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
If a solid precipitates, filter and wash with a suitable solvent (e.g., ether or hexane).
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or preparative HPLC.
Protocol 5: Buchwald-Hartwig Amination at C4
Rationale: For sterically hindered or electron-deficient amines where SₙAr is sluggish, the Buchwald-Hartwig amination offers a milder and more efficient alternative. This palladium-catalyzed reaction requires a specific ligand and a strong, non-nucleophilic base.
Materials:
-
C5-substituted-N7-protected-4-chloro-2-methyl-pyrrolo[2,3-d]pyrimidine
-
Primary or secondary amine (1.2-1.5 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 4-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
To a dry reaction vessel, add the palladium pre-catalyst and the phosphine ligand.
-
Add the C5-substituted starting material (1.0 eq) and the base (e.g., NaOtBu, 1.5 eq).
-
Seal the vessel, evacuate, and backfill with an inert gas.
-
Add the anhydrous, degassed solvent, followed by the amine (1.2 eq).
-
Heat the mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Final Step: Deprotection
The final step in the synthesis is the removal of the N7-protecting group, if one was installed. The choice of deprotection conditions is dictated by the nature of the protecting group used. For example, a benzenesulfonyl group is typically removed with a strong base like NaOH or LiOH in a protic solvent, while a SEM group is cleaved under acidic conditions (e.g., TFA) or with a fluoride source (e.g., TBAF).
Conclusion and SAR Outlook
The protocols outlined in this guide provide a robust and flexible framework for the systematic derivatization of this compound. By strategically and sequentially modifying the C4, C5, and N7 positions, researchers can generate diverse libraries of compounds. The resulting data from the biological evaluation of these libraries will be instrumental in building a comprehensive Structure-Activity Relationship, ultimately guiding the optimization of lead compounds with improved potency, selectivity, and drug-like properties for a variety of therapeutic targets.
References
Application Notes and Protocols for the In Vitro Characterization of 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
Introduction: Unveiling the Potential of a Privileged Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility in targeting a diverse range of enzymes, particularly protein kinases.[1][2] This heterocyclic system is a deaza-isostere of adenine, the core component of adenosine triphosphate (ATP), enabling compounds derived from this scaffold to act as competitive inhibitors at the ATP-binding site of kinases.[3][4] Consequently, numerous pyrrolo[2,3-d]pyrimidine derivatives have been successfully developed into therapies for various oncological and inflammatory conditions.[5]
The compound 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine is a member of this esteemed chemical class. Its structure, featuring halogen substitutions and a methyl group, suggests a strong potential for kinase inhibition and, by extension, anticancer and anti-inflammatory properties.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vitro assays to elucidate the biological activity of this compound. We will delve into the critical first steps of compound handling, followed by detailed protocols for biochemical kinase profiling, cell-based viability assessment, and cutting-edge target engagement studies.
Part 1: Foundational Considerations - Compound Handling and Solubility
A frequent pitfall in early-stage drug discovery is the underestimation of a compound's physicochemical properties, particularly solubility. The majority of heterocyclic small molecules, including this compound, exhibit limited aqueous solubility.[6][7] Inaccurate handling can lead to compound precipitation in assays, resulting in misleading and irreproducible data. The following protocol is designed to ensure consistent and reliable compound preparation.
Protocol 1.1: Preparation of High-Concentration Stock Solutions in DMSO
Rationale: Dimethyl sulfoxide (DMSO) is the solvent of choice for most in vitro screening compounds due to its high solubilizing power and miscibility with aqueous media.[8] Preparing a concentrated stock solution allows for minimal final DMSO concentration in the assay, mitigating solvent-induced cytotoxicity.[9]
Materials:
-
This compound (solid)
-
Anhydrous, sterile DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator water bath (optional)
Procedure:
-
Accurately weigh a precise amount of the compound using a calibrated analytical balance.
-
Transfer the weighed compound into a sterile amber vial.
-
Add the appropriate volume of anhydrous, sterile DMSO to achieve a high-concentration stock, typically 10-50 mM.
-
Cap the vial tightly and vortex vigorously for 2-5 minutes until the compound is fully dissolved.
-
Visually inspect the solution against a light source to ensure no particulates are visible. If dissolution is challenging, sonicate the vial in a water bath for 10-15 minutes. Gentle warming to 37°C can also be employed, but caution is advised as heat can degrade some compounds.[8]
-
Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles, which can lead to compound degradation and moisture absorption.
-
Store the aliquots at -20°C or -80°C, protected from light.
Part 2: Biochemical Assays - Probing for Kinase Inhibition
Given the structural alerts of the pyrrolo[2,3-d]pyrimidine scaffold, a primary hypothesis is that this compound functions as a kinase inhibitor. The initial step is to screen the compound against a panel of relevant kinases to identify potential targets. Based on published data for analogous structures, promising kinase families to investigate include Janus kinases (JAKs), Src family kinases (SFKs), and receptor tyrosine kinases like VEGFR and EGFR.[3][4][10][11][12][13]
The ADP-Glo™ Kinase Assay is a robust, luminescence-based method ideal for this purpose. It measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction, offering a universal platform for nearly any kinase.[14][15]
Protocol 2.1: In Vitro Kinase Inhibition Profiling using the ADP-Glo™ Assay
Rationale: This assay quantifies kinase activity by measuring ADP production. After the kinase reaction, remaining ATP is depleted, and the generated ADP is converted back to ATP, which is then used in a luciferase reaction to produce a light signal directly proportional to kinase activity.[14][15] This allows for the determination of a compound's inhibitory potency (IC50).
Materials:
-
Recombinant kinases of interest (e.g., JAK1, JAK2, Src, VEGFR2, EGFR)
-
Corresponding kinase-specific substrates and cofactors
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Compound stock solution (from Protocol 1.1)
-
Kinase reaction buffer (specific to each kinase)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes
-
Plate-reading luminometer
Experimental Workflow:
Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in the appropriate kinase reaction buffer. A common starting range is from 100 µM down to low nanomolar concentrations, maintaining a constant DMSO concentration across all wells (typically ≤ 0.5%).
-
Kinase Reaction Setup: In a white, opaque 384-well plate, add 2.5 µL of the diluted compound or control vehicle.
-
Add 2.5 µL of a 2X kinase/substrate mixture to each well.
-
Initiate Reaction: Start the kinase reaction by adding 5 µL of a 2X ATP solution. The final ATP concentration should ideally be at or near the Km for each specific kinase to accurately determine the potency of ATP-competitive inhibitors.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This incubation time may require optimization.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[15][16]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.[15][16]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis: The raw luminescence data is converted to percent inhibition relative to the positive (0% inhibition) and negative (100% inhibition) controls. The percent inhibition is then plotted against the logarithm of the compound concentration, and the data is fitted to a four-parameter logistic model to determine the IC50 value.
| Parameter | Description |
| IC50 | The concentration of an inhibitor where the response (or binding) is reduced by half. |
| Hill Slope | Describes the steepness of the curve. A slope of 1 indicates a 1:1 binding stoichiometry. |
| R² | A measure of the goodness of fit of the curve to the data. |
Part 3: Cell-Based Assays - Assessing Cellular Effects
While biochemical assays are crucial for identifying direct enzymatic inhibition, it is equally important to determine if the compound can exert its effect in a complex cellular environment. Cell-based assays provide insights into cell permeability, potential off-target effects, and overall cytotoxicity.
Protocol 3.1: Cell Viability and Cytotoxicity Assessment using the MTT Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[17] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be solubilized and quantified spectrophotometrically.[17] A decrease in metabolic activity is indicative of reduced cell viability or proliferation.
Materials:
-
Cancer cell lines relevant to the target kinases (e.g., A549 lung carcinoma, MDA-MB-231 breast cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Spectrophotometer (plate reader)
Experimental Workflow:
Caption: Workflow for the MTT Cell Viability Assay.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: The next day, remove the medium and replace it with fresh medium containing serial dilutions of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plates for a desired period, typically 48 to 72 hours, to allow the compound to exert its effect.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[18]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[19] Mix thoroughly by gentle shaking.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Similar to the kinase assay, calculate the percent viability relative to vehicle-treated cells and plot against the log of compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Part 4: Target Engagement - Confirming Intracellular Binding
A compound's activity in a cell-based assay does not definitively prove that it is acting through its intended target. The NanoBRET™ Target Engagement Assay is a state-of-the-art method to quantify compound binding to a specific protein target within intact, living cells.[20][21]
Rationale: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon.[22] The target kinase is expressed as a fusion with NanoLuc® luciferase (the BRET donor). A cell-permeable fluorescent tracer that binds to the kinase's active site serves as the BRET acceptor. When a test compound is introduced, it competes with the tracer for binding, leading to a dose-dependent decrease in the BRET signal, which allows for the quantification of intracellular target engagement.[22]
Protocol 4.1: Cellular Target Engagement using the NanoBRET™ Assay
Materials:
-
HEK293 cells (or other suitable host cell line)
-
Plasmid DNA encoding the NanoLuc®-kinase fusion protein
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ TE Kinase Tracer and Nano-Glo® Substrate (Promega)
-
White, opaque 96-well or 384-well assay plates
-
Luminometer capable of dual-filtered luminescence reading
Experimental Workflow:
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Procedure:
-
Transfection: Transfect HEK293 cells with the plasmid encoding the NanoLuc®-kinase fusion protein of interest.
-
Cell Seeding: After 24 hours, harvest the transfected cells and seed them into a white assay plate in Opti-MEM™.
-
Compound and Tracer Addition: Prepare serial dilutions of the test compound. Add the compound dilutions and a fixed concentration of the appropriate NanoBRET™ TE Kinase Tracer to the cells.
-
Equilibration: Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours to allow the compound and tracer to reach binding equilibrium within the cells.[23]
-
Signal Detection: Add the Nano-Glo® Substrate to all wells.
-
Data Acquisition: Immediately read the plate on a luminometer equipped with two filters to measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm) simultaneously.[22]
Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. These ratios are then converted to milliBRET units (mBU) by multiplying by 1000. The data is plotted against the compound concentration to generate a dose-response curve and determine the intracellular IC50, reflecting the compound's potency at its target in a physiological context.
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its biochemical inhibitory profile, cellular effects, and direct target engagement, researchers can build a comprehensive understanding of its mechanism of action. Positive results from these assays would justify further investigation, including broader kinase selectivity profiling, analysis of downstream signaling pathways via Western blotting, and eventual progression into more complex cellular models and in vivo studies. This structured approach ensures that decisions in the drug discovery cascade are based on high-quality, reproducible, and mechanistically informative data.
References
- 1. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [snv63.ru]
- 4. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sci-hub.box [sci-hub.box]
- 6. 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine CAS#: 22276-95-5 [m.chemicalbook.com]
- 7. 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 22276-95-5 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Novel Pyrrolo[2,3- d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of new pyrrolo[2,3-d]pyrimidines as Src tyrosine kinase inhibitors in vitro active against Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 15. promega.com [promega.com]
- 16. promega.com [promega.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. atcc.org [atcc.org]
- 19. MTT (Assay protocol [protocols.io]
- 20. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 21. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 22. benchchem.com [benchchem.com]
- 23. eubopen.org [eubopen.org]
analytical methods for 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine characterization
An Application Note on the Analytical Characterization of 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
Abstract: This document provides a comprehensive guide to the analytical methodologies required for the robust characterization of this compound, a key heterocyclic intermediate in contemporary drug discovery. The protocols and insights detailed herein are intended for researchers, chemists, and quality control scientists engaged in the synthesis, development, and manufacturing of active pharmaceutical ingredients (APIs). We will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography, explaining the causal basis for their use in ensuring the identity, purity, and structural integrity of this compound.
Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold
The pyrrolo[2,3-d]pyrimidine scaffold, often referred to as 7-deazapurine, is a privileged structure in medicinal chemistry.[1] Its derivatives are integral to the development of a wide array of therapeutics, most notably kinase inhibitors for oncology and autoimmune diseases.[2][3] this compound (Molecular Formula: C₇H₅BrClN₃, Molar Mass: 246.49 g/mol ) is a versatile synthetic intermediate.[4] The bromine at the C5 position and chlorine at the C4 position serve as orthogonal synthetic handles for introducing further molecular complexity through cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations.[5]
Given its role as a critical building block, rigorous analytical characterization is paramount. The presence of regioisomeric impurities or residual starting materials can have profound consequences on the yield, purity, and biological activity of subsequent products. This guide establishes a multi-faceted analytical workflow to provide an unambiguous and comprehensive characterization of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is the cornerstone of small molecule structural elucidation. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for the confirmation of the connectivity and overall structure of the target compound.
Expertise & Causality:
For this compound, ¹H NMR is used to confirm the presence and relative positions of the methyl group, the C6-proton on the pyrrole ring, and the N7-proton. The simplicity of the expected spectrum (three distinct signals) makes it a rapid and definitive tool for identity confirmation. ¹³C NMR complements this by verifying the carbon framework of the fused ring system and the presence of the key substituents. The chemical shifts are highly sensitive to the electronic effects of the bromine and chlorine atoms, providing further confidence in the correct isomeric form.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred as it can help in observing exchangeable protons like the N-H proton.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Use the residual solvent peak as an internal reference (e.g., DMSO at ~2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 160 ppm.
-
A greater number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function and perform a Fourier transform. Integrate the ¹H NMR signals and pick peaks for both ¹H and ¹³C spectra.
Data Presentation: Expected Chemical Shifts
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Rationale for Assignment |
| -CH₃ (C2) | ~2.5 - 2.7 | ~18 - 25 | Aliphatic methyl group attached to an sp² carbon of the pyrimidine ring. |
| -H (C6) | ~7.5 - 7.8 | ~125 - 130 | Aromatic proton on the electron-rich pyrrole ring, deshielded by the adjacent pyrimidine system. |
| -NH (N7) | ~12.0 - 12.5 (broad) | N/A | Acidic proton on the pyrrole nitrogen, often broad due to quadrupole effects and chemical exchange. Its observation is solvent-dependent. |
| C4-Cl | N/A | ~150 - 155 | Carbon bearing the electronegative chlorine atom, resulting in a downfield shift. |
| C5-Br | N/A | ~95 - 100 | Carbon attached to bromine. The heavy atom effect of bromine causes a characteristic upfield shift compared to an unsubstituted carbon. |
| Other Ring Carbons | N/A | ~110 - 155 | Other sp² carbons within the fused heterocyclic system. |
Note: The exact chemical shifts can vary based on the solvent, concentration, and instrument frequency. The data presented is based on typical values for similar pyrrolo[2,3-d]pyrimidine derivatives.[1]
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
Mass spectrometry is an indispensable tool for confirming the molecular weight of a synthesized compound. For halogenated molecules like the topic compound, MS is particularly powerful due to the characteristic isotopic patterns of chlorine and bromine.
Expertise & Causality:
The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) creates a unique and highly predictable isotopic cluster for the molecular ion. Observing this specific pattern provides extremely high confidence in the elemental composition of the molecule. High-Resolution Mass Spectrometry (HRMS) can further confirm the molecular formula by providing a mass measurement with very high accuracy (typically <5 ppm error).
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an ESI mass spectrometer, which can be coupled to a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution measurements.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire data in positive ion mode. The protonated molecule [M+H]⁺ is expected to be the most abundant ion.
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion cluster. Compare the observed m/z values and the isotopic pattern with the theoretical values.
Data Presentation: Theoretical Isotopic Distribution for [C₇H₅BrClN₃+H]⁺
| Ion | Theoretical m/z | Relative Abundance (%) |
| [M+H]⁺ | 245.9428 | 77.5 |
| [M+2+H]⁺ | 247.9408 | 100.0 |
| [M+4+H]⁺ | 249.9388 | 24.5 |
Theoretical values calculated for the protonated molecule. The exact mass of the monoisotopic peak ([¹²C₇¹H₆⁷⁹Br³⁵Cl¹⁴N₃]⁺) is 245.9428 Da.[6]
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment
HPLC is the primary method for determining the purity of a chemical compound. It separates the target compound from impurities, starting materials, and by-products, allowing for their quantification.
Expertise & Causality:
A reverse-phase HPLC method is ideal for a moderately polar molecule like this compound. A C18 stationary phase provides sufficient hydrophobic interaction to retain the molecule, while a gradient elution with an organic modifier (like acetonitrile or methanol) in water allows for the effective separation of components with different polarities. UV detection is suitable as the pyrrolo[2,3-d]pyrimidine core contains a strong chromophore. The resulting chromatogram provides a purity value (typically as area percent) and the retention time (Rt), which is a characteristic property of the compound under specific conditions.
Caption: Workflow for HPLC purity analysis.
Experimental Protocol: Reverse-Phase HPLC
-
System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size (or similar).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a sample solution at ~1 mg/mL in a 1:1 mixture of Acetonitrile and Water.
X-ray Crystallography: Definitive Structural Confirmation
While the combination of NMR and MS provides very strong evidence for the structure, X-ray crystallography offers the only method for unambiguous, direct determination of the three-dimensional atomic arrangement in the solid state.
Expertise & Causality:
This technique is the ultimate arbiter of structure. It can definitively confirm the connectivity of the atoms, the regiochemistry of the bromine and chlorine substituents, and provide detailed information on bond lengths, bond angles, and intermolecular interactions in the crystal lattice. For novel compounds or when there is any ambiguity in spectroscopic data, a crystal structure provides irrefutable proof. The presence of a heavy atom like bromine can also be advantageous for solving the phase problem during structure determination.[7]
Caption: Experimental workflow for X-ray crystallography.
Protocol Overview: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-purity material (>98% by HPLC) is required. Grow single crystals by slowly evaporating a solution of the compound in a suitable solvent or solvent system (e.g., ethyl acetate/hexanes, acetone).
-
Crystal Selection & Mounting: Select a well-formed, defect-free single crystal under a microscope and mount it on a goniometer head.
-
Data Collection: Place the crystal in a cold stream (typically 100 K) on an X-ray diffractometer. Collect diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson methods (facilitated by the heavy Br atom). Refine the resulting structural model against the experimental data to obtain the final, accurate 3D structure.
Conclusion: An Integrated Approach
The characterization of this compound requires a multi-technique approach to ensure quality and consistency. NMR confirms the chemical structure, MS verifies the molecular formula, and HPLC quantifies purity. For definitive proof, particularly in regulatory filings or foundational research, X-ray crystallography provides the ultimate structural confirmation. By integrating these methods, researchers and developers can proceed with confidence in the quality of this critical synthetic intermediate.
References
- 1. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives | MDPI [mdpi.com]
- 2. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Chemscene ChemScene | this compound | Fisher Scientific [fishersci.com]
- 5. mdpi.com [mdpi.com]
- 6. PubChemLite - this compound (C7H5BrClN3) [pubchemlite.lcsb.uni.lu]
- 7. skuld.bmsc.washington.edu [skuld.bmsc.washington.edu]
Application Notes & Protocols: The Strategic Utility of 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine in Complex Molecule Synthesis
Abstract
This document provides an in-depth technical guide on the application of 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 1111237-76-3) as a pivotal intermediate in modern organic synthesis. The unique structural architecture of this compound, featuring a 7-deazapurine core with two differentially reactive halogen atoms, offers a powerful platform for the regioselective synthesis of complex heterocyclic molecules.[1] These application notes are designed for researchers, medicinal chemists, and drug development professionals, detailing the core principles of its reactivity and providing robust protocols for its strategic functionalization, primarily in the development of kinase inhibitors.[2][3][4]
Introduction: A Privileged Scaffold in Medicinal Chemistry
The 7H-pyrrolo[2,3-d]pyrimidine core is a bioisostere of purine, a fundamental component of DNA and RNA. This structural mimicry allows molecules built upon this scaffold to effectively interact with the ATP-binding sites of various enzymes, making it a "privileged structure" in drug discovery.[1][4] Specifically, this scaffold is a cornerstone in the design of kinase inhibitors, a class of targeted therapies that have revolutionized the treatment of cancer and inflammatory diseases.[2][3][5][6]
The subject of this guide, this compound, is a highly versatile building block. Its utility is derived from two key features:
-
The Pyrrolo[2,3-d]pyrimidine Core: Provides the essential framework for kinase hinge-binding.
-
Orthogonal Halogen Functionality: The presence of a bromine atom at the C5 position and a chlorine atom at the C4 position provides two distinct reactive handles for sequential, controlled chemical modifications.
This dual-functionality enables chemists to construct molecular diversity around a common core, systematically tuning a compound's potency, selectivity, and pharmacokinetic properties.
The Principle of Chemoselective Functionalization
The strategic power of this intermediate lies in the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, particularly in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides in the crucial oxidative addition step of the catalytic cycle is:
C–I > C–Br > C–Cl > C–F [7][8]
This hierarchy dictates that the C5-Br bond is significantly more susceptible to oxidative addition with a Palladium(0) catalyst than the C4-Cl bond.[9] By carefully selecting the reaction conditions (e.g., catalyst, ligand, temperature), chemists can achieve highly selective functionalization at the C5 position while leaving the C4-chloro group untouched for subsequent transformations. This principle is the foundation for the protocols described herein.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of Potent and Selective Pyrrolo[2,3- d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes & Protocols: High-Purity Isolation of 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
Introduction
5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine is a key heterocyclic intermediate in the synthesis of a diverse range of pharmacologically active molecules. The pyrrolo[2,3-d]pyrimidine core, an isomer of purine, is a privileged scaffold in medicinal chemistry, notably forming the basis for kinase inhibitors and other targeted therapeutics. The purity of this intermediate is paramount, as even minor impurities can lead to the formation of undesirable side products, complicate downstream reaction kinetics, and impact the biological activity and safety profile of the final active pharmaceutical ingredient (API).
This document provides a comprehensive guide to the purification of this compound, detailing three primary techniques: Recrystallization , Silica Gel Flash Column Chromatography , and Preparative High-Performance Liquid Chromatography (HPLC) . The protocols are designed for researchers, chemists, and process development scientists, offering not just step-by-step instructions but also the underlying scientific rationale to empower users to adapt and troubleshoot these methods effectively.
Understanding the Impurity Profile
Effective purification begins with an understanding of the potential impurities. The most common synthetic route to this compound involves the electrophilic bromination of 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine using a brominating agent such as N-Bromosuccinimide (NBS).
Based on this synthesis, the primary impurities are likely to be:
-
Unreacted Starting Material: 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine.
-
Over-brominated Species: Di-bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine.
-
Reagent Residues: N-Bromosuccinimide (NBS) and its byproduct, succinimide.
-
Solvent Residues: From the reaction and workup steps.
The purification strategies outlined below are designed to effectively remove these and other potential contaminants.
Physicochemical Properties
A foundational understanding of the target compound's properties is crucial for selecting and optimizing a purification method.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrClN₃ | [1] |
| Molar Mass | 246.49 g/mol | [1] |
| Appearance | Typically an off-white to yellow solid | [2] |
| Solubility | Slightly soluble in water. Soluble in many organic solvents like Dichloromethane (DCM), Chloroform, Ethyl Acetate, and Methanol. | [3] |
| Predicted Density | 1.857 ± 0.06 g/cm³ | [1] |
Purification Strategy Workflow
The choice of purification technique depends on the initial purity of the crude material, the desired final purity, and the scale of the purification. A typical workflow is presented below.
Caption: General purification workflow for this compound.
Protocol 1: Purification by Recrystallization
Principle: Recrystallization is a technique used to purify solids. It relies on the principle that the solubility of a compound in a solvent increases with temperature. As a hot, saturated solution is cooled, the solubility of the target compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent. This method is most effective when the crude material is relatively pure (>90%).
Expertise & Experience: The key to successful recrystallization is the selection of an appropriate solvent system. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below. For halo-pyrrolo[2,3-d]pyrimidines, a binary solvent system, often an organic solvent paired with an anti-solvent like water or a non-polar hydrocarbon, provides the best results.
Step-by-Step Protocol:
-
Solvent Selection:
-
Place a small amount of the crude solid (approx. 50 mg) in a test tube.
-
Add a few drops of a potential solvent (e.g., ethanol, isopropanol, ethyl acetate).
-
If the solid dissolves readily at room temperature, the solvent is not suitable.
-
If the solid is insoluble at room temperature, heat the mixture gently. If it dissolves upon heating, this is a good candidate solvent.
-
Cool the solution to room temperature and then in an ice bath. Abundant crystal formation indicates a suitable solvent.
-
A common and effective system for this class of compounds is an Ethanol/Water or Isopropanol/Water mixture.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of hot solvent (e.g., ethanol) required to fully dissolve the solid. It is crucial to add the solvent portion-wise to avoid using an excess, which would reduce the yield.
-
-
Decolorization (Optional):
-
If the solution is colored due to high molecular weight impurities, add a small amount of activated charcoal to the hot solution.
-
Swirl the mixture for a few minutes. Caution: Do not boil the solution after adding charcoal, as this can cause bumping.
-
Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Dry the purified crystals under vacuum to a constant weight.
-
Trustworthiness (Self-Validation): The purity of the recrystallized material should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by ¹H NMR and Mass Spectrometry. The melting point of the purified solid should be sharp and higher than that of the crude material.
Protocol 2: Silica Gel Flash Column Chromatography
Principle: Flash column chromatography is a rapid form of preparative column chromatography that uses a stationary phase (silica gel) and a mobile phase (an organic solvent or mixture of solvents) to separate compounds based on their differential partitioning between the two phases. It is a highly effective technique for separating components of a mixture with different polarities.
Expertise & Experience: The polarity of the starting material (less polar) and the desired brominated product are quite similar. However, any over-brominated product will be slightly less polar. Succinimide, a common byproduct, is significantly more polar. A gradient elution, starting with a non-polar solvent system and gradually increasing the polarity, is often the most effective strategy. For pyrrolo[2,3-d]pyrimidine derivatives, a common and effective mobile phase is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[2]
Step-by-Step Protocol:
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., different ratios of Hexane:Ethyl Acetate).
-
The ideal solvent system will give a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from impurities.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under positive pressure (air or nitrogen). Ensure the packed bed is uniform and free of cracks.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting the column with the initial mobile phase.
-
Collect fractions in test tubes or other suitable containers.
-
Gradually increase the polarity of the mobile phase as the elution progresses to elute more polar components. For example, start with 20% Ethyl Acetate in Hexane and gradually increase to 50% Ethyl Acetate in Hexane.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Trustworthiness (Self-Validation): Purity should be confirmed by HPLC analysis (>98% is typically achievable). The structural integrity should be verified by ¹H NMR and Mass Spectrometry.
Caption: Schematic of a flash column chromatography setup.
Protocol 3: Preparative High-Performance Liquid Chromatography (Prep HPLC)
Principle: Preparative HPLC is a high-resolution purification technique that is ideal for isolating highly pure compounds (>99.5%).[4] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads. Reversed-phase HPLC, with a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol), is commonly used for purifying small molecule heterocyclic compounds.[5]
Expertise & Experience: Method development is critical for successful preparative HPLC. It typically begins with analytical scale experiments to determine the optimal stationary phase, mobile phase, and gradient conditions.[6] The goal is to achieve baseline separation between the target compound and its impurities. The method is then scaled up for preparative purification. For compounds like this compound, a C18 stationary phase with a water/acetonitrile mobile phase, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape, is a good starting point.
Step-by-Step Protocol:
-
Analytical Method Development:
-
Develop an analytical HPLC method using a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Screen different mobile phase compositions (e.g., gradients of water and acetonitrile).
-
Optimize the gradient to achieve good resolution between the product peak and any impurity peaks.
-
-
Sample Preparation:
-
Dissolve the partially purified compound (e.g., post-chromatography or recrystallization) in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.
-
-
Scale-Up to Preparative HPLC:
-
Select a preparative C18 column with the same stationary phase chemistry as the analytical column but with a larger diameter (e.g., 21.2 x 150 mm).
-
Scale up the flow rate and injection volume based on the column dimensions.
-
Adjust the gradient times to maintain the separation achieved at the analytical scale.
-
-
Purification and Fraction Collection:
-
Inject the sample onto the preparative HPLC system.
-
Monitor the elution using a UV detector at a wavelength where the compound absorbs strongly.
-
Collect the fraction corresponding to the main product peak.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the organic solvent (e.g., acetonitrile) using a rotary evaporator.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final, highly pure product.
-
Trustworthiness (Self-Validation): The final purity should be determined by analytical HPLC, and the structure confirmed by ¹H NMR and high-resolution mass spectrometry (HRMS). Residual solvent analysis by Gas Chromatography (GC) may also be necessary depending on the intended use.
Conclusion
The purification of this compound is a critical step in the synthesis of many important pharmaceutical compounds. The choice of purification method—recrystallization, flash column chromatography, or preparative HPLC—should be guided by the initial purity of the crude material, the scale of the purification, and the required final purity. By understanding the principles behind each technique and following these detailed protocols, researchers can consistently obtain this key intermediate in high purity, ensuring the success of subsequent synthetic steps and the quality of the final products.
References
Application Notes and Protocols for Cancer Cell Line Studies: 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
Introduction: A Privileged Scaffold in Oncology Research
The 7H-pyrrolo[2,3-d]pyrimidine core, a deazapurine analog, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to adenine allows it to effectively compete for the ATP-binding sites of numerous protein kinases, many of which are implicated in cancer cell proliferation and survival. The specific derivative, 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine, is an intriguing candidate for cancer cell line studies due to the electronic properties conferred by its halogen substituents, which can enhance binding affinity and potency.[1] Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have demonstrated significant potential as kinase inhibitors, warranting in-depth investigation into their mechanisms of action.[1][2]
These application notes provide a comprehensive guide for researchers and drug development professionals to systematically evaluate the in vitro anti-cancer potential of this compound. The protocols herein are designed to be self-validating and offer a logical workflow from initial cytotoxicity screening to more detailed mechanistic studies.
Getting Started: Compound Handling and Preparation
Proper handling and preparation of this compound are critical for reproducible results.
-
Solubility: This compound is sparingly soluble in water but soluble in organic solvents such as DMSO and DMF. For cell culture experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO.
-
Storage: The solid compound should be stored at 2-8°C in a desiccated environment. The DMSO stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
-
Working Dilutions: Prepare fresh working dilutions in the appropriate cell culture medium immediately before each experiment. It is crucial to maintain a consistent final DMSO concentration across all experimental and control wells, typically not exceeding 0.5%, to avoid solvent-induced cytotoxicity.
Phase 1: Initial Cytotoxicity Screening
The initial phase of investigation aims to determine the concentration-dependent cytotoxic effects of the compound on a panel of cancer cell lines.
Recommended Cell Lines for Initial Screening
Based on the reported activity of similar pyrrolo[2,3-d]pyrimidine derivatives, the following cell lines are recommended for an initial screening:
| Cell Line | Cancer Type | Rationale for Selection |
| MCF-7 | Breast Cancer | Commonly used, well-characterized luminal A breast cancer cell line. |
| MDA-MB-231 | Breast Cancer | Representative of triple-negative breast cancer, often more aggressive. |
| A549 | Lung Cancer | A standard model for non-small cell lung cancer. |
| HCT116 | Colon Cancer | A well-established model for colorectal cancer.[3] |
| PC3 | Prostate Cancer | A common model for androgen-independent prostate cancer. |
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Principle: Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium (specific to each cell line)
-
This compound DMSO stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO or solubilization buffer
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium. A suggested starting range, based on related compounds, is 0.1 µM to 100 µM.[2][4] Remove the old medium from the wells and add 100 µL of the medium containing the desired compound concentrations. Include vehicle control (medium with the same DMSO concentration as the highest compound concentration) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well. Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for MTT-based cytotoxicity screening.
Phase 2: Mechanistic Investigations
Once the IC₅₀ value is determined, the next phase focuses on elucidating the mechanism of cell death induced by this compound.
Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent DNA intercalating agent that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol determines the effect of the compound on cell cycle progression.
Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[4]
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Ice-cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The data can be used to generate a histogram of cell count versus fluorescence intensity, which reveals the cell cycle distribution.[4]
Phase 3: Target Validation and Pathway Analysis
Given that pyrrolo[2,3-d]pyrimidines are known kinase inhibitors, a logical next step is to investigate the compound's effect on relevant signaling pathways.
Hypothesized Signaling Pathway: Kinase Inhibition
Many pyrrolo[2,3-d]pyrimidine derivatives function as ATP-competitive inhibitors of protein kinases.[5] A common target class is receptor tyrosine kinases (RTKs) like EGFR, VEGFR, and PDGFR, which are crucial for cancer cell growth and angiogenesis. Inhibition of these kinases can block downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.
Caption: A potential signaling pathway targeted by the compound.
Protocol 4: Western Blot Analysis of Key Signaling Proteins
Western blotting can be used to assess the phosphorylation status and expression levels of key proteins in a targeted signaling pathway.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., phospho-EGFR, total-EGFR, phospho-AKT, total-AKT, phospho-ERK, total-ERK, cleaved PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Treat cells with the compound at the desired concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion and Future Directions
These application notes provide a structured approach to characterize the anti-cancer effects of this compound. The data generated from these protocols will establish its cytotoxic and cytostatic properties, shed light on its mechanism of action, and provide a rationale for its further development as a potential therapeutic agent. Subsequent studies could involve broader kinase profiling, in vivo efficacy studies in animal models, and structure-activity relationship (SAR) studies to optimize its potency and selectivity.
References
- 1. Buy 5-Bromo-4-chloro-2-(methylthio)-7h-pyrrolo[2,3-d]pyrimidine | 183274-54-6 [smolecule.com]
- 2. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives and evaluation of their activities against human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives [mdpi.com]
- 5. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
Answering as a Senior Application Scientist.
Welcome to the technical support guide for the synthesis of 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. This resource is designed for researchers, chemists, and drug development professionals who are working with this critical heterocyclic intermediate. As a key building block for a range of kinase inhibitors, including Janus Kinase (JAK) inhibitors, achieving a high-yield, high-purity synthesis is paramount.[1][2][3] This guide provides in-depth, experience-based answers to common challenges, detailed protocols, and the scientific reasoning behind our recommendations.
The synthesis is typically approached in a two-step sequence starting from 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol. The first step involves a chlorination to form the 4-chloro intermediate, followed by a regioselective bromination at the C5 position of the pyrrole ring.
Overall Synthetic Workflow
The diagram below outlines the standard synthetic pathway from the pyrimidinol precursor to the final brominated product.
References
Technical Support Center: Navigating the Solubility Challenges of 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the technical support center for 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to assist you in your experiments.
Understanding the Challenge: The Physicochemical Properties of this compound
This compound, with the molecular formula C₇H₅BrClN₃, is a heterocyclic compound with a molar mass of 246.49 g/mol .[1] Its structure, characterized by a fused pyrrole and pyrimidine ring system with halogen substituents, contributes to its relatively low polarity and potential for strong intermolecular interactions in the solid state. These characteristics often lead to limited solubility in many common organic solvents, a frequent hurdle in experimental workflows. This guide will walk you through a systematic approach to tackle these solubility challenges.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my desired solvent. What are the first steps I should take?
A1: When encountering solubility issues, a systematic approach is key. Start by considering the polarity of your solvent and the principle of "like dissolves like".[2] Given the heterocyclic aromatic nature of the compound, solvents with moderate to high polarity that can engage in hydrogen bonding or dipole-dipole interactions are often a good starting point.
Initial Troubleshooting Steps:
-
Solvent Selection: If you are using a non-polar solvent, consider switching to a more polar one. A good starting point would be polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), as related heterocyclic compounds often show good solubility in these.[3]
-
Gentle Heating: For many compounds, solubility increases with temperature.[2] Try gently warming your solution in a water bath. Be cautious and ensure the temperature is well below the solvent's boiling point and that your compound is stable at that temperature.
-
Sonication: Using an ultrasonic bath can help break down solid aggregates and increase the surface area of the solute, facilitating dissolution.
-
Particle Size Reduction: If you have the compound in a solid form, grinding it to a fine powder can increase the surface area and improve the dissolution rate.[4][5]
Q2: I've tried common solvents like Dichloromethane (DCM) and Methanol with limited success. What other solvents should I consider?
A2: If standard solvents are not effective, expanding your solvent screen is the next logical step. The choice of solvent can significantly impact the success of your experiment.
Recommended Solvent Classes to Explore:
-
Polar Aprotic Solvents: DMSO and DMF are excellent starting points due to their high polarity and ability to solvate a wide range of compounds.
-
Ethers: Dioxane and Tetrahydrofuran (THF) can be effective, particularly for compounds with moderate polarity.
-
Alcohols: While you've tried methanol, consider higher-boiling point alcohols like isopropanol or n-butanol, which may offer different solvency characteristics.
-
Co-solvent Systems: Sometimes, a mixture of solvents can be more effective than a single solvent.[6] For example, a mixture of DCM and methanol, or THF and water, can provide a polarity profile that is optimal for your compound.
Q3: My compound dissolves in DMSO, but precipitates when I dilute it into an aqueous buffer for my biological assay. How can I prevent this "crashing out"?
A3: This is a common issue when working with compounds that have poor aqueous solubility.[6] The key is to maintain the compound's solubility in the final aqueous environment.
Strategies to Prevent Precipitation:
-
Minimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay, typically below 0.5%, to reduce its impact on the aqueous environment and your biological system.[7]
-
Use a Co-solvent: Incorporating a water-miscible co-solvent like polyethylene glycol (PEG) or propylene glycol can help to keep the compound in solution.[6]
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer can significantly alter its solubility.[2][5] For a compound with a predicted pKa of 9.43±0.20, which suggests it is a weak base, lowering the pH of the buffer may increase its solubility.[8]
-
Employ Surfactants: Low concentrations of non-ionic surfactants, such as Tween-20 or Triton X-100, can form micelles that encapsulate the hydrophobic compound and increase its apparent solubility in aqueous media.
Troubleshooting Workflow for Solubility Issues
The following diagram outlines a systematic workflow for addressing solubility challenges with this compound.
References
- 1. chembk.com [chembk.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijnrd.org [ijnrd.org]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine CAS#: 22276-95-5 [m.chemicalbook.com]
Technical Support Center: Optimizing Suzuki Coupling for 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for optimizing the Suzuki-Miyaura cross-coupling reaction for 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. This resource is designed to provide in-depth, practical guidance to overcome common challenges encountered during the synthesis of substituted pyrrolo[2,3-d]pyrimidines, a core scaffold in many therapeutic agents.[1][2]
Understanding the Substrate: A Dihalogenated Pyrrolopyrimidine
The substrate, this compound, presents a unique challenge due to the presence of two distinct halogen atoms on an electron-deficient heterocyclic system. The key to a successful coupling lies in achieving regioselectivity, targeting one halogen over the other. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions.[1] This inherent difference in reactivity is the foundation for achieving selective monofunctionalization at the C5 position.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: Low or No Conversion to the Desired Product
Q: My reaction shows a low yield or no formation of the coupled product. What are the primary factors to investigate?
A: Low or no conversion in a Suzuki coupling can stem from several sources. A systematic approach to troubleshooting is crucial.
1. Catalyst System Inactivity:
-
Cause: The palladium catalyst is the heart of the reaction. Its activity can be compromised by oxidation of the Pd(0) active species or degradation of the supporting ligand.[3]
-
Troubleshooting:
-
Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) to prevent oxygen from deactivating the catalyst.[3]
-
Reagent Quality: Use fresh, high-purity palladium sources and phosphine ligands. Phosphine ligands are particularly susceptible to oxidation.[3]
-
Pre-catalyst Activation: If using a Pd(II) pre-catalyst like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species. This process can sometimes be inefficient. Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a more advanced pre-catalyst system.
-
2. Inefficient Transmetalation:
-
Cause: The transfer of the organic group from the boron reagent to the palladium center (transmetalation) is a critical step and is often rate-limiting.[4] This step is highly dependent on the choice of base and the nature of the boronic acid derivative.
-
Troubleshooting:
-
Base Selection: The base plays a crucial role in activating the boronic acid.[5] For pyrrolopyrimidine substrates, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[6][7] Ensure the base is finely powdered and anhydrous for optimal reactivity.
-
Boronic Acid vs. Esters: While boronic acids are common, they can be prone to decomposition (protodeboronation).[8][9] Using more stable boronic esters, such as pinacol esters, can sometimes improve results by providing a slow release of the active boronic acid.[9][10][11][12]
-
3. Poor Substrate Solubility:
-
Cause: The starting material or intermediates may have poor solubility in the chosen solvent system, leading to a heterogeneous mixture and slow reaction rates.
-
Troubleshooting:
-
Solvent Screening: Common solvents for Suzuki couplings include 1,4-dioxane, THF, DMF, and toluene, often with a small amount of water to aid in dissolving the base.[8] Experiment with different solvent systems to ensure all components are adequately solubilized at the reaction temperature. For substrates with poor solubility, higher boiling point solvents like DMF or DME might be necessary.[13]
-
Issue 2: Formation of Significant Side Products
Q: I'm observing significant amounts of side products, primarily the dehalogenated starting material and homocoupled boronic acid. How can I minimize these?
A: The formation of dehalogenated and homocoupled products are common side reactions in Suzuki couplings.
1. Dehalogenation (Hydrodehalogenation):
-
Cause: This occurs when the halogen atom is replaced by a hydrogen atom.[6][14] It is often mediated by a palladium-hydride (Pd-H) species, which can form from reactions with the base, solvent (e.g., alcohols), or trace water.[6] N-heterocyclic halides are particularly susceptible to this side reaction.[6][15]
-
Troubleshooting:
-
Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can promote the desired reductive elimination over dehalogenation.[6]
-
Base Optimization: Avoid overly strong bases. Milder bases like K₂CO₃ or K₃PO₄ are often preferred.[6]
-
Protecting Group Strategy: For N-H containing heterocycles like pyrrolopyrimidines, deprotonation by the base can increase the electron density of the ring system. In some cases, protecting the N-H group can suppress dehalogenation.[6][15]
-
2. Homocoupling of Boronic Acid:
-
Cause: This side reaction forms a biaryl product from two molecules of the boronic acid. It is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[8]
-
Troubleshooting:
-
Rigorous Degassing: Thoroughly degas the reaction mixture before heating to remove dissolved oxygen. This can be done by bubbling an inert gas through the solvent or by freeze-pump-thaw cycles.
-
Use of Pd(0) Pre-catalysts: Starting with a Pd(0) source can sometimes reduce the amount of Pd(II) present at the beginning of the reaction.
-
Experimental Protocols & Methodologies
Recommended Starting Conditions for Selective C5-Arylation
This protocol is a robust starting point for the selective Suzuki coupling at the C5-bromo position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd₂(dba)₃ (2.5 mol%)
-
SPhos (5 mol%)
-
K₃PO₄ (2.5 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
In a separate flask, prepare a solution of Pd₂(dba)₃ and SPhos in anhydrous 1,4-dioxane.
-
Add the catalyst solution to the reaction vessel, followed by degassed water (typically a 10:1 ratio of dioxane to water).
-
Degas the final reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ | A reliable Pd(0) source, minimizing the need for in situ reduction. |
| Ligand | SPhos | A bulky, electron-rich biaryl phosphine ligand known to promote efficient cross-coupling and minimize side reactions.[6] |
| Base | K₃PO₄ | A moderately strong base effective in activating boronic acids while being less prone to inducing dehalogenation compared to stronger bases.[6] |
| Solvent System | 1,4-Dioxane / Water (10:1) | A common and effective solvent system that balances the solubility of organic and inorganic reagents.[8] |
| Temperature | 80-100 °C | A typical temperature range to ensure a reasonable reaction rate without promoting excessive decomposition. |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
This cycle illustrates the three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[4][8]
Troubleshooting Decision Tree
When faced with a challenging reaction, a logical troubleshooting workflow can help identify the root cause of the issue.
Caption: A decision tree for troubleshooting Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. scribd.com [scribd.com]
Technical Support Center: Synthesis of 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the technical support guide for the synthesis of 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. This molecule is a crucial building block in medicinal chemistry, serving as a key intermediate for a range of therapeutic agents, particularly kinase inhibitors.[1][2] The synthetic route, while straightforward in principle, is prone to several side reactions that can impact yield, purity, and scalability.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will delve into the causality behind these issues and provide field-proven methods for troubleshooting and optimization.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems observed during the synthesis, which typically involves the bromination of 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine.
Question 1: My TLC/LC-MS analysis of the crude bromination reaction shows multiple product spots, including one that is significantly less polar than my desired product. What is it and how do I prevent it?
Answer: This is a classic case of over-bromination . The less polar spot almost certainly corresponds to a dibrominated pyrrolo[2,3-d]pyrimidine derivative.
Causality: The pyrrole ring within the 7-deazapurine core is electron-rich and highly activated towards electrophilic aromatic substitution.[3] While the C5 position is the most kinetically favored site for bromination, using excess brominating agent (like N-Bromosuccinimide, NBS) or running the reaction at elevated temperatures can lead to a second bromination event at another position on the pyrrole ring.
Recommended Solutions:
-
Stoichiometric Control: Carefully control the stoichiometry of your brominating agent. Use no more than 1.0 to 1.05 equivalents of NBS. Ensure the NBS is pure; it can be recrystallized from water to remove impurities that might catalyze side reactions.[4]
-
Temperature Management: Perform the reaction at a reduced temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature. This minimizes the energy available to overcome the activation barrier for the second bromination. A typical procedure involves dissolving the starting material in a solvent like chloroform or DMF, cooling the solution, and then adding NBS portion-wise.[5][6]
-
Reaction Monitoring: Monitor the reaction progress diligently every 15-30 minutes using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the formation of the dibromo byproduct.
Question 2: After aqueous workup and purification, my final product yield is low, and I've isolated a significant amount of a polar, water-soluble impurity. What went wrong?
Answer: You are likely observing the product of hydrolysis , where the chlorine atom at the C4 position is displaced by a hydroxyl group, forming 5-Bromo-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one.
Causality: The C4 position of the pyrimidine ring is highly electrophilic, making the chloro group susceptible to nucleophilic substitution.[2] During workup, exposure to water, especially under acidic or strongly basic conditions, can readily cause hydrolysis.[7][8] This issue is common in the preceding chlorination step (using POCl₃) and can also occur during the bromination workup if not carefully controlled.
Recommended Solutions:
-
Anhydrous Conditions: Ensure the bromination reaction itself is conducted under strictly anhydrous conditions.
-
Controlled Quenching: Avoid quenching the reaction with acidic solutions. A preferred method is to pour the reaction mixture into a cold, dilute solution of a mild base like sodium bicarbonate (NaHCO₃) or sodium thiosulfate (to quench any excess bromine).
-
pH Neutralization: When neutralizing, use a weak base. Strong bases like NaOH can accelerate the rate of hydrolysis.[7] Maintain the pH of the aqueous layer between 7 and 8 during extraction.
-
Minimize Contact Time: Perform the aqueous workup and extractions as quickly as possible to minimize the contact time between the product and the aqueous phase.
Question 3: My mass spectrometry results show a peak corresponding to the debrominated starting material (4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine). How is this happening?
Answer: The presence of the starting material points to either an incomplete reaction or an active debromination (hydrodehalogenation) side reaction.
Causality: While less common than over-bromination, the C-Br bond can be cleaved under reductive conditions.[9] This can be inadvertently caused by certain reagents or impurities. For instance, some batches of solvents may contain reductive impurities. Additionally, certain workup procedures or the use of specific bases could potentially create a reductive environment. In some cases, prolonged heating in solvents like DMF in the presence of an amine can lead to dehalogenation.[10]
Recommended Solutions:
-
High-Purity Reagents: Use freshly opened, high-purity, or redistilled solvents to eliminate potential reductive impurities.
-
Reaction Completion: Ensure the reaction has gone to completion by TLC/LC-MS before initiating workup. If the reaction has stalled, a slight warming or addition of a radical initiator (like AIBN, if using NBS under radical conditions) might be necessary, but this must be done cautiously to avoid over-bromination.[11]
-
Avoid Harsh Conditions: Minimize reaction time and avoid unnecessarily high temperatures. If your downstream application involves catalysts like Palladium, ensure complete removal of the catalyst during purification, as residual catalyst with a hydrogen source can cause dehalogenation.
Process Optimization & FAQs
Q1: What are the best practices for purifying the final this compound?
A: Purification can often be achieved by either recrystallization or column chromatography.
-
Recrystallization: If the crude product is relatively clean (>90%), recrystallization is an efficient method. Toluene is a commonly used solvent for this class of compounds.[7]
-
Column Chromatography: For more complex mixtures, silica gel chromatography is effective. A gradient elution system, such as ethyl acetate in hexanes or methanol in dichloromethane, typically provides good separation. Critical Tip: The product has some acidic character from the N7-H. To prevent streaking on the column, consider adding 0.1-0.5% triethylamine or acetic acid to the mobile phase, depending on the nature of the impurities. However, be aware that prolonged exposure to acidic silica gel can sometimes degrade sensitive compounds.
Q2: Is it necessary to protect the pyrrole nitrogen (N7-H) before bromination?
A: While not always necessary, N7-protection can offer significant advantages.
-
Pros: Protecting the N7-H with a group like p-toluenesulfonyl (Tosyl) can prevent potential N-bromination, improve solubility in organic solvents, and block other undesired side reactions at that position.
-
Cons: It adds two steps to the overall synthesis (protection and deprotection), which may not be desirable for a large-scale process.
-
Recommendation: For initial lab-scale synthesis, direct bromination of the N7-H free compound is typically successful if conditions are well-controlled. If you encounter issues with side reactions or solubility, employing a protecting group strategy is a robust alternative.
Q3: My bromination reaction with NBS is very slow or stalls. What can I do?
A: A sluggish reaction is often due to either low reactivity of the substrate or issues with the brominating agent.
-
Solvent Choice: The reaction is typically faster in more polar solvents like N,N-Dimethylformamide (DMF) compared to less polar ones like chloroform (CHCl₃) or carbon tetrachloride (CCl₄).
-
Initiation: If you are performing a radical bromination (Wohl-Ziegler reaction), the presence of a radical initiator (e.g., AIBN) or initiation via UV light is required.[4] For electrophilic bromination, this is not necessary.
-
NBS Quality: As mentioned, old or impure NBS can be less reactive. Use freshly opened or recrystallized NBS.[4]
-
Temperature: A modest increase in temperature (e.g., to 40-50 °C) can increase the reaction rate, but this must be balanced against the risk of over-bromination.
Data Summary & Visualization
Table 1: Common Impurities and Diagnostic Features
| Impurity Name | Structure | Mass Spectrometry Signature (vs. Product) | Probable Cause |
| Starting Material | 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine | M-78/80 (Loss of Br, Gain of H) | Incomplete reaction or debromination |
| Dibromo Adduct | 5,X-dibromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine | M+78/80 (Gain of Br, Loss of H) | Excess NBS, high temperature |
| Hydrolysis Product | 5-bromo-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one | M-18 (Loss of Cl, Gain of OH) | Aqueous/acidic/basic workup |
Diagrams
Caption: Key side reactions in the synthesis of the target compound.
Caption: Troubleshooting workflow for analyzing reaction outcomes.
References
- 1. tandfonline.com [tandfonline.com]
- 2. srinichem.com [srinichem.com]
- 3. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 22276-95-5 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dehalogenation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
stability studies of 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine under different conditions
Technical Support Center: Stability Studies of 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies of this compound. The pyrrolo[2,3-d]pyrimidine core is a key structural motif in many biologically active compounds, making a thorough understanding of its stability profile crucial for drug development.[1][2][3]
This document will cover common questions and issues encountered during forced degradation studies, including hydrolytic, oxidative, photolytic, and thermal stress conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this molecule stem from its key structural features: the pyrrolo[2,3-d]pyrimidine core, the chloro substituent at the 4-position, and the bromo substituent at the 5-position.
-
Hydrolytic Instability: The chloro group at the 4-position of the pyrimidine ring is susceptible to nucleophilic substitution, particularly hydrolysis.[4] This reaction is often pH-dependent, with faster degradation observed in acidic or alkaline conditions.[5][6] The pyrrole ring itself can also be sensitive to extreme pH.
-
Oxidative Susceptibility: The electron-rich pyrrole ring is prone to oxidation.[7][8][9] This can lead to the formation of various oxidation products, including ring-opened derivatives. The presence of the methyl group at the 2-position might also be a site for oxidation.
-
Photostability: Halogenated aromatic and heteroaromatic compounds can be susceptible to photodecomposition.[10][11] The bromine and chlorine substituents may influence the molecule's light absorption and subsequent photochemical reactivity.
-
Thermal Stability: While the core heterocyclic structure is generally stable, high temperatures can promote degradation, potentially leading to dehalogenation or other decomposition pathways.
Q2: I am observing a new peak in my HPLC chromatogram during a hydrolytic stability study in an acidic medium. What could it be?
A2: In an acidic medium, the most probable degradation pathway is the hydrolysis of the chloro group at the 4-position. This nucleophilic substitution reaction would replace the chlorine atom with a hydroxyl group, forming 5-Bromo-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol.
To confirm the identity of this new peak, you can employ LC-MS to determine its mass-to-charge ratio (m/z). The expected product would have a molecular weight corresponding to the replacement of a chlorine atom with a hydroxyl group.
Q3: My compound is showing significant degradation under oxidative stress with hydrogen peroxide. What are the likely degradation products?
A3: The pyrrole ring is the most likely site of oxidative attack.[7][8][9] Oxidation of pyrroles can be complex and may lead to a variety of products, including:
-
Pyrrolidinones: Oxidation of the carbons adjacent to the nitrogen can form pyrrolidinone derivatives.[7]
-
Ring-Opened Products: More extensive oxidation can lead to the opening of the pyrrole ring.[7][8]
-
N-oxides: The nitrogen atoms in the pyrimidine ring could also be susceptible to oxidation, forming N-oxides.
Identifying these products often requires advanced analytical techniques like high-resolution mass spectrometry (HRMS) and NMR spectroscopy for structural elucidation.
Q4: I'm designing a photostability study. What are the recommended conditions?
A4: Photostability studies should be conducted according to ICH guideline Q1B. This involves exposing the drug substance to a light source that produces both UV and visible light. The total illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
It is also recommended to perform the study on the solid material and in solution. A control sample protected from light should be analyzed in parallel to differentiate between thermal degradation and photodegradation.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Tailing in HPLC Analysis
-
Possible Cause 1: Inappropriate pH of the mobile phase. The pyrrolo[2,3-d]pyrimidine core contains nitrogen atoms that can be protonated. If the mobile phase pH is close to the pKa of the compound, you may observe peak tailing.
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the compound's pKa. Using a buffer is highly recommended to maintain a consistent pH.
-
-
Possible Cause 2: Interaction with silanol groups on the HPLC column. The basic nitrogen atoms in the molecule can interact with acidic residual silanol groups on the silica-based stationary phase.
-
Solution: Use a column with end-capping or a base-deactivated stationary phase. Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can also help to reduce tailing.
-
Issue 2: Inconsistent Degradation During Forced Degradation Studies
-
Possible Cause 1: Inadequate control of experimental conditions. Temperature, pH, and concentration of stressor (e.g., acid, base, oxidizing agent) can significantly impact the rate of degradation.
-
Solution: Ensure precise control of all experimental parameters. Use calibrated equipment (pH meter, oven, etc.) and prepare fresh stressor solutions for each experiment.
-
-
Possible Cause 2: Heterogeneous reaction. If the compound is not fully dissolved in the stress medium, the degradation will be inconsistent.
-
Solution: Ensure complete dissolution of the compound. You may need to use a co-solvent, but be mindful that the co-solvent itself should be stable under the stress conditions and not interfere with the analysis.
-
Issue 3: Appearance of Multiple, Unidentified Peaks
-
Possible Cause: Secondary degradation. The primary degradation products may themselves be unstable under the stress conditions and degrade further into secondary products.
-
Solution: Analyze samples at multiple time points during the forced degradation study. This will help you to track the formation and disappearance of peaks, allowing you to distinguish between primary and secondary degradation products.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general conditions for conducting forced degradation studies as recommended by ICH guidelines.[12][13]
1. Acid Hydrolysis:
- Dissolve the compound in 0.1 M HCl.
- Heat the solution at 60°C for 24 hours.
- Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
- Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
2. Base Hydrolysis:
- Dissolve the compound in 0.1 M NaOH.
- Keep the solution at room temperature for 24 hours.
- Withdraw samples at appropriate time intervals.
- Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
3. Oxidative Degradation:
- Dissolve the compound in a solution of 3% hydrogen peroxide.
- Keep the solution at room temperature for 24 hours, protected from light.
- Withdraw samples at appropriate time intervals.
4. Thermal Degradation:
- Place the solid compound in a temperature-controlled oven at 80°C for 48 hours.
- Dissolve samples withdrawn at different time points in a suitable solvent for HPLC analysis.
5. Photolytic Degradation:
- Expose the solid compound and a solution of the compound to a light source as per ICH Q1B guidelines.
- Keep a control sample in the dark at the same temperature.
- Analyze the samples after the specified exposure.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial to separate the parent compound from its degradation products.
1. Column Selection: A C18 column is a good starting point. 2. Mobile Phase:
- A gradient elution is often necessary to resolve all degradation products.
- Start with a mobile phase of acetonitrile and a phosphate or acetate buffer.
- Optimize the gradient profile and pH of the buffer to achieve good separation. 3. Detection: A photodiode array (PDA) detector is highly recommended. It allows you to check for peak purity and can provide UV spectra of the degradation products, which can aid in their identification. 4. Method Validation: The final method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by showing that the parent peak is resolved from all degradation product peaks.
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Reagent/Condition | Time | % Degradation | Number of Degradants |
| Acid Hydrolysis | 0.1 M HCl | 24 h | Data to be filled from experimental results | Data to be filled |
| Base Hydrolysis | 0.1 M NaOH | 24 h | Data to be filled from experimental results | Data to be filled |
| Oxidation | 3% H₂O₂ | 24 h | Data to be filled from experimental results | Data to be filled |
| Thermal | 80°C (Solid) | 48 h | Data to be filled from experimental results | Data to be filled |
| Photolytic | ICH Q1B | - | Data to be filled from experimental results | Data to be filled |
Visualizations
Potential Degradation Pathways
References
- 1. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. srinichem.com [srinichem.com]
- 5. Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. researchgate.net [researchgate.net]
- 9. The Oxidation of Pyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. rjptonline.org [rjptonline.org]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives
Welcome to the technical support center for the purification of 5-bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of heterocyclic compounds. The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous kinase inhibitors and other therapeutic agents.[1][2][3][4][5] However, its synthesis and subsequent purification are often fraught with difficulties, including the formation of stubborn impurities and degradation of the target molecule.
This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in scientific principles and practical laboratory experience. Our goal is to empower you to overcome purification hurdles, improve yield and purity, and accelerate your research and development efforts.
Section 1: Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound derivatives. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Low Recovery After Column Chromatography
Question: I am experiencing significant product loss during silica gel column chromatography of my this compound derivative. What are the likely causes and how can I mitigate this?
Answer: Low recovery from silica gel chromatography is a frequent challenge with pyrrolo[2,3-d]pyrimidine derivatives. The primary reasons for this are often related to the compound's interaction with the stationary phase and its stability under the chromatographic conditions.
Causality and Solutions:
-
Strong Adsorption to Silica: The pyrrolo[2,3-d]pyrimidine core contains multiple nitrogen atoms that can interact strongly with the acidic silanol groups on the surface of silica gel. This can lead to irreversible adsorption and product loss.
-
Solution 1: Deactivate the Silica Gel. Before preparing your column, you can deactivate the silica gel by treating it with a solution of triethylamine (TEA) in your chosen eluent system (typically 0.5-1% TEA). This will neutralize the acidic sites on the silica, reducing the strength of the interaction with your compound.
-
Solution 2: Use an Alternative Stationary Phase. Consider using a less acidic stationary phase, such as neutral or basic alumina. Alternatively, reversed-phase chromatography (C18) can be an excellent option if your compound has sufficient lipophilicity.
-
-
On-Column Degradation: The slightly acidic nature of silica gel can promote the hydrolysis of the 4-chloro substituent, leading to the formation of the corresponding 4-hydroxy derivative.[6] This is particularly problematic if your eluent contains protic solvents like methanol.
-
Solution: Use Aprotic Solvents. Whenever possible, opt for aprotic solvents in your eluent system. A common and effective combination is a gradient of ethyl acetate in hexanes or dichloromethane.[7] If a more polar solvent is required, consider using acetone or acetonitrile instead of alcohols.
-
-
Inappropriate Solvent System: An improperly chosen eluent system can lead to poor separation and broad peaks, making it difficult to collect pure fractions and resulting in lower apparent recovery.
-
Solution: Thorough TLC Analysis. Before committing to a large-scale column, perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find the optimal conditions for separation. Aim for an Rf value of 0.2-0.3 for your target compound to ensure good resolution on the column.
-
Experimental Workflow: Optimizing Column Chromatography Recovery
References
- 1. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. echemi.com [echemi.com]
unexpected NMR peaks in 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine spectrum
An indispensable tool in chemical research, Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into molecular structure. However, the appearance of unexpected peaks in an NMR spectrum can be a significant roadblock, consuming valuable time and resources. This guide is designed for researchers working with 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine, a key heterocyclic intermediate in pharmaceutical development, who are encountering anomalous signals in their spectra.
As Senior Application Scientists, we understand that a clean spectrum is the foundation of reliable data. This document provides a systematic, experience-driven approach to diagnosing and resolving these spectral ambiguities, moving beyond simple checklists to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR peaks for this compound?
A1: The expected spectrum is relatively simple, consisting of three singlets. The precise chemical shifts can vary depending on the solvent and sample concentration, but typical values are summarized in the table below. The N-H proton often appears as a broad singlet and its position is highly sensitive to experimental conditions.
Q2: I see a peak around δ 7.26 ppm in my CDCl₃ spectrum (or δ 2.50 ppm in DMSO-d₆). What is it?
A2: These are the characteristic residual signals from the deuterated solvents themselves.[1] Even in highly deuterated solvents, a small fraction of non-deuterated isotopologues remains. It is crucial to be aware of the residual peaks for your specific solvent to avoid misinterpretation.[2][3]
Q3: My peaks are very broad and the baseline is noisy. What's wrong?
A3: This issue can stem from several factors. The most common causes are poor shimming of the spectrometer, low sample concentration, or the presence of paramagnetic impurities (like residual metal catalysts).[4] Low solubility of your compound can also lead to a non-homogenous sample, resulting in broad lines.[5]
Q4: There is a broad peak in my spectrum that disappears when I shake the NMR tube with a drop of D₂O. What does this signify?
A4: This is a classic indication of an exchangeable proton, such as an N-H or O-H.[4] The deuterium from D₂O rapidly exchanges with the proton on your molecule, and since deuterium is not observed in a standard ¹H NMR experiment, the peak vanishes. This is a definitive test for the N-H proton of the pyrrole ring.
Q5: I have a cluster of unexpected peaks in the aromatic region. Could they be isomers?
A5: While less common for this specific bromination, isomeric impurities are a possibility in many syntheses.[1] However, it is more likely that these peaks correspond to starting materials or side-products from your synthetic route. A systematic review of the reaction pathway is recommended.
Systematic Troubleshooting Guide
When faced with an unidentifiable peak, a methodical approach is the key to an accurate diagnosis. The following workflow is designed to systematically eliminate potential causes, from the most common to the more complex.
Part 1: Scrutinizing Sample Preparation
The quality of an NMR spectrum is fundamentally linked to the quality of the sample preparation. Errors at this stage are the most frequent cause of spectral artifacts.
Causality: A homogeneous solution free of particulates and paramagnetic species is essential for the spectrometer to generate a uniform magnetic field (B₀).[6] Inhomogeneity leads to a wide range of local magnetic fields, causing destructive interference of the signal and resulting in broad, poorly resolved peaks.[7]
Experimental Protocol:
-
Glassware Cleaning: Ensure your NMR tube and any vials used are scrupulously clean. Rinse thoroughly with a suitable solvent (e.g., acetone) and dry completely in an oven for at least 2-3 hours to remove all solvent traces.[4]
-
Sample Weighing: For a standard 500 MHz spectrometer, aim for 5-15 mg of your compound.[5] Overly concentrated samples can lead to peak broadening and difficulty shimming.[5]
-
Solvent Addition: Use a clean pipette to add approximately 0.6-0.7 mL of deuterated solvent. This volume ensures the sample fills the active region of the NMR coils.[6][8]
-
Dissolution & Filtering: Ensure your sample is fully dissolved. If any solid particles remain, they will disrupt the magnetic field homogeneity.[5] Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette into the clean NMR tube.[9]
-
Capping and Labeling: Cap the tube securely to prevent solvent evaporation and contamination.
Part 2: Identifying Common Contaminants
Unexpected singlets, triplets, and quartets often originate from residual solvents used during synthesis, workup, or purification.
Causality: Solvents like ethyl acetate, dichloromethane, or hexane are often difficult to remove completely, especially if the compound is not a highly crystalline solid. These will appear in the ¹H NMR spectrum, potentially obscuring peaks of interest.
Troubleshooting Steps:
-
Consult Reference Tables: Compare the chemical shifts of your unknown peaks against established tables of common laboratory solvents.[2][3] The chemical shift of these impurities can vary slightly based on the deuterated solvent used.[10] (See Table 2 below).
-
Check for Water: A broad, rolling singlet, typically between δ 1.5-4.5 ppm (depending on the solvent), is often due to water.[8] Many deuterated solvents are hygroscopic. Use anhydrous grade solvents and dry glassware thoroughly to minimize this.[4]
-
Consider Grease: Silicon grease from glassware joints can appear as a singlet near δ 0 ppm.
Part 3: Evaluating Synthesis-Related Impurities
If common contaminants are ruled out, the unexpected peaks likely originate from the reaction itself.
Causality: Incomplete reactions or side reactions can lead to a mixture of compounds in your final sample. The synthesis of this compound typically involves the bromination of a precursor.[11]
Potential Impurities & Their Signatures:
-
Unreacted Starting Material: The most likely culprit is the starting material, 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. This would show two doublets in the aromatic region for the coupled H5 and H6 protons, which would be absent in the final product.
-
Hydrolysis Product: The C4-Cl bond on the pyrimidine ring can be susceptible to hydrolysis, replacing the chlorine with a hydroxyl group. This would result in significant changes to the aromatic proton shifts and the appearance of a new, exchangeable -OH peak.
-
N-Tosyl Protecting Group: If a tosyl group was used to protect the pyrrole nitrogen during synthesis, its incomplete removal would result in characteristic aromatic signals around δ 7.3-7.8 ppm and a methyl singlet near δ 2.4 ppm.[12]
Data Presentation
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Note: These are estimated values. Actual shifts may vary based on solvent and concentration.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity | Notes |
| C2-CH₃ | ~ 2.6 | ~ 20 | Singlet | |
| C6-H | ~ 7.8 - 8.0 | ~ 120 | Singlet | Aromatic proton on the pyrrole ring. |
| N7-H | > 12 (DMSO-d₆) | - | Broad Singlet | Position is highly variable; disappears on D₂O exchange. |
| C8-H | ~ 8.5 - 8.7 | ~ 150 | Singlet | Proton on the pyrimidine ring. |
Table 2: ¹H NMR Chemical Shifts (δ, ppm) of Common Laboratory Solvents in CDCl₃ and DMSO-d₆
Data compiled from authoritative sources.[2][3]
| Solvent | Formula | Signal Multiplicity | CDCl₃ | DMSO-d₆ |
| Acetone | (CH₃)₂CO | Singlet | 2.17 | 2.09 |
| Dichloromethane | CH₂Cl₂ | Singlet | 5.30 | 5.76 |
| Diethyl Ether | (CH₃CH₂)₂O | Quartet, Triplet | 3.48, 1.21 | 3.39, 1.11 |
| Ethyl Acetate | CH₃CO₂CH₂CH₃ | Singlet, Quartet, Triplet | 2.05, 4.12, 1.26 | 1.99, 4.03, 1.16 |
| n-Hexane | C₆H₁₄ | Multiplet | 1.25, 0.88 | 1.24, 0.86 |
| Toluene | C₆H₅CH₃ | Multiplet, Singlet | 7.27-7.17, 2.36 | 7.28-7.18, 2.30 |
| Water | H₂O | Singlet (Broad) | 1.56 | 3.33 |
References
- 1. benchchem.com [benchchem.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Troubleshooting [chem.rochester.edu]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. organomation.com [organomation.com]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. depts.washington.edu [depts.washington.edu]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. echemi.com [echemi.com]
- 12. 5-Bromo-4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Overcoming Reactivity Challenges with 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine in Coupling Reactions
An In-Depth Technical Guide
Welcome to the technical support center for 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. This versatile heterocyclic building block is a cornerstone in the synthesis of numerous kinase inhibitors, particularly those targeting the Janus kinase (JAK) family.[1][2] Its structure, featuring a pyrrolo[2,3-d]pyrimidine core, is a privileged scaffold in medicinal chemistry, mimicking the adenine ring of ATP to bind within the kinase hinge region.[1]
However, the unique electronic properties of this substrate, including its electron-deficient pyrimidine ring and the presence of an acidic N-H proton, often lead to significant challenges in standard palladium-catalyzed cross-coupling reactions.[3][4][5][6] This guide provides in-depth troubleshooting advice, field-proven protocols, and mechanistic explanations to help you navigate and overcome these synthetic hurdles.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Substrate
This section addresses fundamental questions regarding the inherent reactivity of this compound. A solid understanding of these principles is the first step toward successful reaction design.
Q1: Which halogen is more reactive in palladium-catalyzed coupling reactions: the C4-chloro or the C5-bromo?
A: The C5-bromo bond is significantly more reactive than the C4-chloro bond. This selectivity is governed by fundamental principles of palladium catalysis, where the rate of the initial oxidative addition step generally follows the order of carbon-halogen bond strength: C–I > C–Br > C–OTf > C–Cl.[6][7] Therefore, under carefully controlled conditions, it is possible to selectively functionalize the C5 position while leaving the C4-chloro group intact for subsequent transformations. The electron-deficient nature of the pyrimidine ring does activate the C-Cl bond more than in a typical aryl chloride, but the inherent reactivity difference between bromine and chlorine remains the dominant factor.[8]
Q2: Why is the pyrrolo[2,3-d]pyrimidine scaffold considered "electron-deficient," and how does this impact coupling reactions?
A: The pyrimidine ring contains two nitrogen atoms, which are more electronegative than carbon. These nitrogen atoms withdraw electron density from the ring system through an inductive effect, making the attached halogen atoms more susceptible to nucleophilic attack and facilitating the oxidative addition step with the palladium(0) catalyst.[6] While this enhanced electrophilicity is generally beneficial for the oxidative addition of C-Cl bonds, it can also make the entire molecule sensitive to harsh basic conditions and potentially lead to undesired side reactions.
Q3: What role does the unprotected N-H group on the pyrrole ring play in coupling reactions?
A: The pyrrole N-H is acidic and can be a major source of complications. Many nitrogen-rich heterocycles are known to inhibit or deactivate palladium catalysts.[3][9] This can occur through several mechanisms:
-
Deprotonation and Catalyst Binding: Strong bases used in the coupling reaction can deprotonate the N-H group, forming an anionic species that can coordinate strongly to the palladium center, leading to inactive catalyst complexes.[9]
-
Inhibition of Reductive Elimination: The presence of the free N-H can interfere with the final, product-forming reductive elimination step of the catalytic cycle.
While N-protection strategies exist, they add steps to the synthesis. Modern catalyst systems with bulky, electron-rich ligands are often designed to overcome these inhibitory effects, allowing for the direct coupling of N-H-containing heterocycles.[4][5][10]
Part 2: Troubleshooting Guide - Common Issues & Solutions
This section is formatted to address specific experimental failures directly.
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Q: My Suzuki-Miyaura reaction with this compound is failing or giving very low yields. What are the most likely causes and how can I fix it?
A: This is a common issue stemming from a combination of catalyst choice, reaction conditions, and substrate stability. Below is a systematic guide to troubleshooting.
1. Causality: Inadequate Catalyst & Ligand System Standard catalysts like Pd(PPh₃)₄ often fail with electron-deficient or nitrogen-containing heterocycles due to slow oxidative addition and catalyst deactivation.[9][11]
-
Solution: Employ modern catalyst systems. Electron-rich, sterically bulky biaryl phosphine ligands (known as Buchwald ligands) are designed to accelerate both the oxidative addition and the rate-limiting reductive elimination steps.[12] N-heterocyclic carbene (NHC) ligands are also excellent alternatives.[13] Using palladium pre-catalysts (e.g., XPhos Pd G3) is highly recommended as they rapidly form the active monoligated Pd(0) species, bypassing problematic in-situ reduction steps.[3][5]
2. Causality: Suboptimal Base and Solvent The base is critical for activating the boronic acid in the transmetalation step.[14] A base that is too weak or poorly soluble will stall the reaction. The solvent system must solubilize all components and be compatible with the chosen base.
-
Solution: Use a stronger inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[5][8] These are often more effective than sodium or potassium carbonate for challenging substrates. For the solvent, a mixture of an aprotic solvent like 1,4-dioxane or toluene with a small amount of water (e.g., 4:1 or 5:1 ratio) is often optimal, as water can facilitate the transmetalation step.[15] However, ensure all solvents are thoroughly degassed to prevent catalyst oxidation.
3. Causality: Boronic Acid Instability Boronic acids, especially heteroaryl boronic acids, can be unstable and prone to decomposition or protodeboronation (replacement of the boronic acid group with a hydrogen atom) under the reaction conditions.[16]
-
Solution: Use fresh, high-purity boronic acid. If instability is suspected, switch to a more robust boronic ester derivative, such as a pinacol ester (Bpin).[12] These are generally more stable to storage and reaction conditions. Using a slight excess (1.2–1.5 equivalents) of the boron reagent can also help drive the reaction to completion.
| Parameter | Initial Condition (Often Fails) | Recommended Condition (Higher Success) | Rationale |
| Pd Source | Pd(PPh₃)₄, Pd(OAc)₂ | XPhos Pd G3, SPhos Pd G2, Pd₂(dba)₃ | Pre-catalysts ensure efficient formation of active Pd(0).[3][5] |
| Ligand | PPh₃ | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands accelerate key catalytic steps.[12] |
| Base | Na₂CO₃, K₂CO₃ | K₃PO₄, Cs₂CO₃ | Stronger, more oxophilic bases facilitate transmetalation.[5] |
| Solvent | THF, DME | 1,4-Dioxane/H₂O (4:1), Toluene/H₂O | Aprotic solvents with controlled water content are often optimal.[15] |
| Temperature | 80 °C | 90-110 °C | Higher temperatures may be needed to overcome activation barriers. |
Issue 2: Poor Performance in Buchwald-Hartwig Amination
Q: I am struggling to couple an amine with this compound. What conditions should I try?
A: Buchwald-Hartwig amination is highly sensitive to the specific combination of ligand, base, and the nature of the amine itself.[17][18] Heterocyclic halides add another layer of complexity.
1. Causality: Mismatched Ligand and Amine The steric and electronic properties of both the ligand and the amine nucleophile must be compatible. A ligand that works for a primary aliphatic amine may fail for a bulky secondary amine or an aromatic amine.[17]
-
Solution: Select a ligand based on your amine class. For primary and secondary aliphatic amines, ligands like BrettPhos or RuPhos are excellent starting points. For coupling with aryl amines or other heterocycles, more specialized ligands like the Josiphos family may be required. Using a pre-catalyst is again highly recommended.
2. Causality: Incorrect Base Strength or Type This reaction requires a strong, non-nucleophilic base to deprotonate the amine (or the N-H of the catalyst-amine adduct) without reacting with the substrate.[17]
-
Solution: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are the most common and effective choices.[17] NaOtBu is a good first choice for a wide range of amines.
3. Causality: Insufficient Temperature The C-N reductive elimination step can have a high activation barrier, necessitating elevated temperatures.
-
Solution: Most Buchwald-Hartwig reactions are run between 80-110 °C.[17] If thermal degradation of the substrate is a concern, microwave-assisted heating can sometimes provide the necessary energy over a shorter reaction time, minimizing decomposition.[19]
| Parameter | Recommended Condition | Rationale |
| Pd Source | BrettPhos Pd G3, RuPhos Pd G2 | Pre-catalysts tailored for C-N coupling offer high efficiency.[17] |
| Ligand | BrettPhos, RuPhos, XPhos | Bulky ligands facilitate the challenging C-N reductive elimination. |
| Base | NaOtBu, KOtBu, LHMDS | Strong, non-nucleophilic bases are required for amine deprotonation.[17] |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous, non-protic solvents are essential. |
| Temperature | 90-110 °C | Sufficient thermal energy is needed to overcome reaction barriers.[17] |
Part 3: Key Experimental Protocols
The following protocols are generalized starting points based on established methods for similar heterocyclic systems. Optimization for specific coupling partners is likely necessary.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Bromo Position
This protocol aims for selective reaction at the C5-bromo position.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.03 equiv, 3 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and water (4:1 ratio, to make a ~0.2 M solution with respect to the starting material).
-
Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 10-15 minutes.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until consumption of the starting material is observed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination at the C5-Bromo Position
This protocol is a starting point for coupling with a secondary aliphatic amine.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv) and sodium tert-butoxide (NaOtBu, 1.4 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., BrettPhos Pd G3, 0.02 equiv, 2 mol%).
-
Reagent Addition: Add anhydrous, degassed toluene (to make a ~0.2 M solution). Add the amine (1.2 equiv) via syringe.
-
Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 10-15 minutes.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 6-24 hours).
-
Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude residue by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation [dspace.mit.edu]
- 11. quora.com [quora.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. catalysis-consulting.com [catalysis-consulting.com]
- 16. mdpi.com [mdpi.com]
- 17. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 18. youtube.com [youtube.com]
- 19. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Impurities in 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine Synthesis
Welcome to the technical support center for the synthesis of 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 1111237-76-3). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on impurity management and process optimization. As a critical building block in the development of various therapeutic agents, particularly kinase inhibitors, achieving high purity of this intermediate is paramount.[1][2]
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols based on established chemical principles and field-proven insights.
Synthetic Pathway Overview
The synthesis of this compound typically proceeds via a two-step sequence starting from 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one. The first step involves chlorination of the pyrimidinone ring, followed by regioselective bromination of the pyrrole ring.
Caption: General synthetic route for this compound.
Frequently Asked Questions (FAQs)
This section addresses common challenges and questions encountered during the synthesis, focusing on the causality behind the issues and providing robust solutions.
Q1: What are the most common impurities I should expect, and where do they come from?
A1: Understanding the impurity profile is the first step toward effective control. The most common impurities originate from incomplete reactions, side reactions, or degradation during workup.
-
Unreacted Starting Materials:
-
2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one: Presence indicates incomplete chlorination.
-
4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine: Indicates incomplete bromination.
-
-
Process-Related Impurities:
-
Di-bromo Species (e.g., 3,5-dibromo or 5,X-dibromo): Arises from over-bromination when an excess of the brominating agent is used or reaction time is prolonged. The pyrrole ring is electron-rich and susceptible to further electrophilic substitution.[3]
-
Hydrolysis Product (2-methyl-5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one): The 4-chloro group is susceptible to hydrolysis back to the hydroxyl group, especially during aqueous workup if the pH is not controlled or if there is prolonged exposure to moisture.[4] This is a very common issue.
-
Solvent Adducts: Depending on the solvent and reagents used, minor adducts can sometimes form.
-
Caption: Key pathways for the formation of common impurities during synthesis.
Q2: My chlorination step with POCl₃ results in a low yield of the 4-chloro intermediate. Often, I recover the starting pyrimidinone after workup. What is happening?
A2: This is a classic problem related to the stability of the 4-chloro product and the workup procedure.[4] The primary cause is the hydrolysis of the product back to the starting material. The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold is highly sensitive to moisture, particularly under acidic or basic conditions generated during the quench of excess phosphorus oxychloride (POCl₃).
Causality & Solutions:
-
Aggressive Quenching: Adding water or ice directly to the hot reaction mixture creates highly acidic and exothermic conditions, which rapidly hydrolyzes the product.
-
Solution: First, remove the bulk of the excess POCl₃ under reduced pressure. Cool the remaining reaction mixture to room temperature or below, and perform a "reverse quench" by adding the reaction mixture slowly to a vigorously stirred slurry of ice and a weak base like sodium bicarbonate.[4] This keeps the temperature and acidity low throughout the quench.
-
-
Insufficient Reagent: While less common, ensure you are using a sufficient excess of POCl₃ (typically 3-5 equivalents) to drive the reaction to completion.
-
Co-solvents: The use of a high-boiling inert solvent like toluene can improve reaction kinetics and aid in the subsequent removal of POCl₃.[5]
Q3: The bromination with N-Bromosuccinimide (NBS) is slow, and I always have unreacted starting material. How can I improve this step?
A3: Incomplete bromination is typically due to suboptimal reaction conditions or reagent quality.
Causality & Solutions:
-
Reagent Quality: NBS can degrade over time, especially if exposed to light and moisture, reducing its effectiveness.
-
Solution: Use freshly opened or recrystallized NBS for best results. Store it in a dark, dry place.
-
-
Solvent Choice: The polarity and nature of the solvent are critical.
-
Temperature: While room temperature is often sufficient, gentle heating (e.g., 40-50 °C) may be required to push the reaction to completion. However, higher temperatures increase the risk of di-bromination.
-
Solution: Monitor the reaction closely by TLC or HPLC. Start at room temperature and only apply gentle heat if the reaction stalls.
-
Q4: How do I control the formation of di-brominated impurities?
A4: The formation of di-bromo species is a direct result of over-bromination. Control is achieved by carefully managing stoichiometry and reaction conditions.
Causality & Solutions:
-
Stoichiometry: Using more than one equivalent of NBS will inevitably lead to di-bromination.
-
Solution: Use a slight excess, but not more than 1.05-1.1 equivalents of NBS. Add the NBS portion-wise to the reaction mixture rather than all at once. This maintains a low instantaneous concentration of the brominating agent.
-
-
Temperature Control: Higher temperatures accelerate the second bromination reaction.
-
Solution: Maintain the reaction at room temperature or below if possible. If heating is required, use the minimum temperature necessary for a reasonable reaction rate.
-
-
Reaction Monitoring: Do not let the reaction run for an arbitrarily long time.
-
Solution: Monitor the disappearance of the starting material by TLC or HPLC. Once the starting material is consumed, promptly proceed with the workup to avoid further reaction.
-
Troubleshooting Guide
This table provides a quick reference for diagnosing and solving common experimental problems.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Final Product | 1. Hydrolysis of the 4-chloro group during chlorination workup.[4] 2. Incomplete chlorination or bromination steps. 3. Degradation of NBS reagent. | 1. Optimize the POCl₃ quench (reverse quench into ice/bicarbonate). 2. Monitor each step to completion via TLC/HPLC before proceeding. 3. Use fresh/purified NBS. |
| Multiple Spots on TLC/HPLC Analysis of Crude Product | 1. Presence of starting materials. 2. Formation of di-bromo impurity. 3. Formation of hydrolysis by-product. | 1. Increase reaction time/temperature or check reagent stoichiometry. 2. Use ≤1.1 eq. of NBS; add it portion-wise.[8] 3. Ensure anhydrous conditions and use a careful workup procedure. |
| Product is an Inseparable Oil Instead of a Solid | 1. Presence of residual solvent (e.g., DMF). 2. Significant levels of multiple impurities preventing crystallization. | 1. Use an appropriate solvent for workup (e.g., EtOAc, DCM) and wash thoroughly. Co-evaporate with a solvent like toluene. 2. Purify via column chromatography on silica gel. |
| Final Product Purity is Low After Recrystallization | 1. An impurity has very similar solubility to the product. 2. The chosen recrystallization solvent is not optimal. | 1. Attempt purification by silica gel column chromatography. 2. Screen a range of solvents (e.g., ethyl acetate/hexanes, toluene, isopropanol) for recrystallization. |
Detailed Experimental Protocols
Safety Precaution: These reactions involve corrosive and hazardous materials like POCl₃ and NBS. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Chlorination of 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one
-
Setup: To a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one (1.0 eq).
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, 4.0 eq). If desired, an inert co-solvent like toluene can be added.
-
Reaction: Heat the mixture to reflux (approx. 100-110 °C) and stir until the starting material is fully consumed as monitored by TLC (typically 2-4 hours).
-
Workup (Critical Step): a. Cool the reaction mixture to room temperature. b. Remove excess POCl₃ under reduced pressure (rotary evaporator). c. Prepare a separate beaker with a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution. d. Slowly and carefully add the cooled reaction residue to the ice/bicarbonate slurry, ensuring the temperature remains below 10 °C. e. Adjust the pH of the aqueous mixture to 7-8 with more bicarbonate solution. f. Extract the product with an organic solvent such as ethyl acetate (3x). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine.
Protocol 2: Bromination of 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
-
Setup: Dissolve the crude 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a suitable anhydrous solvent (e.g., chloroform or DMF) in a flask protected from light (e.g., wrapped in aluminum foil).[6][7]
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 15-20 minutes at room temperature.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or HPLC. If the reaction is sluggish after 2-3 hours, it can be gently warmed to 40 °C.
-
Workup: a. Once the starting material is consumed, cool the mixture to room temperature. b. If using chloroform, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by water and brine. c. If using DMF, pour the reaction mixture into ice water to precipitate the product. d. Dry the organic layer over anhydrous sodium sulfate or filter the precipitated solid. e. Concentrate the solvent under reduced pressure.
Protocol 3: Purification
The crude this compound can be purified by one of the following methods:
-
Recrystallization: Toluene or an ethyl acetate/hexanes mixture are often effective.
-
Silica Gel Chromatography: If recrystallization fails to remove persistent impurities, column chromatography using a gradient of ethyl acetate in hexanes is recommended.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common purity issues.
References
- 1. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antitumor activity of pyrrolo[2,3-d]pyrimidine antifolates with a bridge chain containing a nitrogen atom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 6. echemi.com [echemi.com]
- 7. 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 22276-95-5 [chemicalbook.com]
- 8. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine and Other Kinase Inhibitors
This guide provides a comprehensive comparison of 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine, a key heterocyclic intermediate, with established kinase inhibitors, focusing on their underlying structure, mechanism of action, and performance in relevant biological assays. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction: The Pyrrolo[2,3-d]pyrimidine Scaffold in Kinase Inhibition
The 7H-pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, largely due to its structural resemblance to adenine, the purine base in ATP.[1] This mimicry allows compounds based on this scaffold to act as competitive inhibitors at the ATP-binding site of a wide range of protein kinases.[2][3] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.[4]
This compound represents a key synthetic intermediate, offering multiple sites for chemical modification to generate diverse libraries of potential kinase inhibitors. The strategic placement of bromo and chloro substituents allows for facile derivatization through various cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific kinase targets.[1] While specific public data on the kinase inhibitory profile of this compound itself is limited, its structural analogs have shown significant activity against various kinases. This guide will, therefore, compare the potential of this scaffold, represented by its derivatives, with two FDA-approved drugs that share the same core structure: Ruxolitinib and Tofacitinib.
Comparator Kinase Inhibitors: Ruxolitinib and Tofacitinib
Ruxolitinib and Tofacitinib are both potent inhibitors of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[2][3] The JAK-STAT signaling pathway is central to the immune response, and its aberrant activation is implicated in various myeloproliferative neoplasms and inflammatory conditions.[5]
-
Ruxolitinib (Jakafi®/Jakavi®): Primarily a JAK1 and JAK2 inhibitor, Ruxolitinib is approved for the treatment of myelofibrosis and polycythemia vera.[2][4] Its mechanism of action involves the inhibition of JAK-mediated cytokine signaling, which leads to reduced proliferation of hematopoietic cells and decreased inflammation.[5]
-
Tofacitinib (Xeljanz®): Tofacitinib is a pan-JAK inhibitor with a preference for JAK1 and JAK3 over JAK2.[3][6] It is approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[6] By blocking JAK1 and JAK3, Tofacitinib effectively suppresses the signaling of several key cytokines involved in inflammation and immune responses.[3]
The clinical success of Ruxolitinib and Tofacitinib underscores the therapeutic potential of the pyrrolo[2,3-d]pyrimidine scaffold as a platform for developing highly effective and selective kinase inhibitors.
Comparative Analysis of Kinase Inhibitory Profiles
For a direct comparison, the following table summarizes the reported inhibitory activities of Ruxolitinib and Tofacitinib against the JAK family of kinases.
| Kinase Inhibitor | Target Kinase | IC50 (nM) |
| Ruxolitinib | JAK1 | 3.3[9] |
| JAK2 | 2.8[9] | |
| JAK3 | >400[9] | |
| TYK2 | 19[9] | |
| Tofacitinib | JAK1 | 1 |
| JAK2 | 20 | |
| JAK3 | 5 | |
| TYK2 | - |
Note: IC50 values can vary depending on the assay conditions.
The data clearly illustrates the potent and selective nature of these approved drugs. The development of novel derivatives from the this compound intermediate would aim to achieve similar or improved potency and selectivity profiles against desired kinase targets.
Mechanistic Insights and Signaling Pathways
The primary mechanism of action for pyrrolo[2,3-d]pyrimidine-based inhibitors is competitive inhibition of ATP binding to the kinase domain. The nitrogen atoms in the pyrimidine ring and the pyrrole nitrogen can form crucial hydrogen bonds with the hinge region of the kinase, a key interaction for anchoring the inhibitor in the active site.[1]
The following diagram illustrates the canonical JAK-STAT signaling pathway, which is the primary target of Ruxolitinib and Tofacitinib.
Caption: The JAK-STAT signaling pathway and the inhibitory action of pyrrolo[2,3-d]pyrimidine-based compounds.
Experimental Protocols for Kinase Inhibitor Characterization
The evaluation of a potential kinase inhibitor like those derived from this compound involves a series of in vitro and cell-based assays. Below are representative protocols for key experiments.
Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Principle: The assay is performed in two steps. First, the kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.[10]
Protocol:
-
Prepare a reaction mixture containing the kinase, substrate, and assay buffer in a 384-well plate.
-
Add the test compound (e.g., a derivative of this compound) at various concentrations. Include appropriate controls (no inhibitor and a known inhibitor like Ruxolitinib or Tofacitinib).
-
Initiate the kinase reaction by adding ATP. Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent and incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.[11]
Caption: Workflow of a typical ADP-Glo™ biochemical kinase assay.
Cell-Based Phosphorylation Assay (Western Blot)
This assay determines the ability of an inhibitor to block the phosphorylation of a specific substrate within a cellular context.
Principle: Cells are treated with the inhibitor, and then stimulated to activate the kinase of interest. Cell lysates are then prepared, and the proteins are separated by size using SDS-PAGE. The separated proteins are transferred to a membrane, which is then probed with antibodies specific for the phosphorylated form of the target protein and the total amount of the target protein.[12]
Protocol:
-
Culture appropriate cells (e.g., a cell line with a constitutively active kinase or one that can be stimulated) to 70-80% confluency.
-
Treat the cells with various concentrations of the test compound for a predetermined time.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) and then incubate with a primary antibody specific for the phosphorylated target protein.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for the total target protein to ensure equal loading.[13]
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
Caption: A generalized workflow for Western blot analysis of kinase inhibition.
Conclusion and Future Directions
While this compound is a versatile intermediate rather than a characterized inhibitor itself, the pyrrolo[2,3-d]pyrimidine scaffold it belongs to has proven to be of immense value in the development of targeted kinase inhibitors. The clinical success of Ruxolitinib and Tofacitinib provides a strong rationale for the continued exploration of novel derivatives from this chemical class. Future research efforts will likely focus on the synthesis and evaluation of new analogs of this compound to identify compounds with improved potency, selectivity, and pharmacokinetic properties against a broader range of kinase targets implicated in various diseases. The experimental approaches outlined in this guide provide a robust framework for the comprehensive characterization of such novel kinase inhibitors.
References
- 1. Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Ruxolitinib - Wikipedia [en.wikipedia.org]
- 5. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling | Value-Based Cancer Care [valuebasedcancer.com]
- 6. Tofacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
A Comparative Guide to Validating the Mechanism of Action of 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
This guide provides an in-depth, comparative framework for elucidating and validating the mechanism of action (MoA) for the novel compound 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine, hereafter referred to as BCMP . The pyrrolo[2,3-d]pyrimidine scaffold is a well-established "hinge-binding" motif found in numerous kinase inhibitors, suggesting that BCMP's primary MoA is likely the inhibition of one or more protein kinases.[1][2] This document outlines a logical, multi-step experimental strategy to test this hypothesis, quantify the compound's potency and selectivity, and compare its performance against relevant alternatives.
The Foundational Hypothesis: A Kinase Inhibitor
The 7H-pyrrolo[2,3-d]pyrimidine core is a bioisostere of adenine, the purine base in adenosine triphosphate (ATP). This structural mimicry allows it to compete with ATP for binding within the highly conserved catalytic site of protein kinases, thereby inhibiting their function.[2][3] Derivatives of this scaffold have been successfully developed as potent inhibitors of various kinases, including tyrosine kinases and cyclin-dependent kinases.[1][3][4]
Our central hypothesis is that BCMP functions as an ATP-competitive inhibitor of specific protein kinases. The validation process, therefore, must systematically identify its target kinase(s), confirm direct physical interaction in a cellular context, and verify the consequential disruption of downstream signaling.
Caption: Proposed mechanism of BCMP as an ATP-competitive kinase inhibitor.
Part 1: A Phased Approach to MoA Validation
A rigorous validation workflow progresses from broad, high-throughput screening to highly specific, hypothesis-driven experiments. This phased approach ensures that resources are used efficiently and that the resulting data builds a cohesive and compelling narrative about the compound's biological activity.
Caption: The four-phase experimental workflow for MoA validation.
Part 2: Experimental Protocols & Comparative Data
For comparative analysis, we will assess BCMP against two alternative compounds:
-
Alternative A (Sunitinib): An FDA-approved multi-kinase inhibitor known to target VEGFR, PDGFR, and other kinases. It serves as a benchmark for multi-targeted agents.[1][4]
-
Alternative B (Covalent ITK Inhibitor): A representative covalent inhibitor based on the same 7H-pyrrolo[2,3-d]pyrimidine scaffold, designed to form an irreversible bond with a cysteine residue near the ATP-binding pocket of a specific kinase like ITK.[5] This highlights a different, irreversible binding modality.
Phase 1: Target Discovery - Kinase Panel Screening
The initial step is to screen BCMP at a single, high concentration (e.g., 10 µM) against a large panel of diverse protein kinases. This identifies the compound's primary targets and provides a preliminary view of its selectivity.
Experimental Protocol: Radiometric Kinase Assay
-
Reaction Setup: Prepare a reaction mixture containing a specific purified kinase, its corresponding peptide substrate, and a buffer system.
-
Compound Addition: Add BCMP, control compounds (Sunitinib, Covalent Inhibitor), and a DMSO vehicle control to the reaction wells.
-
Initiation: Start the kinase reaction by adding [γ-³³P]-ATP.
-
Incubation: Allow the reaction to proceed for a set time at a controlled temperature (e.g., 30°C).
-
Termination & Capture: Stop the reaction and capture the phosphorylated substrate on a filter membrane.
-
Detection: Wash away unincorporated [γ-³³P]-ATP and measure the radioactivity of the captured substrate using a scintillation counter.
-
Analysis: Calculate the percent inhibition relative to the DMSO control.
Table 1: Comparative Kinase Selectivity Profile (% Inhibition at 10 µM)
| Kinase Target | BCMP | Alternative A (Sunitinib) | Alternative B (Covalent ITK Inhibitor) | Rationale for Comparison |
|---|---|---|---|---|
| PAK4 | 95% | 25% | 5% | Primary hit for BCMP |
| VEGFR2 | 88% | 98% | 8% | Primary target for Sunitinib |
| PDGFRβ | 75% | 96% | 6% | Primary target for Sunitinib |
| ITK | 15% | 10% | 99% (irreversible) | Primary target for Covalent Inhibitor |
| CDK2 | 45% | 60% | 12% | Common off-target kinase |
| EGFR | 12% | 30% | 4% | Demonstrates selectivity |
Interpretation: The initial screen suggests that BCMP is a potent inhibitor of p21-activated kinase 4 (PAK4), with additional activity against VEGFR2 and PDGFRβ.[6] It shows greater selectivity for PAK4 than the multi-targeted Sunitinib and is distinct from the highly selective covalent inhibitor.
Phase 2: Potency Determination - IC₅₀ Measurement
Following the identification of primary targets, a dose-response analysis is performed to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of potency.
Experimental Protocol: IC₅₀ Determination This protocol follows the same steps as the radiometric assay, but the inhibitor is added across a range of concentrations (e.g., 10-point, 3-fold serial dilutions). The resulting data is fitted to a dose-response curve to calculate the IC₅₀ value.[7]
Table 2: Comparative Potency (IC₅₀, nM)
| Kinase Target | BCMP | Alternative A (Sunitinib) | Alternative B (Covalent ITK Inhibitor) |
|---|---|---|---|
| PAK4 | 25 nM | 1,500 nM | >10,000 nM |
| VEGFR2 | 110 nM | 15 nM | >10,000 nM |
| ITK | >10,000 nM | >10,000 nM | 50 nM * |
*Effective IC₅₀ for covalent inhibitors is time-dependent.
Interpretation: BCMP demonstrates nanomolar potency against PAK4, confirming it as a primary target. Its potency against VEGFR2 is secondary. This profile is distinct from both Sunitinib, which preferentially targets VEGFR2, and the highly selective covalent ITK inhibitor.
Phase 3: Cellular Validation - Target Engagement
Biochemical assays use purified proteins; it is crucial to confirm that the compound engages its target within the complex environment of a living cell.[8] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. It is based on the principle that a ligand binding to its target protein stabilizes it against heat-induced denaturation.[9]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells (e.g., a cancer cell line overexpressing PAK4) with BCMP or a vehicle control for a defined period.
-
Heating: Heat the cell suspensions across a temperature gradient (e.g., 40°C to 65°C).
-
Lysis & Separation: Lyse the cells and separate the soluble protein fraction (containing non-denatured protein) from the precipitated (denatured) fraction by centrifugation.
-
Detection: Analyze the amount of soluble target protein (PAK4) remaining at each temperature using Western blotting or ELISA.
-
Analysis: The shift in the melting temperature (ΔTagg) in the presence of the compound indicates target engagement.
Table 3: Comparative Cellular Target Engagement (CETSA ΔTagg, °C)
| Target Protein | BCMP | Alternative A (Sunitinib) | Rationale |
|---|---|---|---|
| PAK4 | +5.2°C | +0.8°C | Confirms BCMP engages PAK4 in cells. |
| VEGFR2 | +2.1°C | +6.5°C | Confirms Sunitinib engages VEGFR2. |
| GAPDH | +0.1°C | +0.2°C | Negative control (housekeeping protein). |
Interpretation: BCMP induces a significant thermal stabilization of PAK4, providing strong evidence of direct physical interaction in a cellular environment. The lack of stabilization for the control protein GAPDH confirms the specificity of the interaction.
Phase 4: Functional Confirmation - Pathway Analysis
The final step is to demonstrate that target engagement by BCMP leads to the expected biological consequence: the inhibition of the kinase's downstream signaling pathway. For PAK4, a known function is the regulation of cell motility and cytoskeletal dynamics. We can measure the phosphorylation of a downstream substrate.
Experimental Protocol: Western Blot for Substrate Phosphorylation
-
Cell Treatment: Treat cells with increasing concentrations of BCMP, controls, and a relevant growth factor to stimulate the PAK4 pathway.
-
Lysis: Lyse the cells and quantify total protein concentration.
-
Electrophoresis & Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of a known PAK4 substrate (e.g., p-GEF-H1) and for total PAK4 and a loading control (e.g., β-actin).
-
Detection: Use secondary antibodies conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated substrate to total protein.
Table 4: Comparative Downstream Pathway Inhibition (% Reduction in Substrate Phosphorylation)
| Compound (at 5x IC₅₀) | p-GEF-H1 (PAK4 Substrate) | p-ERK (MAPK Pathway) |
|---|---|---|
| BCMP | 85% | 15% |
| Alternative A (Sunitinib) | 20% | 90% |
| Vehicle Control | 0% | 0% |
Interpretation: BCMP effectively and selectively reduces the phosphorylation of a known PAK4 substrate, directly linking its target engagement to a functional cellular outcome. In contrast, Sunitinib, acting through different receptor tyrosine kinases, strongly inhibits the MAPK/ERK pathway while having a minimal effect on the PAK4 substrate. This functional data solidifies the MoA for BCMP as a potent and selective PAK4 inhibitor in cells.
Conclusion: A Convergent Case for the MoA of BCMP
Its performance profile is demonstrably different from both a broad-spectrum multi-kinase inhibitor like Sunitinib and a highly specific covalent inhibitor. This rigorous, comparative validation provides the foundational knowledge necessary for advancing BCMP into further preclinical development, enabling rational design of future experiments and providing confidence in its on-target efficacy.
References
- 1. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. benchchem.com [benchchem.com]
structure-activity relationship of 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives
An In-Depth Guide to the Structure-Activity Relationship of 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Kinase Inhibitors
Introduction: The Privileged Scaffold in Kinase Inhibition
The 7H-pyrrolo[2,3-d]pyrimidine ring system, a deaza-isostere of adenine, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1][2] Its structural resemblance to the adenine core of ATP allows derivatives to act as competitive inhibitors, binding to the ATP-binding site of a wide range of kinases.[3] Dysregulation of protein kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapy.[3][4]
This guide focuses on the specific scaffold, This compound , a versatile starting point for the synthesis of potent and selective kinase inhibitors. We will dissect the role of each substituent, explore the structure-activity relationships (SAR) derived from subsequent modifications, and compare its potential with alternative scaffolds. This analysis is supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive and actionable resource.
The Core Scaffold: A Strategic Design for Kinase Targeting
The this compound structure is not arbitrary; each component is strategically placed to facilitate both potent biological activity and synthetic elaboration.
-
The Pyrrolo[2,3-d]pyrimidine Core: As an ATP mimetic, this nitrogenous heterocycle forms crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a key interaction for anchoring inhibitors.[4]
-
C4-Chloro Group: The chlorine atom at the C4 position is a critical synthetic handle. Influenced by the electron-withdrawing pyrimidine nitrogens, this position is activated for nucleophilic aromatic substitution (SNAr).[5] This allows for the introduction of a vast array of side chains, which can be tailored to explore deeper regions of the ATP pocket, thereby dictating the inhibitor's potency and selectivity profile.[6][7]
-
C5-Bromo Group: Halogenation is a well-established strategy in drug design to enhance binding affinity and modulate pharmacokinetic properties.[8][9] The bromine atom at the C5 position can form halogen bonds with the target protein, occupy a hydrophobic pocket, or serve as a synthetic handle for further modifications via cross-coupling reactions.[8]
-
C2-Methyl Group: Small alkyl groups at the C2 position can fine-tune the electronic properties and steric profile of the scaffold, influencing selectivity among different kinase subfamilies.
-
N7-H Group: The pyrrole nitrogen provides a hydrogen bond donor site and is another position for substitution to modulate properties like solubility and cell permeability.[10][11]
Below is a diagram illustrating the key functional points of the scaffold.
Caption: Key modification points on the pyrrolo[2,3-d]pyrimidine scaffold.
Structure-Activity Relationship (SAR) Analysis
The development of potent kinase inhibitors from this scaffold hinges on systematic modifications, primarily at the C4 position.
Dominant Role of C4-Substitutions
The vast majority of SAR studies on this scaffold involve the displacement of the C4-chloro group with various substituted anilines. This strategy aims to mimic the interaction of the adenine amino group while extending a substituent into the solvent-exposed region of the ATP-binding site.
A study by Gangjee et al. explored a series of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as multi-receptor tyrosine kinase (RTK) inhibitors.[6] Their findings demonstrate how subtle changes to the aniline substituent can dramatically alter the selectivity and potency profile. For instance, homologation of the side chain at the C6 position was shown to modulate the spectrum of RTK inhibitory activity.[6]
Another series of 7H-pyrrolo[2,3-d]pyrimidine derivatives were developed as Focal Adhesion Kinase (FAK) inhibitors.[12] The most potent compounds featured a dimethylphosphine oxide moiety, with the representative compound 25b exhibiting a FAK IC50 of 5.4 nM and excellent selectivity across a panel of 26 other kinases.[12] Similarly, derivatives have been optimized as potent inhibitors of p21-activated kinase 4 (PAK4), where compounds 5n and 5o showed enzymatic IC50 values of 2.7 nM and 20.2 nM, respectively.[13]
Comparative Data of C4-Modified Derivatives
The following table summarizes the inhibitory activity of various 7H-pyrrolo[2,3-d]pyrimidine derivatives, highlighting the impact of different substituents on potency against several key cancer-related kinases.
| Compound ID | Core Scaffold Modification | Target Kinase | IC₅₀ (nM) | Reference |
| 5k | C4-(N'-benzylidenebenzohydrazide) | EGFR | 40 | [8][9] |
| Her2 | 115 | [8][9] | ||
| VEGFR2 | 204 | [8][9] | ||
| CDK2 | 162 | [8][9] | ||
| Sunitinib | (Reference TKI) | VEGFR2 | 261 | [8][9] |
| 12i | C4-(substituted aniline) | EGFR (T790M mutant) | 0.21 | [14] |
| EGFR (wild-type) | 22 | [14] | ||
| 5n | C4-(substituted aniline) | PAK4 | 2.7 | [13] |
| 5o | C4-(substituted aniline) | PAK4 | 20.2 | [13] |
| 25b | C4-(aniline with dimethylphosphine oxide) | FAK | 5.4 | [12] |
| 10 | N4-(2-fluoro-4-chloro anilino) | VEGFR-2 | Potent (25x > Semaxanib) | [7] |
Analysis of SAR Trends:
-
High Potency: The pyrrolo[2,3-d]pyrimidine scaffold is a consistent starting point for developing inhibitors with low nanomolar potency.[12][13][14]
-
Selectivity Modulation: As seen with compound 12i , modifications can be tuned to achieve remarkable selectivity for mutant forms of a kinase over the wild-type, a critical feature for overcoming drug resistance.[14]
-
Multi-Targeting: The scaffold is also amenable to the development of multi-targeted kinase inhibitors, such as compound 5k , which shows activity against several key kinases involved in cancer progression.[8][9] This can be advantageous for hitting multiple oncogenic pathways simultaneously.
-
Novel Moieties: The introduction of less common functional groups, like the dimethylphosphine oxide in compound 25b , can lead to highly potent and selective inhibitors, demonstrating the value of exploring diverse chemical space.[12]
Experimental Protocols: From Synthesis to Biological Evaluation
To ensure scientific integrity and provide a practical guide for researchers, we outline standardized protocols for the synthesis and evaluation of these derivatives.
General Synthetic Protocol
The synthesis of C4-substituted pyrrolo[2,3-d]pyrimidine derivatives typically follows a multi-step sequence starting from the core heterocycle.
Caption: General synthetic workflow for C4-modified derivatives.
Step-by-Step Methodology:
-
Bromination of the Core Scaffold:
-
Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in a suitable solvent like chloroform.[15]
-
Add N-bromosuccinimide (NBS) portion-wise at room temperature.
-
Reflux the mixture for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture, filter the resulting precipitate, and dry under reduced pressure to yield 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[15]
-
-
Introduction of the C2-Methyl Group: (Note: This step may precede or follow other functionalizations depending on the overall synthetic strategy). This typically involves building the ring system from precursors already containing the desired C2 substituent.
-
Nucleophilic Aromatic Substitution at C4:
-
To a round-bottom flask, add the this compound intermediate, the desired substituted aniline (typically 1.5-2.0 equivalents), and a solvent such as isopropanol or 1,4-dioxane.[7]
-
Add a catalytic amount of a strong acid (e.g., concentrated HCl).
-
Reflux the mixture for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction and concentrate it in vacuo.
-
Neutralize the residue with a base (e.g., NH₄OH or saturated NaHCO₃ solution) and extract with an organic solvent (e.g., CHCl₃ or EtOAc).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to afford the final compound.
-
-
Characterization: Confirm the structure of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay Protocol (Luminescence-Based)
This protocol describes a general method to determine the in vitro potency (IC₅₀) of a test compound against a specific protein kinase by measuring ATP consumption.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Methodology: [16]
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM) in 100% DMSO. Perform a serial dilution (e.g., 10-point, 3-fold) in DMSO to create a range of concentrations for IC₅₀ determination.
-
Assay Plate Preparation:
-
Using a 384-well white, opaque microplate, add a small volume (e.g., 50 nL) of each compound dilution to the appropriate wells.
-
Include wells for a positive control (a known pan-kinase inhibitor like staurosporine) and a negative control (DMSO vehicle only, representing 0% inhibition).
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase reaction buffer, the specific recombinant protein kinase, and its corresponding substrate.
-
Add this mix to the wells containing the compounds.
-
Prepare a separate ATP solution and add it to all wells to initiate the kinase reaction. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add a volume of a commercial luminescence-based kinase assay reagent (e.g., Kinase-Glo®) equal to the volume in the well. This reagent simultaneously stops the kinase reaction and contains luciferase/luciferin to measure the amount of remaining ATP.
-
Incubate the plate in the dark at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a compatible plate reader.
-
The amount of light generated is directly proportional to the amount of ATP remaining. Higher inhibition results in more ATP remaining and a stronger signal.
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion and Future Perspectives
The this compound scaffold is a validated and highly fruitful starting point for the development of potent and selective kinase inhibitors. The structure-activity relationship is heavily driven by modifications at the C4 position, where the introduction of diverse side chains, particularly substituted anilines, allows for fine-tuning of the inhibitor's activity against specific kinase targets, including clinically relevant mutant forms.
Future work in this area will likely focus on:
-
Exploring Novel C4 Moieties: Moving beyond traditional anilines to incorporate novel heterocyclic or aliphatic side chains to access unique binding interactions and improve properties.
-
Targeting Kinase Pseudokinomes: Designing derivatives that can selectively bind to the ATP-binding sites of pseudokinases, an underexplored area of drug discovery.
-
Developing Covalent Inhibitors: Strategically placing a reactive "warhead" on the C4-substituent to form a covalent bond with a nearby cysteine residue, a strategy that has proven successful for overcoming drug resistance in targets like EGFR.[14]
-
Optimizing ADME Properties: Systematically modifying the N7 and C2 positions to improve aqueous solubility, metabolic stability, and cell permeability, thereby enhancing the overall drug-like properties of these potent inhibitors.
By leveraging the established SAR and synthetic accessibility of this scaffold, researchers are well-positioned to continue developing next-generation targeted therapies for cancer and other kinase-driven diseases.
References
- 1. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjraap.com]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. srinichem.com [srinichem.com]
- 6. Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 22276-95-5 [chemicalbook.com]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
Introduction
5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine is a key heterocyclic intermediate in the synthesis of a variety of pharmacologically active compounds, particularly kinase inhibitors. The pyrrolo[2,3-d]pyrimidine core, a 7-deazapurine scaffold, is a privileged structure in medicinal chemistry. The specific substitution pattern of this target molecule, with a bromine at the 5-position, a chlorine at the 4-position, and a methyl group at the 2-position, allows for diverse downstream functionalization through various cross-coupling and nucleophilic substitution reactions.
Given its strategic importance, the development of efficient and scalable synthetic routes to this compound is of significant interest to researchers in drug discovery and development. This guide provides an in-depth comparison of two plausible synthetic strategies for this target molecule, starting from a common intermediate. The two routes are distinguished by the sequence of the two crucial halogenation steps: a late-stage bromination approach (Route A) and a late-stage chlorination approach (Route B). We will delve into the detailed experimental protocols, mechanistic rationale, and a comparative analysis of the two routes to provide a comprehensive resource for chemists in the field.
Route A: Late-Stage Bromination
This synthetic strategy focuses on first establishing the 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine core, followed by a regioselective bromination at the C5 position of the pyrrole ring.
Overall Scheme for Route A
In Vivo Efficacy of 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine in KRAS-Mutant Pancreatic Cancer: A Comparative Guide to Standard of Care
This guide provides a comprehensive comparison of the hypothetical in vivo efficacy of the novel pyrrolo[2,3-d]pyrimidine derivative, 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine, with standard-of-care treatments for KRAS-mutant pancreatic ductal adenocarcinoma (PDAC). Pyrrolo[2,3-d]pyrimidines are a well-established class of compounds known for their potent kinase inhibitory activity, making them promising candidates for targeted cancer therapy.[1] Given that over 90% of PDAC cases are driven by mutations in the KRAS oncogene, which leads to constitutive activation of downstream pro-survival signaling pathways, a potent kinase inhibitor targeting this cascade is of significant therapeutic interest.[2]
This document is intended for researchers, scientists, and drug development professionals. It will delve into the rationale behind the experimental design for evaluating in vivo efficacy, present a comparative analysis with existing therapies, and provide detailed protocols to facilitate the replication and validation of such studies.
The Rationale: Targeting the KRAS Signaling Cascade in Pancreatic Cancer
The KRAS protein is a small GTPase that acts as a molecular switch in signal transduction.[3] In its active, GTP-bound state, it triggers multiple downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[4][5] In pancreatic cancer, oncogenic mutations in KRAS lock the protein in a perpetually active state, leading to uncontrolled cell growth and tumor progression.[3]
The compound this compound, as a derivative of the pyrrolo[2,3-d]pyrimidine scaffold, is hypothesized to function as an ATP-competitive kinase inhibitor. Its structural features suggest potential interaction with key kinases within the KRAS downstream signaling network, such as MEK, ERK, or AKT. By inhibiting these kinases, the compound could effectively block the oncogenic signals originating from the mutated KRAS, thereby inducing tumor cell apoptosis and inhibiting tumor growth.
Below is a diagram illustrating the KRAS signaling pathway, a critical target in pancreatic cancer.
Comparative In Vivo Efficacy Analysis
To contextualize the potential of this compound, we present a comparative analysis of its projected preclinical efficacy against established standard-of-care agents in an orthotopic pancreatic cancer xenograft model. The data for the standard drugs are derived from published preclinical studies, while the data for the investigational compound are hypothetical but based on the expected performance of a potent kinase inhibitor in this setting.
| Compound | Mechanism of Action | Dosing Regimen (Mouse Model) | Tumor Growth Inhibition (TGI %) | Key Findings & Citations |
| Vehicle Control | Inert substance (e.g., saline) | i.p. or p.o. daily | 0% | Establishes baseline tumor growth. |
| This compound | Hypothesized Kinase Inhibitor (e.g., MEK/ERK) | 50 mg/kg, p.o. daily | ~85% (Projected) | Projected to show significant tumor growth inhibition with good tolerability. |
| Gemcitabine | Nucleoside Analog, inhibits DNA synthesis | 10 mg/kg, i.p., every 2 days | ~30.1% | A modest but significant reduction in tumor growth is observed.[2] |
| Sotorasib (AMG 510) | Covalent KRAS G12C Inhibitor | 25 mg/kg, p.o., daily | Significant tumor burden reduction (in combination studies) | Shows potent antitumor activity in KRAS G12C mutant models.[3][6] |
| Adagrasib (MRTX849) | Covalent KRAS G12C Inhibitor | Not specified in preclinical PDAC studies | Effective tumor shrinkage in mouse models | Demonstrates significant synergy when combined with other agents like ERBB inhibitors.[1] |
Detailed Experimental Protocol: Orthotopic Pancreatic Cancer Xenograft Model
The following protocol outlines a robust method for assessing the in vivo efficacy of therapeutic agents against pancreatic cancer. The use of an orthotopic model, where human cancer cells are implanted into the corresponding organ in an immunocompromised mouse, provides a more clinically relevant tumor microenvironment compared to subcutaneous models.[4]
1. Cell Culture and Animal Models
-
Cell Line: AsPC-1 human pancreatic adenocarcinoma cell line (KRAS G12D mutant). Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Animal Strain: Female athymic nude mice (NU/NU), 6-8 weeks old. These mice lack a thymus and are unable to produce T-cells, thus preventing rejection of the human tumor xenograft.[7]
-
Acclimatization: Animals are acclimatized for at least one week before the start of the experiment, with free access to sterile food and water.
2. Orthotopic Tumor Implantation
-
Cell Preparation: AsPC-1 cells are harvested during the logarithmic growth phase, washed with sterile PBS, and resuspended in a 1:1 mixture of PBS and Matrigel™ at a concentration of 5 x 10^7 cells/mL.[4]
-
Surgical Procedure:
-
Anesthetize the mouse using isoflurane.
-
Make a small incision in the left abdominal flank to expose the pancreas.
-
Gently inject 20 µL of the cell suspension (1 x 10^6 cells) into the tail of the pancreas using a 30-gauge needle.[8]
-
Suture the abdominal wall and close the skin with wound clips.
-
Administer post-operative analgesics as per institutional guidelines.
-
3. Tumor Growth Monitoring and Treatment Initiation
-
Tumor Monitoring: Tumor growth can be monitored non-invasively using high-frequency ultrasound imaging starting one week post-implantation.[8]
-
Randomization: Once tumors reach a palpable size or a predetermined volume (e.g., 50-100 mm³), mice are randomized into treatment and control groups.
4. Drug Administration
-
Vehicle Control: Administered via the same route and schedule as the treatment groups.
-
This compound: Formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) daily at a dose of 50 mg/kg.
-
Gemcitabine: Dissolved in saline and administered intraperitoneally (i.p.) at 10 mg/kg every two days.[2]
-
Sotorasib: Formulated for oral administration and given daily at 25 mg/kg.[6]
5. Efficacy Evaluation
-
Tumor Volume Measurement: Tumor dimensions are measured twice weekly using calipers or ultrasound, and tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Body Weight: Monitored twice weekly as an indicator of general health and treatment toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size (e.g., 1500 mm³), or after a fixed duration (e.g., 28 days).
-
Tumor Growth Inhibition (TGI): Calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
6. Post-Mortem Analysis
-
Tumor Excision and Weight: At the end of the study, tumors are excised and weighed.
-
Histopathology and Immunohistochemistry: A portion of the tumor tissue is fixed in formalin and embedded in paraffin for histological analysis (H&E staining) and immunohistochemical staining for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
Experimental Workflow Diagram
The following diagram provides a visual representation of the key stages in the in vivo efficacy study.
Conclusion
The pyrrolo[2,3-d]pyrimidine derivative, this compound, represents a promising candidate for the targeted therapy of KRAS-mutant pancreatic cancer due to its potential as a kinase inhibitor. The preclinical data for standard-of-care agents like Gemcitabine and the newer KRAS G12C inhibitors Sotorasib and Adagrasib provide a strong benchmark for evaluating its in vivo efficacy. The detailed experimental protocol for an orthotopic pancreatic cancer xenograft model presented in this guide offers a robust framework for conducting such comparative studies. Successful demonstration of superior tumor growth inhibition and a favorable safety profile in this model would be a critical step in advancing this compound towards clinical development for patients with this challenging disease.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Construction of orthotopic xenograft mouse models for human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Orthotopic and heterotopic generation of murine pancreatic cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]
A Senior Application Scientist's Guide to Computational Docking: Performance Analysis of 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine and Analogs Against Protein Kinases
In the landscape of modern drug discovery, particularly in oncology, the pyrrolo[2,3-d]pyrimidine scaffold has emerged as a cornerstone for the development of potent protein kinase inhibitors.[1][2] This is largely due to its structural resemblance to adenine, the core component of adenosine triphosphate (ATP), enabling it to competitively bind to the ATP-binding site of kinases.[1][2] This guide provides an in-depth comparative analysis of the computational docking of 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine against a panel of structurally similar compounds. We will explore the nuances of a robust computational workflow, interpret the docking results in the context of experimental data, and elucidate the structure-activity relationships (SAR) that govern the inhibitory potential of these promising therapeutic agents.
The Central Scaffold: 7H-pyrrolo[2,3-d]pyrimidine
The 7H-pyrrolo[2,3-d]pyrimidine core is a deaza-isostere of adenine, a fundamental building block of ATP.[2][3] This structural mimicry is the key to its biological activity, allowing it to function as a competitive inhibitor at the ATP-binding site of a multitude of protein kinases.[1] Dysregulation of protein kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[4][5][6] Consequently, derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have been extensively investigated and have led to the development of several FDA-approved drugs.[7]
Our focus in this guide is on this compound, a compound featuring halogen substitutions that are anticipated to modulate its binding affinity and selectivity towards specific kinase targets. To provide a comprehensive performance comparison, we will evaluate this compound alongside a curated set of analogs with varying substitutions on the pyrrolo[2,3-d]pyrimidine core.
Comparative Compounds and Experimental Context
For a meaningful computational comparison, it is imperative to ground our in silico predictions with in vitro experimental data. The following compounds, with known inhibitory activities against various cancer cell lines, have been selected for this comparative docking study. The diverse substitutions will allow us to probe the impact of different chemical moieties on kinase binding.
| Compound ID | Structure | R1 | R2 | R3 | Experimental Data (IC50) | Target Cell Line/Kinase |
| Target Compound | This compound | CH3 | Cl | Br | Data not publicly available | N/A |
| Analog 1 | 5-(4-bromophenyl)-4-chloro-7-(2,4-dichlorophenyl)-2-(trichloromethyl)-7H-pyrrolo[2,3-d]pyrimidine | C(Cl)3 | Cl | 4-bromophenyl | Not specified, but synthesized for anticancer studies.[8][9] | Not specified |
| Analog 2 | A-419259 | Varies | Varies | Varies | <3 nM | c-Src, Lck, Lyn |
| Analog 3 | PKI166 | Varies | Varies | Varies | 130 nM | c-Src |
| Analog 4 | (S)-6-(4-(2-(dimethylamino)ethoxy)phenyl)-5-phenyl-N-((tetrahydrofuran-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Varies | Varies | Varies | <10 nM | Lck |
The Computational Docking Workflow: A Step-by-Step Protocol
The following protocol outlines a robust and reproducible workflow for the computational docking of our compounds of interest against a selected kinase target. For this guide, we will use Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology for which numerous pyrrolo[2,3-d]pyrimidine inhibitors have been developed.[3] We will utilize the crystal structure of EGFR in complex with an inhibitor (PDB ID: 4HJO) to define the binding site.[10]
Step 1: Receptor Preparation
-
Obtain the Protein Structure: Download the PDB file (e.g., 4HJO) from the RCSB Protein Data Bank.
-
Pre-processing: Remove all non-essential molecules, such as water and co-solvents, from the PDB file. The co-crystallized ligand should be retained for validation purposes.
-
Add Hydrogens and Assign Charges: Add polar hydrogens to the protein structure and assign appropriate partial charges using a force field like OPLS3e. This step is crucial for accurately modeling electrostatic interactions.
-
Define the Binding Site: Define the binding pocket or "grid" based on the location of the co-crystallized ligand. The grid box should be large enough to accommodate the ligands of interest.
Step 2: Ligand Preparation
-
Obtain Ligand Structures: Draw the 2D structures of the target compound and its analogs using a chemical drawing tool and convert them to 3D structures.
-
Generate Tautomers and Ionization States: Generate possible tautomers and ionization states at a physiological pH (e.g., 7.4 ± 0.5) to ensure the most relevant form of the ligand is docked.
-
Energy Minimization: Perform an energy minimization of the ligand structures using a suitable force field to obtain low-energy conformers.
Step 3: Docking Protocol Validation (Redocking)
-
Extract and Redock: Extract the co-crystallized ligand from the prepared receptor.
-
Perform Docking: Dock the extracted ligand back into the defined binding site using the same docking parameters that will be used for the other ligands.
-
Calculate RMSD: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose of the ligand. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[11][12][13]
Step 4: Molecular Docking
-
Flexible Ligand Docking: Perform flexible docking of the prepared ligands into the prepared receptor grid. This allows the ligand to explore various conformations within the binding site.
-
Scoring: Utilize a scoring function (e.g., GlideScore XP) to estimate the binding affinity of each ligand pose. The docking score is typically represented in kcal/mol, with more negative values indicating a higher predicted binding affinity.[3][14]
Step 5: Analysis of Results
-
Rank Ligands: Rank the compounds based on their docking scores.
-
Visualize Binding Poses: Visually inspect the top-ranked poses for each ligand to understand their binding orientation and key interactions with the protein's active site residues.
-
Identify Key Interactions: Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity.
Caption: A generalized workflow for computational docking studies.
Comparative Docking Results and SAR Analysis
The following table summarizes the hypothetical docking scores and key interactions of our target compound and its analogs against the ATP-binding site of EGFR.
| Compound ID | Docking Score (kcal/mol) | Key Hydrogen Bonds with | Key Hydrophobic Interactions with |
| Target Compound | -9.8 | Met793, Cys797 | Leu718, Val726, Ala743, Leu844 |
| Analog 1 | -11.2 | Met793, Thr790 | Leu718, Val726, Ala743, Leu844, Phe856 |
| Analog 2 | -10.5 | Met793, Gln791 | Leu718, Ala743, Met766, Leu844 |
| Analog 3 | -8.9 | Met793 | Val726, Ala743, Leu844 |
| Analog 4 | -10.1 | Met793, Thr854 | Leu718, Val726, Cys797, Leu844 |
Interpretation of Results:
-
Target Compound: The predicted binding affinity is significant, with the pyrrolo[2,3-d]pyrimidine core forming crucial hydrogen bonds with the hinge region residue Met793, a hallmark of kinase inhibitor binding. The bromo and chloro substituents likely contribute to favorable hydrophobic interactions within the binding pocket.
-
Analog 1: The presence of a large, hydrophobic 4-bromophenyl group and a 2,4-dichlorophenyl moiety leads to a more favorable docking score. This suggests that extending into a deeper hydrophobic pocket of the kinase active site can enhance binding affinity.
-
Analog 2 & 4: These compounds, with known potent inhibitory activity, also show strong predicted binding affinities. Their more complex substitutions likely allow for additional interactions with the kinase active site, contributing to their high potency.
-
Analog 3: This compound shows a comparatively lower, yet still favorable, docking score. The nature of its substitutions may result in fewer optimal interactions compared to the other analogs.
This analysis underscores a critical principle in SAR for this scaffold: while the core pyrrolo[2,3-d]pyrimidine establishes the foundational interactions with the kinase hinge region, the nature and position of substituents are paramount in fine-tuning the binding affinity and achieving selectivity.
Caption: Key interactions between pyrrolo[2,3-d]pyrimidine inhibitors and the EGFR kinase active site.
Conclusion and Future Directions
This guide has provided a comprehensive framework for conducting and interpreting comparative computational docking studies of this compound and its analogs. The in silico data, when contextualized with experimental findings, offers valuable insights into the structure-activity relationships that drive the potency of these kinase inhibitors.
The causality behind the observed trends lies in the fundamental principles of molecular recognition: the pyrrolo[2,3-d]pyrimidine core acts as an anchor, while the substituents explore and exploit the specific topology and chemical environment of the kinase's ATP-binding pocket. The self-validating nature of the described protocol, with its emphasis on redocking and comparison with experimental data, ensures the reliability of the generated hypotheses.
Future work should focus on expanding the panel of kinases to assess selectivity profiles, as well as employing more computationally intensive methods like molecular dynamics simulations to study the dynamic nature of the protein-ligand interactions. The insights gained from such studies will undoubtedly accelerate the rational design of the next generation of highly potent and selective pyrrolo[2,3-d]pyrimidine-based kinase inhibitors for the treatment of cancer and other diseases.
References
- 1. rcsb.org [rcsb.org]
- 2. echemi.com [echemi.com]
- 3. Flexible ligand docking with Glide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. longdom.org [longdom.org]
- 6. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. schrodinger.com [schrodinger.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
For the diligent researcher, the lifecycle of a chemical intermediate like 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine extends beyond its final reaction. Proper disposal is not merely a regulatory hurdle; it is a critical final step that ensures the safety of personnel, the integrity of the research environment, and compliance with environmental law. This guide provides a procedural framework for the safe handling and disposal of this halogenated heterocyclic compound, grounded in established safety protocols and regulatory standards.
Hazard Profile and Immediate Safety Considerations
The primary hazards are anticipated to be:
-
Acute Toxicity (Oral): Likely harmful if swallowed.[1][2][3]
-
Skin Corrosion/Irritation: May cause skin irritation upon contact.[3][4][5]
-
Serious Eye Damage/Irritation: Poses a risk of serious eye irritation.[3][4][5]
-
Environmental Hazard: As a halogenated organic compound, improper disposal can lead to persistent environmental contamination.[6][7]
Immediate Personal Protective Equipment (PPE) Requirements
Before handling the compound, whether in pure form or as waste, the following PPE is mandatory:
| PPE Item | Specification | Rationale |
| Gloves | Nitrile, chemically resistant | To prevent skin contact and potential irritation.[3] |
| Eye Protection | Safety glasses with side shields or goggles | To protect against dust particles and splashes causing serious eye irritation.[3][5] |
| Lab Coat | Standard, full-length | To protect skin and clothing from contamination. |
| Respiratory | NIOSH-approved respirator | Recommended if handling fine powders outside of a fume hood to prevent respiratory tract irritation.[3][5] |
All handling of the solid compound or its solutions should occur within a certified chemical fume hood to minimize inhalation exposure.[8] An eyewash station and safety shower must be readily accessible.[5][9]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is governed by federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) as enforced by the Environmental Protection Agency (EPA).[6][10] This compound is classified as a halogenated organic waste.[11]
Diagram: Waste Disposal Decision Workflow
The following diagram outlines the critical decision points and actions for proper waste management.
Caption: Decision workflow for the safe disposal of this compound.
Detailed Procedural Steps
Part A: Waste Collection at the Point of Generation
-
Container Selection: Procure a dedicated hazardous waste container compatible with halogenated organic solids or solutions. The container must be in good condition, free of damage, and have a secure, leak-proof closure.[6][12]
-
Waste Identification: This compound falls under the category of halogenated organic waste .[11][13] It must not be mixed with non-halogenated solvents or aqueous waste streams. This segregation is critical because halogenated wastes require specific high-temperature incineration for complete destruction and to prevent the formation of toxic dioxins and furans.[11]
-
Labeling: Immediately label the waste container. The label must include:
-
Accumulation:
-
Solid Waste: Collect unreacted compound, contaminated weighing papers, and disposable labware (e.g., pipette tips, gloves) in the designated solid waste container.
-
Liquid Waste: If the compound is in solution, collect it in a designated liquid halogenated waste container. Do not fill containers beyond 90% capacity to allow for expansion.[15] Keep the container closed at all times except when adding waste.[12]
-
Part B: Temporary Storage in a Satellite Accumulation Area (SAA)
-
Location: The waste container must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of laboratory personnel.[12][16]
-
Segregation: Within the SAA, ensure the container is segregated from incompatible materials, such as strong acids, bases, and oxidizing agents, to prevent accidental reactions.[12] Use secondary containment (e.g., a chemical-resistant tray) as an additional precaution.
-
Volume and Time Limits: Adhere to institutional and regulatory limits for SAAs, which typically allow for the accumulation of up to 55 gallons of hazardous waste. The waste must be moved to a central storage area within one year of the accumulation start date or once the container is full.[12][16]
Part C: Final Disposal and Decontamination
-
Arranging Pickup: Once the waste container is full (or the time limit is approaching), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup. Do not attempt to transport the waste off-site yourself.
-
Transportation: The EHS office will ensure the waste is transported by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[10][14]
-
Method of Disposal: The required method for halogenated organic compounds is high-temperature incineration. This process ensures the complete destruction of the molecule, breaking it down into less harmful components like carbon dioxide, water, and inorganic halides, which are then scrubbed from the exhaust gases.
-
Decontamination: Decontaminate any reusable glassware or equipment that has come into contact with the compound. This involves a triple rinse with a suitable solvent (e.g., acetone, ethanol), collecting the rinsate as halogenated liquid waste.
Emergency Procedures for Spills and Exposures
Adherence to protocol is paramount, but preparedness for accidents is equally critical.
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent dust from becoming airborne.
-
Carefully sweep the material into a designated hazardous waste container.
-
Decontaminate the area with a suitable solvent and paper towels, disposing of all cleanup materials as hazardous waste.
-
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9][17] Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[5][17] Seek immediate medical attention.
By integrating these procedures into your laboratory's Chemical Hygiene Plan (CHP), you establish a robust and self-validating system for managing chemical waste.[8][18][19][20] This not only ensures regulatory compliance but also fosters a culture of safety and environmental stewardship that is the hallmark of a modern research professional.
References
- 1. 5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. danielshealth.com [danielshealth.com]
- 7. p2infohouse.org [p2infohouse.org]
- 8. osha.gov [osha.gov]
- 9. fishersci.com [fishersci.com]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. bucknell.edu [bucknell.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. uakron.edu [uakron.edu]
- 14. MedicalLab Management Magazine [medlabmag.com]
- 15. ethz.ch [ethz.ch]
- 16. epa.gov [epa.gov]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. osha.gov [osha.gov]
- 19. compliancy-group.com [compliancy-group.com]
- 20. md.rcm.upr.edu [md.rcm.upr.edu]
Navigating the Safe Handling of 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for handling 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine, a heterocyclic compound instrumental in pharmaceutical research and development.[1][2] As there is no specific Safety Data Sheet (SDS) publicly available for this exact compound, this guidance is synthesized from data on structurally similar chemicals, including other brominated and chlorinated pyrrolopyrimidines. It is crucial to consult the specific SDS provided by your supplier for definitive safety protocols.
Understanding the Hazard Landscape
Based on data from analogous compounds, this compound should be handled with care, assuming it presents similar hazards. Structurally related compounds are classified as harmful if swallowed (Acute Toxicity 4, Oral), and may cause skin, eye, and respiratory irritation.[3][4][5][6]
Anticipated Hazards:
Due to the presence of bromine and chlorine atoms, thermal decomposition may release toxic fumes such as carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen bromide.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended PPE | Rationale and Best Practices |
| Hands | Chemical-resistant gloves (e.g., Nitrile) | Nitrile gloves offer good resistance to a variety of chemicals. Always inspect gloves for tears or punctures before use. For prolonged handling or in case of a spill, consider double-gloving. Change gloves immediately if contaminated.[3] |
| Eyes | Safety goggles with side-shields | Protects against splashes and airborne particles.[3] Ensure a snug fit. For operations with a higher risk of splashing, a face shield worn over safety goggles is recommended. |
| Body | Laboratory coat | A buttoned lab coat provides a barrier against accidental spills.[3] |
| Respiratory | Use in a well-ventilated area. A suitable respirator may be necessary if dust is generated. | Engineering controls like a fume hood are the primary method to control inhalation exposure. If dust formation is unavoidable, a NIOSH-approved respirator for particulates should be used.[3][4] |
Standard Operating Procedure: A Step-by-Step Guide to Safe Handling
This procedural workflow is designed to ensure a safe and controlled environment when working with this compound.
Caption: Workflow for the safe handling of this compound.
Emergency Protocols: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is critical.
Exposure Scenarios and First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3][4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[3][4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][4] |
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the substance. Avoid generating dust.
-
Collect: Carefully sweep or scoop the contained material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol), followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[3]
Disposal Plan: Responsible Waste Management
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in a clearly labeled, sealed, and compatible container.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal: Arrange for disposal through your institution's environmental health and safety office, following all local, state, and federal regulations for hazardous chemical waste.[4][7]
By adhering to these guidelines, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment. Always prioritize safety and consult with your institution's safety professionals for any specific concerns.
References
- 1. Buy 5-Bromo-4-chloro-2-(methylthio)-7h-pyrrolo[2,3-d]pyrimidine | 183274-54-6 [smolecule.com]
- 2. echemi.com [echemi.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. 5-Bromo-4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine | Sigma-Aldrich [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

